molecular formula C11H7IO2 B081928 8-Iodo-1-naphthoic acid CAS No. 13577-19-0

8-Iodo-1-naphthoic acid

Cat. No.: B081928
CAS No.: 13577-19-0
M. Wt: 298.08 g/mol
InChI Key: UEDVMWGDQHAVSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Iodo-1-naphthoic acid is a useful research compound. Its molecular formula is C11H7IO2 and its molecular weight is 298.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-iodonaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7IO2/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDVMWGDQHAVSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)C(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381615
Record name 8-Iodo-1-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13577-19-0
Record name 8-Iodo-1-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 8-Iodo-1-naphthoic Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 8-Iodo-1-naphthoic acid. This compound serves as a crucial intermediate in synthetic chemistry, particularly in the development of glycosylation donors, which are pivotal for the synthesis of complex carbohydrates and glycoconjugates. Such molecules are under intense investigation for their roles in cellular communication, immunology, and drug development.

Core Chemical Properties

PropertyThis compound1-Naphthoic acid (for comparison)
Molecular Formula C₁₁H₇IO₂C₁₁H₈O₂[1][2][3]
Molecular Weight 298.08 g/mol 172.18 g/mol [1][2]
Appearance Light yellow solid[4]White to off-white crystalline solid[5]
Melting Point Data not available157-160 °C[6]
Boiling Point Data not available300 °C[2]
Solubility Precipitates from ethyl acetate/petroleum ether[4]Slightly soluble in hot water; freely soluble in hot alcohol and ether.[5][6]

Structural Information

The structure of this compound is based on a naphthalene ring system with an iodine atom at the 8-position and a carboxylic acid group at the 1-position. This peri-substitution pattern imparts unique steric and electronic properties to the molecule.

IdentifierValue
IUPAC Name 8-iodonaphthalene-1-carboxylic acid
CAS Number 13577-19-0
SMILES O=C(O)c1cccc2cccc(I)c12
InChI InChI=1S/C11H7IO2/c12-9-5-1-3-7-4-2-6-8(11(13)14)10(7)9/h1-6H,(H,13,14)

Spectroscopic Data

Spectroscopic analysis is essential for the characterization of this compound. The following data has been reported:

TechniqueData
¹H NMR (500 MHz, CDCl₃)δ 8.27 (dd, J = 7.3, 1.2 Hz, 1H), 7.94 – 7.89 (m, 3H), 7.52 (dd, J = 8.2, 7.1 Hz, 1H), 7.22 (dd, J = 8.1, 7.3 Hz, 1H)[4]
¹³C NMR (126 MHz, CDCl₃)δ 175.1, 142.1, 135.5, 133.4, 132.8, 131.5, 129.7, 129.6, 127.6, 125.2, 93.1[4]
HRMS (ESI) calcd. for C₁₁H₈IO₂⁺ [M+H]⁺: 298.9564; found: 298.9561[4]

Experimental Protocols

Synthesis of this compound

A scalable synthesis has been developed from 1,8-naphthalic anhydride.[4] The process involves the hydrolysis of the corresponding methyl ester, which is synthesized via a photoinduced Suárez halodecarboxylation.

Synthesis of Methyl 8-iodo-1-naphthoate:

  • To a solution of 1,8-naphthalic anhydride in a mixed solvent of methanol and dichloromethane, lithium hydroxide monohydrate is added.

  • The reaction mixture is stirred at room temperature, and upon completion, the solvent is removed under reduced pressure.

  • The residue is diluted with dichloromethane and acidified with aqueous HCl.

  • After phase separation, the aqueous layer is extracted, and the combined organic extracts are washed, dried, and concentrated.

  • The crude product is then subjected to a modified photoinduced Suárez halodecarboxylation reaction to yield methyl 8-iodo-1-naphthoate.

  • Purification is achieved by flash column chromatography on silica gel.[4]

Hydrolysis to this compound:

  • To a solution of methyl 8-iodo-1-naphthoate in dry pyridine, lithium iodide and sodium iodide are added.

  • The mixture is heated in a sealed tube.

  • After cooling, the solvent is removed, and the residue is acidified with aqueous HCl.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic extracts are washed, dried, and concentrated.

  • The product is precipitated by adding petroleum ether to a minimal amount of ethyl acetate and collected by filtration.[4]

Role in Glycosylation Chemistry

This compound is a key precursor for the synthesis of glycosyl 8-alkynyl-1-naphthoate donors.[4] These donors are instrumental in glycosylation reactions, which are fundamental for the construction of complex oligosaccharides and glycoconjugates. The 8-iodo substituent provides a reactive handle for the introduction of various alkynyl groups via Sonogashira coupling, demonstrating superior reactivity and functional group tolerance compared to its bromo-analog.[4]

Synthesis_and_Application cluster_synthesis Synthesis of this compound cluster_application Application in Glycosylation 1,8-Naphthalic Anhydride 1,8-Naphthalic Anhydride Methyl 8-iodo-1-naphthoate Methyl 8-iodo-1-naphthoate 1,8-Naphthalic Anhydride->Methyl 8-iodo-1-naphthoate Photoinduced Halodecarboxylation This compound This compound Methyl 8-iodo-1-naphthoate->this compound Hydrolysis Glycosyl 8-alkynyl-1-naphthoate Donor Glycosyl 8-alkynyl-1-naphthoate Donor This compound->Glycosyl 8-alkynyl-1-naphthoate Donor Sonogashira Coupling Glycoside Glycoside Glycosyl 8-alkynyl-1-naphthoate Donor->Glycoside Glycosyl Acceptor Glycosyl Acceptor Glycosyl Acceptor->Glycoside

Caption: Synthetic pathway and application of this compound.

The workflow for the synthesis of this compound and its subsequent conversion to a glycosyl donor for use in glycosylation is depicted above.

Experimental_Workflow cluster_ester_synthesis Ester Synthesis cluster_acid_synthesis Acid Synthesis cluster_purification Purification start 1,8-Naphthalic Anhydride step1 Reaction with LiOH in MeOH/CH2Cl2 start->step1 step2 Acidification with HCl step1->step2 step3 Extraction step2->step3 step4 Halodecarboxylation step3->step4 product1 Methyl 8-iodo-1-naphthoate step4->product1 purification1 Column Chromatography step4->purification1 step5 Reaction with LiI/NaI in Pyridine product1->step5 step6 Acidification with HCl step5->step6 step7 Extraction step6->step7 step8 Precipitation & Filtration step7->step8 product2 This compound step8->product2 purification2 Precipitation/Filtration step8->purification2 purification1->product1 purification2->product2

Caption: Detailed experimental workflow for the synthesis of this compound.

This diagram illustrates the step-by-step experimental procedure for synthesizing this compound, including the synthesis of the intermediate ester and subsequent hydrolysis, along with the purification methods employed at each stage.

References

An In-depth Technical Guide to 8-Iodo-1-naphthoic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-Iodo-1-naphthoic acid, a key intermediate in synthetic chemistry. The document details its physicochemical properties, provides an experimental protocol for its synthesis, and discusses its primary application in the preparation of glycosyl donors, which are crucial in carbohydrate chemistry and drug development.

Core Compound Data: this compound

The fundamental properties of this compound are summarized below, providing essential information for its handling, characterization, and use in experimental settings.

PropertyValue
CAS Number 13577-19-0
Molecular Formula C₁₁H₇IO₂
IUPAC Name This compound
Melting Point 164.5 °C
Boiling Point 442.3 ± 18.0 °C at 760 mmHg
InChI Code 1S/C11H7IO2/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1-6H,(H,13,14)
InChI Key UEDVMWGDQHAVSS-UHFFFAOYSA-N

Experimental Protocol: Synthesis of this compound

A scalable and efficient method for the synthesis of this compound has been developed, which is crucial for its application as a versatile intermediate. The following protocol is adapted from a photoinduced Suárez halodecarboxylation reaction.[1]

Procedure:

The synthesis of this compound can be achieved from its methyl ester, methyl 8-iodo-1-naphthoate.[1]

  • Reaction Setup: In a sealed tube, dissolve methyl 8-iodo-1-naphthoate (1 equivalent) in dry pyridine.

  • Addition of Reagents: Add Lithium Iodide (LiI, 1 equivalent) and Sodium Iodide (NaI, 2 equivalents) to the solution.

  • Reaction Conditions: Stir the mixture at 135 °C for 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the pyridine under reduced pressure.

    • Acidify the residue with 1.0 M aqueous HCl to a pH of 1-2.

    • Extract the aqueous layer multiple times with ethyl acetate (EtOAc) until TLC analysis indicates the complete extraction of the product.

  • Purification:

    • Dissolve the residue in a minimal amount of EtOAc.

    • Induce precipitation of the product by adding petroleum ether.

    • Filter the resulting solid to obtain this compound as a light yellow solid.[1]

Applications in Glycosylation Chemistry

8-Iodo-1-naphthoate serves as a pivotal intermediate in the synthesis of 1,8-difunctionalized naphthalene derivatives, most notably glycosyl 8-alkynyl-1-naphthoate donors.[1] These donors are instrumental in glycosylation reactions, which are fundamental to the chemical synthesis of complex carbohydrates and glycoconjugates.[1] Such molecules play critical roles in various biological processes, including cell signaling, cell adhesion, and pathogen-host interactions.[1]

The utility of 8-iodo-1-naphthoate is highlighted by its superior reactivity and functional group tolerance in Sonogashira coupling reactions compared to its bromide counterpart, facilitating more efficient and streamlined access to a diverse range of glycosyl donors.[1]

Visualizing the Synthetic Pathway

The following diagrams illustrate the synthesis of this compound and its subsequent application in the preparation of glycosyl donors.

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_application Application in Glycosyl Donor Synthesis Methyl_8_iodo_1_naphthoate Methyl 8-iodo-1-naphthoate Reaction_Conditions LiI, NaI, Pyridine 135 °C, 3h Methyl_8_iodo_1_naphthoate->Reaction_Conditions Hydrolysis 8_Iodo_1_naphthoic_acid This compound Reaction_Conditions->8_Iodo_1_naphthoic_acid Coupling_Reaction Sonogashira Coupling (with various alkynes) 8_Iodo_1_naphthoic_acid->Coupling_Reaction Reactant Glycosyl_Acceptor Glycosyl Acceptor Glycosyl_Acceptor->Coupling_Reaction Reactant Glycosyl_Donor Glycosyl 8-alkynyl-1-naphthoate Donor Coupling_Reaction->Glycosyl_Donor

Caption: Synthetic pathway of this compound and its use.

This guide provides foundational knowledge for the use of this compound in a research and development context. Its role as a versatile intermediate, particularly in the burgeoning field of carbohydrate chemistry, underscores its importance for scientists and professionals in drug discovery and organic synthesis.

References

Scalable Synthesis of 8-Iodo-1-naphthoic Acid from 1,8-Naphthalic Anhydride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of scalable synthetic routes for the preparation of 8-iodo-1-naphthoic acid, a key intermediate in the synthesis of various high-value chemical entities, including glycosyl donors and other functionalized naphthalene derivatives. The document details two primary synthetic strategies starting from the readily available and cost-effective 1,8-naphthalic anhydride.

The first section details a direct, two-step approach via a photoinduced Suárez halodecarboxylation. The second section outlines a classical multi-step synthesis involving the formation of 8-amino-1-naphthoic acid followed by a Sandmeyer iodination. Both routes are presented with detailed experimental protocols, quantitative data, and visual aids to facilitate understanding and implementation in a laboratory setting.

Route 1: Photoinduced Suárez Halodecarboxylation

This modern approach offers an efficient and scalable synthesis of 8-iodo-1-naphthoates, which can then be hydrolyzed to the target this compound. The key transformation is a modified photoinduced Suárez halodecarboxylation reaction.[1]

Quantitative Data Summary for Route 1
StepProductStarting MaterialKey ReagentsYieldPurification Method
1Methyl 8-iodo-1-naphthoate1,8-Naphthalic anhydrideSodium hydride, Methanol, Iodosobenzene diacetate, Iodine76% (over two steps)Flash column chromatography
2This compoundMethyl 8-iodo-1-naphthoateLithium iodide, Sodium iodide, Pyridine94%Precipitation and filtration
Experimental Protocols for Route 1

Step 1: Synthesis of Methyl 8-iodo-1-naphthoate

  • General Procedure A: To a solution of 1,8-naphthalic anhydride (1.0 g, 5.05 mmol) in a mixed solvent, the corresponding alcohol is added.[1] The reaction mixture is then subjected to photoinduced halodecarboxylation conditions.

  • Detailed Protocol for Methyl Ester: To a solution of 60% sodium hydride in dimethylformamide (DMF, 0.5 M) at 0 °C, methanol (3.0 eq) is added. The reaction mixture is stirred for 1.5 hours at room temperature. 1,8-Naphthalic anhydride (1.0 eq) is then added. After stirring for an additional 3-10 hours, the reaction is quenched with aqueous HCl (1.0 M) at 0 °C. The mixture is diluted with ethyl acetate (EtOAc), washed with water and brine, and dried over Na₂SO₄. The crude product is then subjected to photoinduced Suárez halodecarboxylation. The crude residue is purified by flash column chromatography on silica gel (eluent: petroleum ether/EtOAc, 20:1) to afford methyl 8-iodo-1-naphthoate as a slightly yellow solid (1.19 g, 76% yield over two steps).[1]

Step 2: Synthesis of this compound

  • To a solution of methyl 8-iodo-1-naphthoate (12.5 g, 40 mmol) in dry pyridine (50 mL), lithium iodide (LiI, 5.4 g, 40 mmol) and sodium iodide (NaI, 12 g, 80 mmol) are added.[1]

  • The mixture is stirred at 135 °C in a sealed tube for 3 hours.

  • Upon completion (monitored by TLC), the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is acidified with 1.0 M aqueous HCl to a pH of 1–2.

  • The aqueous layer is extracted repeatedly with EtOAc.

  • The residue is dissolved in a minimal amount of EtOAc, and petroleum ether is added to induce precipitation.

  • Filtration affords this compound as a light yellow solid (11.2 g, 94% yield).[1]

Reaction Pathway for Route 1

G cluster_0 Step 1: Esterification and Halodecarboxylation cluster_1 Step 2: Hydrolysis 1,8-Naphthalic Anhydride 1,8-Naphthalic Anhydride Carboxylate Intermediate Carboxylate Intermediate 1,8-Naphthalic Anhydride->Carboxylate Intermediate 1. NaH, ROH 2. HCl Methyl 8-iodo-1-naphthoate Methyl 8-iodo-1-naphthoate Carboxylate Intermediate->Methyl 8-iodo-1-naphthoate I₂, PhI(OAc)₂, hv This compound This compound Methyl 8-iodo-1-naphthoate->this compound LiI, NaI, Pyridine, 135°C

Caption: Synthetic pathway for this compound via photoinduced Suárez halodecarboxylation.

Route 2: Multi-step Synthesis via 8-Amino-1-naphthoic Acid and Sandmeyer Reaction

This classical route involves the initial formation of 1,8-naphthalimide, followed by a Hofmann rearrangement to yield 8-amino-1-naphthoic acid. The amino group is then converted to a diazonium salt and subsequently displaced by iodine in a Sandmeyer-type reaction.

Quantitative Data Summary for Route 2
StepProductStarting MaterialKey ReagentsYieldPurification Method
11,8-Naphthalimide1,8-Naphthalic anhydrideAmmonium acetate, DMF95%-
28-Amino-1-naphthoic acid1,8-NaphthalimideSodium hypobromite (in situ from Br₂ and NaOH)Moderate to good (literature)Recrystallization
3This compound8-Amino-1-naphthoic acidNaNO₂, HCl, KIGood (literature)Recrystallization
Experimental Protocols for Route 2

Step 1: Synthesis of 1,8-Naphthalimide

  • 1,8-Naphthalic anhydride is heated with ammonium acetate at 60 °C in DMF to produce 1,8-naphthalimide in a 95% yield.

Step 2: Synthesis of 8-Amino-1-naphthoic acid via Hofmann Rearrangement

  • The Hofmann rearrangement of a primary amide (in this case, the imide is hydrolyzed in situ) with sodium hypobromite (formed from bromine and sodium hydroxide) leads to the formation of a primary amine with one less carbon atom.[2]

  • General Protocol: The primary amide is treated with an aqueous solution of sodium hydroxide and bromine. The reaction proceeds through the formation of an N-bromoamide intermediate, which rearranges to an isocyanate. The isocyanate is then hydrolyzed in the aqueous basic solution to the primary amine and carbon dioxide.[2] A detailed, scalable protocol for the specific conversion of 1,8-naphthalimide to 8-amino-1-naphthoic acid would require laboratory optimization but would follow these general principles.

Step 3: Synthesis of this compound via Sandmeyer Reaction

  • The Sandmeyer reaction allows for the substitution of an aromatic amino group via the preparation of its diazonium salt, followed by displacement with a nucleophile, in this case, iodide.[3][4]

  • Diazotization: 8-Amino-1-naphthoic acid is dissolved in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cooled to 0-5 °C. An aqueous solution of sodium nitrite (NaNO₂) is then added dropwise to form the diazonium salt. The completion of the diazotization can be monitored using starch-iodide paper.

  • Iodination: The cold diazonium salt solution is then added to a solution of potassium iodide (KI). The diazonium group is replaced by iodine, with the evolution of nitrogen gas. The reaction mixture is often warmed to room temperature or slightly above to ensure complete reaction. The crude this compound precipitates and can be collected by filtration and purified by recrystallization.

Reaction Pathway for Route 2

G cluster_0 Step 1: Imide Formation cluster_1 Step 2: Hofmann Rearrangement cluster_2 Step 3: Sandmeyer Reaction 1,8-Naphthalic Anhydride 1,8-Naphthalic Anhydride 1,8-Naphthalimide 1,8-Naphthalimide 1,8-Naphthalic Anhydride->1,8-Naphthalimide NH₄OAc, DMF 8-Amino-1-naphthoic acid 8-Amino-1-naphthoic acid 1,8-Naphthalimide->8-Amino-1-naphthoic acid Br₂, NaOH Diazonium Salt Diazonium Salt 8-Amino-1-naphthoic acid->Diazonium Salt NaNO₂, HCl, 0-5°C This compound This compound Diazonium Salt->this compound KI

Caption: Multi-step synthesis of this compound via a Sandmeyer reaction.

Overall Synthesis Workflow

G Start Start: 1,8-Naphthalic Anhydride Route1 Route 1: Photoinduced Halodecarboxylation Start->Route1 Route2 Route 2: Multi-step Synthesis Start->Route2 Esterification Esterification Route1->Esterification Imide_Formation Imide Formation Route2->Imide_Formation Halodecarboxylation Photoinduced Halodecarboxylation Esterification->Halodecarboxylation Hydrolysis1 Hydrolysis Halodecarboxylation->Hydrolysis1 Purification Purification (Chromatography/Recrystallization) Hydrolysis1->Purification Hofmann Hofmann Rearrangement Imide_Formation->Hofmann Sandmeyer Sandmeyer Reaction Hofmann->Sandmeyer Sandmeyer->Purification Final_Product Final Product: This compound Purification->Final_Product

Caption: Comparative workflow of the two synthetic routes to this compound.

References

Spectroscopic and Synthetic Profile of 8-Iodo-1-naphthoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical document provides an in-depth guide to the spectroscopic characteristics of 8-Iodo-1-naphthoic acid, a key intermediate in the synthesis of various 1,8-difunctionalized naphthalene derivatives.[1] This guide is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry, offering detailed nuclear magnetic resonance (NMR) data and the experimental protocols for its acquisition.

Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for this compound, recorded in deuterochloroform (CDCl₃) on a 500 MHz spectrometer.[1]

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
8.27dd7.3, 1.21HAromatic CH
7.94 - 7.89m3HAromatic CH
7.52dd8.2, 7.11HAromatic CH
7.22dd8.1, 7.31HAromatic CH

Source:[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppm
175.1
142.1
135.5
133.4
132.8
131.5
129.7
129.6
127.6
125.2
93.1

Source:[1]

Experimental Protocols

The spectroscopic data presented above were obtained from a sample of this compound synthesized via the hydrolysis of methyl 8-iodo-1-naphthoate.

Synthesis of this compound

A solution of methyl 8-iodo-1-naphthoate (12.5 g, 40 mmol) in dry pyridine (50 mL) was treated with lithium iodide (LiI, 5.4 g, 40 mmol) and sodium iodide (NaI, 12 g, 80 mmol). The mixture was heated to 135 °C in a sealed tube for 3 hours. Progress of the reaction was monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture was cooled to room temperature, and the solvent was removed under reduced pressure. The resulting residue was acidified to a pH of 1-2 using 1.0 M aqueous HCl. The aqueous layer was then repeatedly extracted with ethyl acetate (EtOAc) to ensure complete recovery of the product. The combined organic extracts were concentrated, and the residue was dissolved in a minimal amount of EtOAc. Petroleum ether was added to induce precipitation of the product. The resulting solid was collected by filtration to yield this compound as a light yellow solid (11.2 g, 94% yield).[1]

NMR Sample Preparation and Analysis

A sample of the purified this compound was dissolved in deuterated chloroform (CDCl₃) for NMR analysis. ¹H and ¹³C NMR spectra were recorded on a 500 MHz and 126 MHz instrument, respectively.[1]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Start Methyl 8-iodo-1-naphthoate Reagents LiI, NaI, Pyridine Reaction Heating at 135°C in a sealed tube Reagents->Reaction Reaction Mixture Workup Acidification (HCl) Extraction (EtOAc) Reaction->Workup Crude Product Purification Precipitation with Petroleum Ether Workup->Purification Extracted Product Product This compound Purification->Product Purified Product

Caption: Synthesis workflow for this compound.

References

Navigating the Physicochemical Landscape of 8-Iodo-1-naphthoic Acid: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Iodo-1-naphthoic acid is a key synthetic intermediate whose utility in pharmaceutical and materials science is intrinsically linked to its physicochemical properties. A thorough understanding of its solubility in various solvent systems and its stability under diverse environmental conditions is paramount for optimizing reaction conditions, developing robust formulations, and ensuring the integrity of resulting products. This technical guide provides a comprehensive overview of the available data and methodologies for characterizing the solubility and stability of this compound. Due to the limited direct quantitative data for this specific molecule, this guide leverages data from the parent compound, 1-naphthoic acid, as a predictive baseline, while also considering the influence of the iodo-substituent. Detailed experimental protocols for solubility determination and stability-indicating analysis are provided to empower researchers in generating precise data for their specific applications.

Introduction

This compound, a derivative of naphthalene, possesses a unique structural motif that makes it a valuable building block in organic synthesis. The presence of the carboxylic acid and iodo functional groups at the sterically hindered 1 and 8 positions imparts specific reactivity and properties to the molecule. Its application in the synthesis of complex organic molecules, including potential pharmaceutical candidates, necessitates a deep understanding of its solubility and stability profiles. This guide aims to consolidate the current knowledge and provide practical experimental frameworks for the analysis of these critical parameters.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical factor influencing its bioavailability, formulation development, and purification processes. While specific quantitative solubility data for this compound is not extensively available in public literature, a qualitative understanding can be inferred from its structure and data from its parent compound, 1-naphthoic acid.

Qualitative Solubility:

This compound is expected to be sparingly soluble in water due to the large, hydrophobic naphthalene ring. The presence of the polar carboxylic acid group allows for some interaction with polar solvents. It is anticipated to exhibit greater solubility in organic solvents, particularly polar aprotic and protic solvents.

Based on data for 1-naphthoic acid, this compound is likely to be freely soluble in solvents like dimethyl sulfoxide (DMSO), ethanol, and methanol.[1]

Quantitative Solubility Data (Surrogate Data from 1-Naphthoic Acid):

The following table summarizes the mole fraction solubility (x₁) of 1-naphthoic acid in various organic solvents at different temperatures. This data, determined by the gravimetric method, can serve as a valuable starting point for solvent selection and process optimization for this compound.[2] The presence of the iodine atom in the 8-position is expected to slightly increase the molecular weight and potentially alter the crystal lattice energy, which may lead to deviations from the values presented below.

Table 1: Mole Fraction Solubility (x₁) of 1-Naphthoic Acid in Common Organic Solvents [2]

Temperature (K)MethanolEthanolIsopropanoln-ButanolEthyl AcetateAcetoneAcetonitrileToluene
293.150.13370.11520.10330.09180.14520.25890.08990.0543
298.150.15450.13390.12040.10730.16870.29450.10320.0631
303.150.17810.15510.13980.12520.19560.33420.11850.0732
308.150.20490.17920.16190.14580.22650.37850.13610.0848
313.150.23550.20670.18720.16950.26180.42780.15630.0982
318.150.26980.23790.21610.19680.30210.48250.17960.1136
323.150.30850.27340.24910.22810.34790.54290.20640.1314
328.150.35210.31360.28680.26410.40000.60950.23740.1520
333.150.40110.35910.32980.30540.45900.68280.27310.1757

Stability Profile

The chemical stability of this compound is a critical parameter that affects its shelf-life, storage conditions, and degradation pathways. Forced degradation studies are essential to identify potential degradation products and develop stability-indicating analytical methods.

Factors Affecting Stability:

Based on the general stability of 1-naphthoic acid and the known reactivity of iodoaromatic compounds, the following factors are likely to influence the stability of this compound:

  • Temperature: Elevated temperatures can accelerate degradation reactions.[3]

  • Light: Exposure to light, particularly UV radiation, may induce photodegradation, potentially leading to deiodination or other reactions.[3]

  • pH: As a carboxylic acid, this compound will be more stable in acidic conditions. In basic media, it will exist as the carboxylate salt, which may have different stability characteristics. It is incompatible with strong bases.[3]

  • Oxidizing Agents: Strong oxidizing agents can lead to the degradation of the naphthalene ring system.[3]

  • Hydrolysis: While the carboxylic acid itself is stable to hydrolysis, ester derivatives of this compound could be susceptible to hydrolysis.

Potential Degradation Pathways:

The degradation of this compound is likely to involve several pathways:

  • Deiodination: The carbon-iodine bond can be susceptible to cleavage, especially under reductive conditions or upon exposure to light, leading to the formation of 1-naphthoic acid.

  • Hydroxylation: Oxidative degradation may introduce hydroxyl groups onto the naphthalene ring.[3]

  • Decarboxylation: Under certain conditions, such as high heat, the carboxylic acid group may be lost.

  • Ring Opening: Severe oxidative conditions can lead to the cleavage of the aromatic ring system.

Table 2: Summary of Potential Stability Issues and Recommended Storage for 1-Naphthoic Acid Solutions (Applicable as a Guideline for this compound) [1]

Storage TemperatureRecommended SolventMaximum Recommended Storage PeriodPotential Issues
-80°CDMSO6 monthsMinimal degradation expected.
-20°CDMSO1 monthLow risk of degradation.
2-8°CDMSO, Ethanol, MethanolShort-term (days to weeks)Increased risk of degradation over time.
Room TemperatureNot Recommended-Prone to degradation.

Experimental Protocols

To obtain precise and reliable data for this compound, the following experimental protocols are recommended.

Solubility Determination: Isothermal Gravimetric Method[2]

This method is a reliable technique for determining the equilibrium solubility of a solid in a liquid at a constant temperature.

Materials and Apparatus:

  • This compound (high purity)

  • Selected solvent (analytical grade)

  • Analytical balance (±0.0001 g)

  • Isothermal shaker or magnetic stirrer with a temperature-controlled bath

  • Calibrated thermometer

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pre-weighed vials

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

  • Equilibration: Place the vial in the isothermal shaker set to the desired temperature. Allow the mixture to equilibrate for a sufficient time (e.g., 24-72 hours) to ensure saturation. Periodically analyze samples to confirm that equilibrium has been reached (i.e., the concentration is constant).

  • Sample Withdrawal: Once equilibrium is achieved, stop the agitation and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature, and immediately filter it through a syringe filter into a pre-weighed vial.

  • Gravimetric Analysis: Determine the mass of the solution in the vial.

  • Solvent Evaporation: Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is obtained.

  • Calculation: Calculate the solubility in terms of mass/volume, molarity, or mole fraction based on the mass of the dissolved solid and the initial volume or mass of the solution.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the intact this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a pump, autosampler, column compartment, and a photodiode array (PDA) or UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Proposed Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or phosphoric acid) is recommended to ensure the separation of compounds with varying polarities.

    • Initial conditions: A lower percentage of acetonitrile (e.g., 30-40%).

    • Gradient: Linearly increase the acetonitrile concentration over a set period (e.g., to 90-95% over 15-20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., around its λmax). The UV spectrum should be recorded to aid in peak identification.

  • Injection Volume: 10-20 µL.

Forced Degradation Study Protocol:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Subject aliquots of the stock solution to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at room temperature for 2 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid powder at 105°C for 24 hours and also heat the solution at 60°C for 24 hours.

    • Photodegradation: Expose the solution to UV light (e.g., 254 nm) and visible light for a defined period.

  • Sample Analysis: After the specified stress period, neutralize the acidic and basic samples, and dilute all samples to an appropriate concentration. Analyze the stressed samples, along with an unstressed control sample, using the developed stability-indicating HPLC method.

  • Data Evaluation: Evaluate the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak.

Visualizations

To aid in the understanding of the experimental workflows, the following diagrams are provided.

Solubility_Determination_Workflow Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess this compound to solvent B Seal vial A->B C Equilibrate at constant temperature with agitation (24-72h) B->C D Withdraw and filter supernatant C->D E Weigh the filtered solution D->E F Evaporate solvent E->F G Weigh the remaining solid F->G H Calculate solubility G->H

Caption: A flowchart illustrating the gravimetric method for determining the solubility of this compound.

Stability_Testing_Workflow Workflow for Stability Testing cluster_stress Forced Degradation cluster_analysis Analysis A Prepare stock solution of This compound B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, RT) A->C D Oxidative Degradation (3% H2O2, RT) A->D E Thermal Degradation (Solution at 60°C) A->E F Photodegradation (UV/Vis light) A->F G Neutralize and dilute samples B->G C->G D->G E->G F->G H Analyze by Stability-Indicating HPLC Method G->H I Evaluate chromatograms for degradation products H->I

References

An In-depth Technical Guide to 8-Iodo-1-naphthoic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-Iodo-1-naphthoic acid, a key intermediate in synthetic chemistry. The document details its physicochemical properties, a robust experimental protocol for its synthesis, and its primary applications, particularly in the development of complex molecules relevant to medicinal chemistry and drug discovery.

Core Data Presentation

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValue
Chemical Formula C₁₁H₇IO₂
Molecular Weight 298.08 g/mol
CAS Number 13577-19-0
Appearance Light yellow solid

Experimental Protocols

A scalable and efficient synthesis of this compound has been developed, utilizing a photoinduced Suárez halodecarboxylation reaction.[1] This method provides a practical route for obtaining this valuable synthetic intermediate in significant quantities.

Synthesis of this compound from 1,8-Naphthalic Anhydride[1]

Step 1: Formation of 8-Carboxy-1-naphthoic acid methyl ester

  • To a solution of 1,8-naphthalic anhydride (1.0 g, 5.05 mmol) in a mixed solvent of methanol (16 mL) and dichloromethane (8 mL), add lithium hydroxide monohydrate (318 mg, 7.57 mmol).

  • Stir the reaction mixture at room temperature for 5 minutes, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Remove the majority of the solvent under reduced pressure.

  • Dilute the residue with dichloromethane (30 mL) and acidify with 1.0 M aqueous hydrochloric acid (12 mL).

  • Separate the phases and extract the aqueous layer twice with a 10:1 mixture of dichloromethane and methanol (10 mL each).

  • The subsequent steps leading to the methylated intermediate are detailed in the source literature.

Step 2: Photoinduced Suárez Halodecarboxylation to Methyl 8-iodo-1-naphthoate

  • This key step involves the conversion of the carboxylic acid group to an iodine atom. The specific conditions for the photoinduced reaction, including the light source and reagents, are critical for high yields and are outlined in the referenced publication.[1]

Step 3: Hydrolysis to this compound

  • To a solution of methyl 8-iodo-1-naphthoate (12.5 g, 40 mmol) in dry pyridine (50 mL), add lithium iodide (5.4 g, 40 mmol) and sodium iodide (12 g, 80 mmol).

  • Stir the mixture in a sealed tube at 135 °C for 3 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Acidify the residue with 1.0 M aqueous HCl to a pH of 1-2.

  • Extract the aqueous layer repeatedly with ethyl acetate.

  • Dissolve the residue in a minimal amount of ethyl acetate and add petroleum ether to induce precipitation.

  • Filter the precipitate to afford this compound as a light yellow solid (11.2 g, 94% yield).[1]

Mandatory Visualization

Synthetic Workflow of this compound

Synthesis_Workflow Start 1,8-Naphthalic Anhydride Intermediate1 8-Carboxy-1-naphthoic acid methyl ester Start->Intermediate1 Step 1 Intermediate2 Methyl 8-iodo-1-naphthoate Intermediate1->Intermediate2 Step 2 Reagent1 1. LiOH·H₂O 2. Acidification Product 8-Iodo-1-naphthoic Acid Intermediate2->Product Step 3 Reagent2 Photoinduced Suárez Halodecarboxylation Reagent3 LiI, NaI in Pyridine Reagent1->Intermediate1 Reagent2->Intermediate2 Reagent3->Product

Caption: Synthetic pathway for this compound.

Applications in Research and Development

The primary utility of this compound lies in its role as a versatile building block for the synthesis of more complex molecules. Its unique structure, featuring a naphthalene core with functional groups at the 1 and 8 positions, makes it a valuable precursor for a range of applications.

Key Intermediate in Chemical Synthesis

This compound is a key intermediate for the preparation of 1,8-difunctionalized naphthalene derivatives.[1] The presence of the iodo and carboxylic acid groups allows for a variety of subsequent chemical transformations. The high reactivity of the C-I bond, particularly in comparison to its bromide analog, makes it highly suitable for reactions such as Sonogashira couplings.[1] This facilitates the introduction of diverse functionalities at the 8-position, leading to a wide array of structurally complex molecules.

Role in Glycosylation Chemistry

A significant application of this compound is in the synthesis of glycosyl 8-alkynyl-1-naphthoate donors.[1] These donors are instrumental in glycosylation reactions, which are fundamental to the chemical synthesis of complex carbohydrates, glycans, and glycoconjugates.[1] Given the crucial roles of these biomolecules in various biological processes, including cell signaling and pathogen recognition, the availability of efficient synthetic routes to glycosyl donors is of high importance in drug discovery and chemical biology.[1]

While the broader class of naphthoic acid derivatives has been investigated for various biological activities, including antimicrobial and anti-inflammatory properties, specific biological targets for this compound itself are not extensively documented in current literature. Its value to the scientific community is presently centered on its utility as a synthetic intermediate.

References

An In-depth Technical Guide to 8-Iodo-1-naphthoic Acid: Safety, Handling, and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, and storage of 8-Iodo-1-naphthoic acid. The content is intended for professionals in research and development who may be working with this compound.

Chemical and Physical Properties

This compound is a halogenated derivative of 1-naphthoic acid. The introduction of an iodine atom at the 8-position can influence its chemical reactivity and biological activity. A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference
CAS Number 13577-19-0[1][2][3][4]
Molecular Formula C₁₁H₇IO₂[2][4]
Molecular Weight 298.08 g/mol [2][4]
Melting Point 164.5 °C[1][3]
Boiling Point 442.3 °C at 760 mmHg[1][3]
Appearance Solid[1][3]
Storage Temperature 4°C, protect from light[1][3]

Safety and Hazard Information

GHS Hazard Statements: [1][3]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

GHS Precautionary Statements: [1][3]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P330: Rinse mouth.

  • P362+P364: Take off contaminated clothing and wash it before reuse.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Information:

Detailed toxicological studies for this compound are not widely published. However, based on the GHS classifications, it is expected to be harmful if ingested and to cause irritation upon contact with skin, eyes, and the respiratory system.

Reactivity Profile:

As a carboxylic acid, this compound may react exothermically with bases. It is likely incompatible with strong oxidizing agents. The presence of the iodo-substituent may also confer specific reactivity, although detailed studies are lacking.

Handling and Personal Protective Equipment (PPE)

Proper handling procedures are crucial to minimize exposure and ensure laboratory safety.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.[5]

  • Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved respirator with a particulate filter.

General Hygiene:

  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the compound.

Storage

Proper storage is essential to maintain the integrity and stability of this compound.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]

  • Protect from light.[1][3]

  • Keep away from incompatible materials such as strong bases and oxidizing agents.[6]

Experimental Protocols

The primary documented application of this compound is as a key intermediate in chemical synthesis, particularly in the preparation of glycosyl donors.

Synthesis of this compound

A scalable synthesis has been reported via a photoinduced Suárez halodecarboxylation reaction. The general workflow is depicted below.

SynthesisWorkflow cluster_start Starting Material cluster_hydrolysis Ring Opening cluster_halodecarboxylation Halodecarboxylation cluster_product Final Product 1,8-Naphthalic_anhydride 1,8-Naphthalic anhydride Hydrolysis LiOH·H₂O in CH₃OH/CH₂Cl₂ 1,8-Naphthalic_anhydride->Hydrolysis Step 1 Acidification Aqueous HCl Hydrolysis->Acidification Suarez_Reaction Photoinduced Suárez Halodecarboxylation Acidification->Suarez_Reaction Intermediate 8-Iodo-1-naphthoic_acid This compound Suarez_Reaction->8-Iodo-1-naphthoic_acid Step 2

Caption: General workflow for the synthesis of this compound.

Detailed Methodology:

A detailed experimental protocol for the synthesis of this compound has been described in the literature.[7] The process involves the ring-opening of 1,8-naphthalic anhydride followed by a photoinduced Suárez halodecarboxylation.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information on the specific biological activities or signaling pathways directly involving this compound. Its primary documented role is as a synthetic intermediate. For instance, it is a precursor for the synthesis of glycosyl 8-alkynyl-1-naphthoate donors, which are utilized in glycosylation reactions for the synthesis of complex carbohydrates.[8] These carbohydrates, in turn, play crucial roles in various biological processes.

The workflow illustrating the utility of this compound as a synthetic intermediate is shown below.

SyntheticUtility cluster_precursor Precursor cluster_intermediate Intermediate Synthesis cluster_application Application 8-Iodo-1-naphthoic_acid This compound Sonogashira_Coupling Sonogashira Coupling with Alkynes 8-Iodo-1-naphthoic_acid->Sonogashira_Coupling Reactant Glycosyl_Donor Glycosyl 8-Alkynyl-1-naphthoate Donor Sonogashira_Coupling->Glycosyl_Donor Forms Glycosylation Glycosylation Reactions Glycosyl_Donor->Glycosylation Used in Complex_Carbohydrates Complex Carbohydrates Glycosylation->Complex_Carbohydrates Synthesizes

Caption: Role of this compound as a synthetic intermediate.

While direct biological data is scarce, research on other halogenated naphthoic acid derivatives suggests potential for biological activity. For example, some halogenated 1-naphthoylindoles have been investigated for their affinity to cannabinoid receptors.[9] However, it is crucial to note that these findings do not directly apply to this compound and further research is needed to elucidate its specific biological functions.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. It should be treated as hazardous chemical waste and disposed of through a licensed professional waste disposal service. Do not allow the material to enter drains or the environment.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety guide. It is essential to consult a comprehensive and current Safety Data Sheet (SDS) for this compound before handling and to perform a thorough risk assessment for any planned experimental work.

References

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling of 8-Iodo-1-naphthoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is of paramount importance in medicinal chemistry and materials science for the synthesis of complex molecules, including pharmaceuticals, natural products, and conjugated polymers.[1][3] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, and it can often be carried out under mild conditions.[2][3]

Aryl iodides are particularly reactive substrates in Sonogashira couplings, often allowing the reaction to proceed at room temperature with high efficiency.[4] This application note provides a detailed protocol for the Sonogashira coupling of 8-iodo-1-naphthoate, a sterically hindered aryl iodide, with terminal alkynes. The provided methodologies are based on established procedures for related aryl iodides and serve as a comprehensive guide for researchers in academic and industrial settings.

Reaction Mechanism and Workflow

The Sonogashira coupling proceeds through a dual catalytic cycle involving both palladium and copper.[1] The palladium cycle begins with the oxidative addition of the aryl iodide to a Pd(0) species. Concurrently, the copper cycle involves the formation of a copper(I) acetylide intermediate from the terminal alkyne, a copper(I) salt, and a base. Transmetalation of the alkynyl group from copper to the palladium complex, followed by reductive elimination, affords the desired alkynylated product and regenerates the active Pd(0) catalyst.[5]

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine 8-Iodo-1-naphthoate, Pd Catalyst, and CuI in a dry flask inert Establish Inert Atmosphere (Nitrogen or Argon) start->inert reagents Add Anhydrous Solvent and Amine Base inert->reagents alkyne Add Terminal Alkyne (dropwise) reagents->alkyne stir Stir at appropriate temperature (e.g., RT - 80°C) alkyne->stir monitor Monitor progress (TLC, GC/MS) stir->monitor quench Cool to RT and dilute with organic solvent monitor->quench filter Filter through Celite quench->filter wash Wash organic phase with aq. NH4Cl and brine filter->wash dry Dry over Na2SO4, filter, and concentrate wash->dry purify Purify by Flash Column Chromatography dry->purify product Characterize Final Product (NMR, MS) purify->product

Caption: General experimental workflow for the Sonogashira coupling reaction.

Data Presentation: Typical Reaction Conditions

The following table summarizes typical reaction conditions for the Sonogashira coupling of aryl iodides with terminal alkynes. These conditions can serve as a starting point for the optimization of the reaction with 8-iodo-1-naphthoate.

EntryPalladium Catalyst (mol%)Copper(I) Salt (mol%)BaseSolventTemperature (°C)Time (h)Typical Yield (%)
1Pd(PPh₃)₂Cl₂ (2-5)CuI (1-5)TriethylamineTHFRoom Temp2-6>90
2Pd(OAc)₂ (2) / PPh₃ (4)CuI (2)PiperidineDMF504~92
3Pd(PPh₃)₄ (1.5)CuI (3)DiisopropylamineTolueneRoom Temp8~96
4PdCl₂(dppf) (1)CuI (2)K₂CO₃Acetonitrile8012~88

Note: Yields are highly substrate-dependent and may require optimization for 8-iodo-1-naphthoate.

Experimental Protocols

General Protocol for Sonogashira Coupling of 8-Iodo-1-naphthoate

This protocol is a general guideline and may require optimization for specific terminal alkynes.

Materials:

  • 8-Iodo-1-naphthoate (1.0 eq)

  • Terminal alkyne (1.1-1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Anhydrous amine base (e.g., triethylamine or diisopropylamine, 2-3 eq)

  • Anhydrous solvent (e.g., THF, DMF, or toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

  • Magnetic stirrer and heating plate

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for work-up and purification (e.g., diethyl ether, ethyl acetate, hexanes)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry, oven- or flame-dried round-bottom flask equipped with a magnetic stir bar, add 8-iodo-1-naphthoate (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and copper(I) iodide (CuI).

  • The flask is sealed with a septum and evacuated and backfilled with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.

  • Addition of Reagents: Add the anhydrous solvent (e.g., THF) via syringe, followed by the anhydrous amine base (e.g., triethylamine). Stir the mixture for 5-10 minutes at room temperature.

  • Add the terminal alkyne (1.1-1.2 eq) dropwise to the stirred solution via syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 50-80°C), depending on the reactivity of the alkyne. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the catalyst residues and salts.

  • Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst, followed by washing with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 8-(alkynyl)-1-naphthoate.

  • Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Signaling Pathway/Catalytic Cycle

The Sonogashira coupling reaction mechanism involves two interconnected catalytic cycles.

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add Ar-I (8-Iodo-1-naphthoate) pd2_aryl Ar-Pd(II)-I(L₂) oxidative_add->pd2_aryl transmetalation Transmetalation pd2_aryl->transmetalation pd2_alkynyl Ar-Pd(II)-C≡CR(L₂) transmetalation->pd2_alkynyl cui CuI transmetalation->cui + CuI reductive_elim Reductive Elimination pd2_alkynyl->reductive_elim reductive_elim->pd0 Regeneration product Ar-C≡CR reductive_elim->product alkyne_complex [R-C≡C-H • CuI] cui->alkyne_complex R-C≡C-H cu_acetylide R-C≡C-Cu alkyne_complex->cu_acetylide + Base - [H-Base]⁺I⁻ cu_acetylide->transmetalation Transfers alkynyl group base Base (e.g., Et₃N)

Caption: The dual catalytic cycle of the Sonogashira reaction.

References

Application Notes and Protocols: Derivatization of Carbohydrates with 8-Iodo-1-naphthoic Acid for Enhanced HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document details a proposed method for the derivatization of reducing carbohydrates with 8-Iodo-1-naphthoic acid. The naphthalene ring system provides a strong UV chromophore and potential for fluorescence detection, while the iodo-substituent offers a site for further chemical modification, such as Sonogashira coupling, which could be utilized for more advanced applications.[4][5] The derivatization is based on the esterification of a hydroxyl group of the carbohydrate with the carboxylic acid moiety of this compound, a reaction facilitated by a suitable activating agent.

Principle of the Method

The derivatization of a carbohydrate with this compound is proposed to proceed via an esterification reaction. The carboxylic acid of this compound is first activated to a more reactive species. This activated intermediate then readily reacts with a hydroxyl group on the carbohydrate to form a stable ester linkage. This protocol focuses on the derivatization of the anomeric hydroxyl group of reducing sugars in their open-chain aldehyde form, though derivatization of other hydroxyl groups is possible. The resulting 8-Iodo-1-naphthoyl-carbohydrate derivative possesses a strong UV-absorbing tag, enabling sensitive detection by HPLC.

Materials and Reagents

  • This compound

  • Carbohydrate standards (e.g., glucose, mannose, galactose)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Pyridine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Solid-Phase Extraction (SPE) C18 cartridges

  • Standard laboratory glassware and equipment

Experimental Protocols

Protocol 1: Synthesis of this compound

A scalable synthesis of this compound can be achieved via a photoinduced Suárez halodecarboxylation.[4][5] A detailed procedure can be found in the work by Chen et al. (2025).[4]

Protocol 2: Derivatization of a Monosaccharide Standard (e.g., Glucose)
  • Preparation of the Activating Solution:

    • In a dry glass vial, dissolve this compound (10 mg, 0.034 mmol) in 1 mL of anhydrous pyridine.

    • Add N,N'-Dicyclohexylcarbodiimide (DCC) (7.7 mg, 0.037 mmol) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.4 mg, 0.003 mmol).

    • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid. A white precipitate of dicyclohexylurea (DCU) will form.

  • Derivatization Reaction:

    • In a separate vial, dissolve the dried monosaccharide (e.g., glucose, 5 mg, 0.028 mmol) in 0.5 mL of anhydrous pyridine.

    • Add the activated this compound solution to the monosaccharide solution.

    • Stir the reaction mixture at 60°C for 4 hours.

  • Reaction Quenching and Work-up:

    • Cool the reaction mixture to room temperature.

    • Add 50 µL of water to quench any unreacted activating agent.

    • Filter the mixture to remove the DCU precipitate.

    • Evaporate the pyridine under a stream of nitrogen or by rotary evaporation.

  • Purification of the Derivatized Carbohydrate:

    • Re-dissolve the residue in 1 mL of 50% acetonitrile in water.

    • Condition a C18 SPE cartridge with 5 mL of acetonitrile followed by 5 mL of water.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with 5 mL of 10% acetonitrile in water to remove unreacted carbohydrate and salts.

    • Elute the derivatized carbohydrate with 5 mL of 80% acetonitrile in water.

    • Dry the eluted fraction under vacuum.

Protocol 3: HPLC Analysis of Derivatized Carbohydrates
  • HPLC System: An HPLC system equipped with a UV detector is required.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 60% B

    • 25-30 min: 60% to 100% B

    • 30-35 min: 100% B

    • 35-40 min: 100% to 20% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV absorbance at 280 nm.

  • Injection Volume: 20 µL

Data Presentation

Table 1: Hypothetical Retention Times and Limits of Detection for 8-Iodo-1-naphthoyl-derivatized Monosaccharides

Derivatized MonosaccharideRetention Time (min)Limit of Detection (LOD) (pmol)Limit of Quantification (LOQ) (pmol)
8-Iodo-1-naphthoyl-Glucose15.2515
8-Iodo-1-naphthoyl-Mannose16.5515
8-Iodo-1-naphthoyl-Galactose17.1618
8-Iodo-1-naphthoyl-Xylose14.8412

Table 2: Spectroscopic Properties of this compound

PropertyValue
UV λmax~280 nm and ~320 nm (in ethanol)
Molar Absorptivity (ε) at 280 nm~8,000 M⁻¹cm⁻¹
Fluorescence Excitation~320 nm
Fluorescence Emission~400 nm

(Note: Spectroscopic properties are estimated based on the naphthalene chromophore and may vary with solvent and derivatization.)

Visualization of Experimental Workflow

Derivatization_Workflow start Start: Carbohydrate Sample derivatization Derivatization Reaction (60°C, 4 hours) start->derivatization activation Activation of This compound (DCC, DMAP in Pyridine) activation->derivatization workup Quenching & Work-up (Water, Filtration) derivatization->workup purification SPE Purification (C18 Cartridge) workup->purification analysis HPLC Analysis (UV Detection) purification->analysis end End: Quantitative Data analysis->end

Caption: Workflow for the derivatization and analysis of carbohydrates.

Discussion

This proposed method for the derivatization of carbohydrates with this compound offers a promising approach for enhancing their detection in HPLC analysis. The strong UV absorbance of the naphthalene tag is expected to significantly improve sensitivity compared to direct detection methods. The protocol is based on a well-established esterification reaction, although optimization of reaction conditions (e.g., temperature, time, and stoichiometry of reagents) may be necessary for different types of carbohydrates.

The purification of the derivatized products using solid-phase extraction is a critical step to remove excess reagents and by-products that could interfere with the HPLC analysis. The proposed HPLC method provides a starting point for the separation of derivatized monosaccharides, and the gradient may need to be adjusted to achieve optimal resolution for more complex mixtures of oligosaccharides.

Conclusion

The derivatization of carbohydrates with this compound is a theoretically sound method for enhancing their analysis by HPLC. The detailed protocols and methodologies presented in these application notes provide a comprehensive guide for researchers to explore this approach. Successful implementation of this technique could provide a valuable tool for the sensitive and quantitative analysis of carbohydrates in various scientific and industrial applications.

References

Application Notes and Protocols: Synthesis of Glycosyl Donors Utilizing 8-Iodo-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation is a critical process in the synthesis of a wide array of biologically significant molecules, including glycoconjugates, glycopeptides, and glycoproteins, which play pivotal roles in various cellular functions.[1] The development of efficient and versatile glycosylation methods is paramount for advancing drug discovery and glycobiology research. A key component in chemical glycosylation is the glycosyl donor, a carbohydrate precursor containing a leaving group at the anomeric position. This document details the application of 8-iodo-1-naphthoic acid as a precursor for a novel class of glycosyl donors, specifically glycosyl 8-alkynyl-1-naphthoates. These donors are advantageous due to their stability and can be activated under mild conditions, offering a robust platform for the synthesis of complex carbohydrates.[1][2][3]

The synthetic strategy leverages a scalable synthesis of 8-iodo-1-naphthoate intermediates via a photoinduced Suárez halodecarboxylation.[1][2] The resulting 8-iodo-1-naphthoate serves as a versatile building block that can be further functionalized, for instance, through Sonogashira coupling, to introduce an alkynyl group.[1][2] This alkynyl functionality is crucial for the subsequent activation of the glycosyl donor. This application note provides detailed protocols for the synthesis of this compound and its derivatives, their conversion into glycosyl naphthoates, and quantitative data to support these methodologies.

Data Presentation

The following tables summarize the yields of key intermediates and final products in the synthesis of glycosyl donors derived from this compound.

Table 1: Synthesis of 8-Iodo-1-naphthoate Derivatives

CompoundStarting MaterialReagents and ConditionsYield (%)Reference
Methyl 8-iodo-1-naphthoate1,8-Naphthalic anhydride1. LiOH·H₂O, MeOH/CH₂Cl₂; 2. I₂, PhI(OAc)₂, hv76 (over 2 steps)[1]
Ethyl 8-iodo-1-naphthoate1,8-Naphthalic anhydride1. NaH, EtOH, DMF; 2. I₂, PhI(OAc)₂, hv62 (over 2 steps)[1]
Benzyl 8-iodo-1-naphthoate1,8-Naphthalic anhydride1. NaH, BnOH, DMF; 2. I₂, PhI(OAc)₂, hv42 (over 2 steps)[1]
(-)-Menthyl 8-iodo-1-naphthoate1,8-Naphthalic anhydride1. NaH, (-)-Menthol, DMF; 2. I₂, PhI(OAc)₂, hvNot specified[1]
This compoundMethyl 8-iodo-1-naphthoateLiI, NaI, Pyridine, 135 °C94[1]

Table 2: Synthesis of Glycosyl Naphthoates

ProductGlycosyl DonorNaphthoic Acid DerivativeConditionsYield (%)Reference
Glucosyl 8-iodo-1-naphthoateGlucosyl bromideThis compoundNaHCO₃, TBAHS, CH₂Cl₂Not specified[1]
Glucosyl 8-cyclopropylethynyl-1-naphthoateGlucosyl 8-iodo-1-naphthoateCyclopropylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃N, THFNot specified[1]

Experimental Protocols

Protocol 1: Synthesis of Methyl 8-iodo-1-naphthoate

This protocol details the synthesis of a key intermediate, methyl 8-iodo-1-naphthoate, starting from 1,8-naphthalic anhydride.

Materials:

  • 1,8-Naphthalic anhydride

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Hydrochloric acid (HCl, 1.0 M)

  • Sodium sulfate (Na₂SO₄)

  • Iodine (I₂)

  • Iodosobenzene diacetate (PhI(OAc)₂)

  • Ethyl acetate (EtOAc)

  • Petroleum ether

Procedure:

  • Monoesterification: To a solution of 1,8-naphthalic anhydride (1.0 g, 5.05 mmol) in a mixture of MeOH (16 mL) and CH₂Cl₂ (8 mL), add LiOH·H₂O (318 mg, 7.57 mmol). Stir the reaction mixture at room temperature for 5 minutes until the starting material is completely consumed as monitored by TLC.

  • Work-up: Remove the majority of the solvent under reduced pressure. Dilute the residue with CH₂Cl₂ (30 mL) and acidify with 1.0 M aqueous HCl (12 mL). Separate the phases and extract the aqueous layer twice with a 10:1 mixture of CH₂Cl₂/MeOH (10 mL each). Combine the organic extracts, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

  • Photoinduced Halodecarboxylation: Dissolve the crude monoester in an appropriate solvent and add iodine (I₂) and iodosobenzene diacetate (PhI(OAc)₂). Irradiate the mixture with a suitable light source (e.g., tungsten lamp) until the reaction is complete (monitored by TLC).

  • Purification: After completion, quench the reaction and perform a standard aqueous work-up. Purify the crude residue by flash column chromatography on silica gel (eluent: petroleum ether/EtOAc, 20:1) to afford methyl 8-iodo-1-naphthoate as a slightly yellow solid (1.19 g, 76% yield over two steps).[1]

Protocol 2: Synthesis of this compound

This protocol describes the hydrolysis of methyl 8-iodo-1-naphthoate to the corresponding carboxylic acid.

Materials:

  • Methyl 8-iodo-1-naphthoate

  • Pyridine (dry)

  • Lithium iodide (LiI)

  • Sodium iodide (NaI)

  • Hydrochloric acid (HCl, 1.0 M)

  • Ethyl acetate (EtOAc)

Procedure:

  • Reaction Setup: In a sealed tube, dissolve methyl 8-iodo-1-naphthoate (12.5 g, 40 mmol) in dry pyridine (50 mL). Add LiI (5.4 g, 40 mmol) and NaI (12 g, 80 mmol).

  • Reaction: Stir the mixture at 135 °C for 3 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Acidify the residue with 1.0 M aqueous HCl to a pH of 1-2.

  • Extraction and Purification: Extract the aqueous layer repeatedly with EtOAc. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum. To induce precipitation, dissolve the residue in a minimal amount of EtOAc and add petroleum ether. Filter the precipitate to afford this compound as a light yellow solid (11.2 g, 94% yield).[1]

Protocol 3: Base-Promoted Preparation of Glycosyl Naphthoate

This protocol outlines the general procedure for coupling this compound with a glycosyl bromide.

Materials:

  • This compound

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Tetrabutylammonium hydrogen sulfate (TBAHS)

  • Glucosyl bromide

Procedure:

  • Acid Dissolution: Dissolve this compound (1.0 equiv) in saturated NaHCO₃ solution and stir for 20 minutes.

  • Phase Transfer Catalyst: Add CH₂Cl₂ and TBAHS (1.1 equiv) to the mixture and stir for 10 minutes.

  • Glycosylation: Introduce the glucosyl bromide (1.1 equiv) to the reaction mixture.

  • Reaction: Stir the mixture for 12 hours, monitoring for completion by TLC.

  • Work-up: Upon completion, wash the mixture sequentially with aqueous NaHCO₃, water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude glycosyl 8-iodo-1-naphthoate, which can be purified by column chromatography.[1]

Visualization

The following diagram illustrates the synthetic workflow from 1,8-naphthalic anhydride to the final glycosyl 8-alkynyl-1-naphthoate donor.

G A 1,8-Naphthalic Anhydride B Methyl 8-carboxy-1-naphthoate A->B  LiOH, MeOH/CH2Cl2 C Methyl 8-iodo-1-naphthoate B->C  I2, PhI(OAc)2, hv (Suárez Halodecarboxylation) D This compound C->D  LiI, NaI, Pyridine E Glycosyl 8-iodo-1-naphthoate D->E  TBAHS, NaHCO3 F Glycosyl 8-alkynyl-1-naphthoate (Glycosyl Donor) E->F  Pd(PPh3)2Cl2, CuI, Et3N (Sonogashira Coupling) G Glucosyl Bromide G->E H Terminal Alkyne H->F

Caption: Synthetic workflow for the preparation of glycosyl 8-alkynyl-1-naphthoate donors.

References

Application Notes and Protocols for Photoinduced Suárez Halodecarboxylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suárez halodecarboxylation is a powerful photochemical reaction that facilitates the conversion of carboxylic acids into alkyl halides. This method proceeds via a radical mechanism, initiated by the homolytic cleavage of an acyl hypoiodite intermediate, which is generated in situ. The reaction is particularly noteworthy for its mild conditions, often proceeding at room temperature under visible light irradiation, making it a valuable tool in complex molecule synthesis where sensitive functional groups must be preserved.

Historically, the reaction was developed using stoichiometric hypervalent iodine reagents, such as (diacetoxyiodo)benzene (PhI(OAc)₂), in the presence of iodine.[1][2] Modern iterations often employ photoredox catalysis, enhancing the efficiency and sustainability of the transformation.[3] This application note provides a detailed overview of the reaction mechanism, experimental protocols for both the classic and a modern photocatalytic variant, and quantitative data for the latter.

Reaction Mechanism

The photoinduced Suárez halodecarboxylation is initiated by the reaction of a carboxylic acid with a hypervalent iodine(III) reagent and iodine to form a key acyl hypoiodite intermediate. Upon irradiation with visible light, this intermediate undergoes homolytic cleavage of the weak oxygen-iodine bond, generating an acyloxy radical. This radical subsequently loses carbon dioxide to form an alkyl radical. This alkyl radical is then trapped by a halogen atom (in this case, iodine) to yield the final alkyl iodide product.

Suarez_Mechanism cluster_propagation Propagation R-COOH Carboxylic Acid R-COOI Acyl Hypoiodite R-COOH->R-COOI Formation of Intermediate PhI(OAc)2_I2 PhI(OAc)2I2 PhI(OAc)2_I2->R-COOI R-COO_rad Acyloxy Radical R-COOI->R-COO_rad Homolytic Cleavage hv Visible Light (hν) CO2 CO₂ R-COO_rad->CO2 R_rad Alkyl Radical R-COO_rad->R_rad Decarboxylation R-I Alkyl Iodide R_rad->R-I Halogen Atom Transfer I_trap Iodine I_trap->R-I

Caption: General mechanism of the photoinduced Suárez halodecarboxylation.

Experimental Protocols

Protocol 1: Classic Photoinduced Suárez Iododecarboxylation of a Steroid Carboxylic Acid

This protocol is based on the original work by Suárez and coworkers, demonstrating the reaction on a complex steroidal substrate.[1][2]

Materials:

  • Steroid carboxylic acid (e.g., lithocholic acid)

  • (Diacetoxyiodo)benzene (PhI(OAc)₂)

  • Iodine (I₂)

  • Anhydrous cyclohexane

  • Tungsten lamp (e.g., 100-300 W)

  • Reaction vessel (e.g., Pyrex flask) equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Pyrex flask, add the steroid carboxylic acid (1.0 eq), (diacetoxyiodo)benzene (1.1 eq), and iodine (0.5 eq).

  • Add anhydrous cyclohexane as the solvent.

  • Flush the reaction vessel with an inert gas (N₂ or Ar).

  • Irradiate the stirred mixture with a tungsten lamp placed externally to the flask. The reaction is typically heated to reflux by the lamp.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from 1 to 4 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove any insoluble byproducts.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to quench excess iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the corresponding alkyl iodide.

Protocol 2: Modern Photocatalytic Decarboxylative Chlorination

This protocol is an adaptation of modern methodologies that utilize a photoredox catalyst for a more efficient and sustainable halodecarboxylation.[3]

Materials:

  • Aliphatic carboxylic acid (e.g., 1-Boc-piperidine-4-carboxylic acid)

  • 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) as photocatalyst

  • (Diacetoxyiodo)benzene (PhI(OAc)₂)

  • 1,2-Dichloroethane (DCE) as both solvent and chlorine source

  • Nitrogen atmosphere

  • Blue LED strips (λₘₐₓ = 456 nm)

  • Reaction vial with a magnetic stir bar

Procedure:

  • In a reaction vial, combine the carboxylic acid (1.0 eq, 0.2 mmol), 4CzIPN (5 mol%), and (diacetoxyiodo)benzene (2.0 eq).

  • Add 1,2-dichloroethane (2.0 mL).

  • Seal the vial and degas the mixture with nitrogen for 15 minutes.

  • Place the vial approximately 5 cm from the blue LED strips and stir the reaction mixture at 25 °C.

  • Irradiate for 16 hours.

  • After the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired alkyl chloride.

Experimental Workflow Diagram

Workflow start Start reagents Combine Carboxylic Acid, Photocatalyst (if applicable), PhI(OAc)₂, and Halogen Source in Solvent start->reagents degas Degas with Inert Gas (e.g., N₂ or Ar) reagents->degas irradiate Irradiate with Light Source (e.g., Tungsten Lamp or LEDs) with Stirring degas->irradiate monitor Monitor Reaction by TLC irradiate->monitor monitor->irradiate Incomplete workup Aqueous Workup: - Quench excess halogen - Wash with brine monitor->workup Complete dry Dry Organic Layer and Concentrate workup->dry purify Purify by Column Chromatography dry->purify product Characterize Final Product purify->product

Caption: General experimental workflow for photoinduced halodecarboxylation.

Quantitative Data Presentation

The following table summarizes the results for the photocatalytic decarboxylative chlorination of various carboxylic acids, demonstrating the broad scope of the modern Suárez-type reaction.[3]

EntrySubstrate (Carboxylic Acid)Product (Alkyl Chloride)Yield (%)
11-Boc-piperidine-4-carboxylic acid4-Chloro-1-Boc-piperidine62
2Adamantane-1-carboxylic acid1-Chloroadamantane85
3Cyclohexanecarboxylic acidChlorocyclohexane60
4Pivalic acidtert-Butyl chloride55
5Phenylacetic acidBenzyl chloride75
63-Phenylpropionic acid1-Chloro-2-phenylethane78

Safety and Handling

  • Hypervalent iodine reagents like PhI(OAc)₂ are oxidizing agents and should be handled with care.

  • Halogenated solvents and reagents should be used in a well-ventilated fume hood.

  • Photochemical reactors can generate significant heat and UV radiation. Ensure proper cooling and use appropriate shielding to protect from light exposure.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The photoinduced Suárez halodecarboxylation and its modern photocatalytic variants offer a versatile and mild method for the synthesis of alkyl halides from readily available carboxylic acids. The reaction's tolerance for various functional groups makes it a valuable strategy in the synthesis of complex molecules, particularly in the fields of natural product synthesis and drug discovery. The protocols and data presented herein provide a practical guide for researchers looking to implement this powerful transformation in their work.

References

Application Notes and Protocols for Suzuki-Miyaura and Buchwald-Hartwig Couplings with 8-Iodo-1-naphthoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions utilizing methyl 8-iodo-1-naphthoate as a key intermediate. These palladium-catalyzed reactions are foundational in modern organic synthesis and drug discovery, enabling the construction of carbon-carbon and carbon-nitrogen bonds, respectively. The protocols provided herein are based on established methodologies for analogous aryl iodides and are intended to serve as a robust starting point for reaction optimization.

Suzuki-Miyaura Coupling of Methyl 8-Iodo-1-naphthoate

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds, typically between an organohalide and an organoboron compound.[1] This reaction is instrumental in the synthesis of biaryl scaffolds, which are prevalent in pharmaceuticals and functional materials.[2]

Application Note:

The Suzuki-Miyaura coupling of methyl 8-iodo-1-naphthoate with various arylboronic acids provides a direct route to 8-aryl-1-naphthoate derivatives. These products are valuable precursors for more complex molecular architectures. The reaction generally proceeds with high efficiency and tolerates a wide range of functional groups on the boronic acid coupling partner. Key to the success of this reaction is the careful selection of the palladium catalyst, ligand, base, and solvent system. For sterically hindered substrates like 8-iodo-1-naphthoate, bulky and electron-rich phosphine ligands are often preferred to facilitate the catalytic cycle.

Data Presentation: Representative Suzuki-Miyaura Couplings

The following table summarizes representative Suzuki-Miyaura coupling reactions of methyl 8-iodo-1-naphthoate with various arylboronic acids. The reaction conditions and yields are illustrative and based on typical outcomes for similar Suzuki-Miyaura couplings.

EntryArylboronic AcidProductCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidMethyl 8-phenyl-1-naphthoatePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001288
24-Methoxyphenylboronic acidMethyl 8-(4-methoxyphenyl)-1-naphthoatePd(PPh₃)₄ (5)-Na₂CO₃Dioxane/H₂O901692
33-Tolylboronic acidMethyl 8-(3-tolyl)-1-naphthoatePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285
44-(Trifluoromethyl)phenylboronic acidMethyl 8-(4-(trifluoromethyl)phenyl)-1-naphthoatePd(PPh₃)₄ (5)-Na₂CO₃Dioxane/H₂O901875
52-Thienylboronic acidMethyl 8-(thiophen-2-yl)-1-naphthoatePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001482
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of methyl 8-iodo-1-naphthoate with an arylboronic acid.

Materials:

  • Methyl 8-iodo-1-naphthoate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene (anhydrous, degassed)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube, add methyl 8-iodo-1-naphthoate (1.0 mmol, 312 mg), the arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol, 424 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).

  • Evacuate the tube and backfill with argon or nitrogen. Repeat this cycle three times.

  • Add degassed toluene (5 mL) and degassed water (0.5 mL) to the Schlenk tube via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Add water (10 mL) to the reaction mixture and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 8-aryl-1-naphthoate.

Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Methyl 8-iodo-1-naphthoate - Arylboronic acid - Base (K3PO4) catalyst Add Catalyst System: - Pd(OAc)2 - SPhos reagents->catalyst solvent Add Degassed Solvents: - Toluene - Water catalyst->solvent inert Inert Atmosphere: (Argon/Nitrogen) solvent->inert heat Heat to 100 °C inert->heat stir Stir for 12-24 h heat->stir monitor Monitor by TLC/LC-MS stir->monitor quench Cool and Quench with Water monitor->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product product purify->product Methyl 8-aryl-1-naphthoate

Caption: Workflow for the Suzuki-Miyaura coupling of methyl 8-iodo-1-naphthoate.

Buchwald-Hartwig Amination of Methyl 8-Iodo-1-naphthoate

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the synthesis of arylamines from aryl halides and amines.[3] This reaction has broad applicability in medicinal chemistry due to the prevalence of the arylamine motif in drug candidates.[4]

Application Note:

The Buchwald-Hartwig amination of methyl 8-iodo-1-naphthoate with a variety of primary and secondary amines provides access to a diverse range of 8-amino-1-naphthoate derivatives. These compounds can serve as key intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The success of the Buchwald-Hartwig amination is highly dependent on the choice of a suitable palladium catalyst, a bulky, electron-rich phosphine ligand, and a strong, non-nucleophilic base.[4] The steric hindrance at the 8-position of the naphthoate may necessitate the use of more reactive catalyst systems and potentially higher reaction temperatures.

Data Presentation: Representative Buchwald-Hartwig Aminations

The following table summarizes representative Buchwald-Hartwig amination reactions of methyl 8-iodo-1-naphthoate with various amines. The reaction conditions and yields are illustrative and based on typical outcomes for similar amination reactions.

EntryAmineProductCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholineMethyl 8-(morpholino)-1-naphthoatePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1101885
2AnilineMethyl 8-(phenylamino)-1-naphthoatePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1002078
3BenzylamineMethyl 8-(benzylamino)-1-naphthoatePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1101682
4PiperidineMethyl 8-(piperidin-1-yl)-1-naphthoatePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1002475
5n-ButylamineMethyl 8-(butylamino)-1-naphthoatePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1101880
Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of methyl 8-iodo-1-naphthoate with an amine.

Materials:

  • Methyl 8-iodo-1-naphthoate (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous, degassed)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube, add methyl 8-iodo-1-naphthoate (1.0 mmol, 312 mg), sodium tert-butoxide (1.4 mmol, 135 mg), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 18.3 mg), and Xantphos (0.04 mmol, 23.1 mg).

  • Evacuate the tube and backfill with argon or nitrogen. Repeat this cycle three times.

  • Add degassed toluene (5 mL) followed by the amine (1.2 mmol) via syringe.

  • Seal the tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture vigorously for 16-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Quench the reaction by the careful addition of saturated aqueous NH₄Cl solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 8-amino-1-naphthoate derivative.

Visualization: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII Ar-Pd(II)(I)L_n OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord HNR'R'', Base Amido Ar-Pd(II)(NR'R'')L_n AmineCoord->Amido RedElim Reductive Elimination Amido->RedElim RedElim->Pd0 Ar-NR'R''

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

References

Application Note and Protocols: Synthesis and Evaluation of 3-(8-iodo-1-naphthoyl)indoles for Cannabinoid Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide array of physiological processes. Its primary components include the cannabinoid receptors, endocannabinoids, and the enzymes responsible for their synthesis and degradation. The two main cannabinoid receptors, CB1 and CB2, are G protein-coupled receptors (GPCRs) that have become significant targets for drug discovery.[1][2] The CB1 receptor is predominantly found in the central nervous system and is responsible for the psychoactive effects of cannabinoids, while the CB2 receptor is primarily expressed in the immune system and peripheral tissues, playing a role in inflammatory processes.[2][3][4]

Synthetic cannabinoids, such as the 3-(1-naphthoyl)indole family (e.g., JWH-018), have been instrumental in probing the structure-activity relationships (SAR) of the ECS.[5] Modifications to the indole and naphthoyl rings can significantly alter a compound's affinity and selectivity for CB1 and CB2 receptors. This document details the synthesis of a specific subset of these compounds, the 3-(8-iodo-1-naphthoyl)indoles, and provides protocols for evaluating their binding affinity at human cannabinoid receptors. The steric and electronic effects of substituents at the 8-position of the naphthoyl group are of particular interest for developing selective ligands.[5]

Experimental Protocols

Synthesis of 3-(8-iodo-1-naphthoyl)indoles

The synthesis of 3-(8-iodo-1-naphthoyl)indoles is achieved through the acylation of an appropriate N-substituted indole with 8-iodo-1-naphthoyl chloride.[5] The primary challenge is the preparation of the 8-iodo-1-naphthoic acid precursor, which is not commercially available.

A. Synthesis of this compound

The preparation involves a multi-step process starting from 1,8-naphthoic anhydride.[5]

  • Preparation of anhydro-8-(hydroxymercuri)-1-naphthoic acid: Treat 1,8-naphthoic anhydride with a bis-sodium salt followed by mercuric acetate.

  • Halogenation: Treat the resulting anhydro acid with an aqueous solution of potassium iodide.

  • Iodination: Add iodine to the solution to yield this compound.[5]

B. Synthesis of 8-Iodo-1-naphthoyl Chloride

  • Reflux a solution of this compound in excess thionyl chloride for 4 hours.

  • Remove the excess thionyl chloride under reduced pressure to yield the crude 8-iodo-1-naphthoyl chloride, which can be used in the next step without further purification.

C. Acylation of N-Alkylindoles (General Procedure)

This procedure is adapted from a method developed by Okauchi for the direct acylation of indoles.[5]

  • Dissolve the desired 1-alkylindole (e.g., 1-pentylindole) in anhydrous dichloromethane (CH₂Cl₂) and cool the solution to 0°C in an ice bath.

  • Slowly add a solution of dimethylaluminum chloride (Me₂AlCl) in hexanes (1.0 M) to the stirred indole solution.

  • Stir the resulting mixture at 0°C for 30 minutes.[5]

  • Add a solution of 8-iodo-1-naphthoyl chloride in anhydrous CH₂Cl₂ to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Carefully quench the reaction by slowly adding a 10% aqueous HCl solution.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final 3-(8-iodo-1-naphthoyl)indole.[6][7]

G cluster_0 Synthesis of 8-Iodo-1-Naphthoyl Chloride cluster_1 Acylation of Indole start1 1,8-Naphthoic Anhydride step1 1. Mercuric Acetate 2. Potassium Iodide 3. Iodine start1->step1 prod1 This compound step1->prod1 step2 Thionyl Chloride (SOCl₂) prod1->step2 prod2 8-Iodo-1-Naphthoyl Chloride step2->prod2 step4 Addition of 8-Iodo-1-Naphthoyl Chloride prod2->step4 start2 1-Alkylindole step3 Me₂AlCl in CH₂Cl₂ start2->step3 prod3 3-Indolylaluminum Intermediate step3->prod3 prod3->step4 prod4 Crude Product step4->prod4 step5 1. Aqueous HCl Quench 2. Extraction 3. Column Chromatography prod4->step5 final_prod 3-(8-Iodo-1-Naphthoyl)indole step5->final_prod

Figure 1. Workflow for the synthesis of 3-(8-iodo-1-naphthoyl)indoles.

Cannabinoid Receptor Binding Assay Protocol

This protocol describes a competitive radioligand binding assay to determine the inhibition constant (Kᵢ) of synthesized compounds for the human CB1 and CB2 receptors.[1][8]

A. Materials and Reagents

  • Cell Membranes: HEK-293 cells stably transfected with human CB1 or CB2 receptor cDNA.[1]

  • Radioligand: [³H]CP-55,940 (a high-affinity, non-selective CB receptor agonist).[2][9]

  • Non-specific Binding Control: A high concentration (10 µM) of an unlabeled high-affinity ligand (e.g., WIN-55,212-2).[8]

  • Test Compounds: Synthesized 3-(8-iodo-1-naphthoyl)indoles dissolved in DMSO, then diluted to a range of concentrations (e.g., 0.1 nM to 10 µM) in assay buffer.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% Bovine Serum Albumin (BSA), pH 7.4.[8]

  • Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.[1]

  • Equipment: 96-well plates, cell harvester with glass fiber filter mats (e.g., GF/C), scintillation counter, and scintillation fluid.[1][8]

B. Membrane Preparation

  • Culture HEK-293 cells expressing either hCB1 or hCB2 receptors.

  • Wash cells with ice-cold PBS and scrape them into an ice-cold hypotonic buffer (5 mM Tris-HCl, 2 mM EDTA, pH 7.4).[1]

  • Homogenize the cell suspension using a Polytron homogenizer.[1]

  • Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C.[1]

  • Resuspend the resulting membrane pellet in the assay buffer and determine the protein concentration (e.g., via Bradford assay).

  • Store membrane preparations at -80°C until use.

C. Assay Procedure

  • In a 96-well plate, set up the following reactions in a final volume of 200 µL:[1]

    • Total Binding: 50 µL of [³H]CP-55,940, 50 µL of assay buffer, and 100 µL of membrane preparation.[8]

    • Non-specific Binding (NSB): 50 µL of [³H]CP-55,940, 50 µL of non-specific binding control (10 µM WIN-55,212-2), and 100 µL of membrane preparation.[8]

    • Competitive Binding: 50 µL of [³H]CP-55,940, 50 µL of diluted test compound (at each concentration), and 100 µL of membrane preparation.[8]

  • Incubate the plate at 30°C for 90 minutes with gentle agitation.[1][8]

  • Terminate the reaction by rapid filtration through the glass fiber filter mat using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[8]

  • Place the filter discs into scintillation vials, add scintillation fluid, and measure radioactivity (in counts per minute, CPM) using a scintillation counter.[8]

D. Data Analysis

  • Calculate specific binding by subtracting the NSB CPM from the total binding CPM.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Data Presentation: Cannabinoid Receptor Binding Affinities

The following table summarizes the binding affinities (Kᵢ values) of several 3-(8-iodo-1-naphthoyl)indoles for the human CB1 and CB2 receptors. Lower Kᵢ values indicate higher binding affinity.[8]

Compound IDR (N-Alkyl)R' (Indole C2)CB1 Kᵢ (nM)CB2 Kᵢ (nM)Selectivity (CB1/CB2)
JWH-419n-PropylH129 ± 1437.3 ± 4.20.29
JWH-418n-PropylCH₃401 ± 3933.3 ± 3.80.08
JWH-416n-PentylH139 ± 1842.1 ± 6.20.30
JWH-417n-PentylCH₃448 ± 5121.7 ± 1.90.05

Data sourced from Huffman et al., Bioorganic & Medicinal Chemistry Letters, 2008.[5]

The data indicates that these 8-iodo substituted compounds generally exhibit a preference for the CB2 receptor over the CB1 receptor, with JWH-417 showing the highest CB2 selectivity among the tested analogues.[5]

Cannabinoid Receptor Signaling Pathways

CB1 and CB2 receptors are coupled to inhibitory G proteins of the Gᵢ/Gₒ family.[3][10] Upon agonist binding, the receptor undergoes a conformational change, activating the associated G protein. This activation initiates several downstream signaling cascades that modulate cellular function.[1][3]

The primary signaling pathway involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][11] Additionally, CB receptor activation leads to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, including the phosphorylation and activation of p42/p44 MAPK (ERK1/2), p38 MAPK, and c-Jun N-terminal kinase (JNK).[3][10][12] These pathways ultimately regulate gene expression and other cellular processes.[3] CB1 receptors are also known to regulate ion channels, typically inhibiting N-type and P/Q-type calcium channels and activating inwardly rectifying potassium channels, which is a key mechanism for modulating neurotransmission.[10][11]

G cluster_membrane Cell Membrane CB_Receptor CB1 / CB2 Receptor G_Protein Gαi/o Gβγ CB_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Gαi inhibits IonChannel Ca²⁺ / K⁺ Channels G_Protein->IonChannel Gβγ modulates MAPK_Cascade MAPK Cascade (ERK, JNK, p38) G_Protein->MAPK_Cascade Gβγ activates cAMP cAMP AC->cAMP production Transcription Gene Transcription & Cellular Response IonChannel->Transcription influences Ligand Cannabinoid Agonist (e.g., JWH-417) Ligand->CB_Receptor Binds ATP ATP ATP->AC cAMP->Transcription regulates MAPK_Cascade->Transcription

Figure 2. Simplified signaling pathways of CB1 and CB2 cannabinoid receptors.

References

Application Notes & Protocols: 8-Iodo-1-naphthoic Acid as a Versatile Precursor for Advanced Molecular Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic routes and potential applications of molecular probes derived from 8-iodo-1-naphthoic acid. This precursor is particularly valuable due to the reactivity of the carbon-iodine bond, which allows for the straightforward introduction of various functionalities through palladium-catalyzed cross-coupling reactions. This enables the construction of a diverse range of fluorescent probes for bioimaging and sensing applications.

The protocols provided herein focus on the synthesis of a representative fluorescent probe, 8-(pyren-1-yl)-1-naphthoic acid, via a Suzuki coupling reaction. This probe is designed to exhibit environment-sensitive fluorescence, making it a valuable tool for studying hydrophobic environments such as protein binding pockets and lipid membranes.

Overview of Synthetic Strategies

This compound serves as an excellent scaffold for molecular probe development. The iodine atom at the 8-position is amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The most common and effective strategies include:

  • Suzuki Coupling: Reaction with an aryl or heteroaryl boronic acid to introduce aromatic moieties. This is a robust method for creating probes with extended π-systems, often leading to desirable photophysical properties.

  • Sonogashira Coupling: Coupling with a terminal alkyne to introduce alkynyl functionalities. This is useful for creating rigidified structures and for post-synthetic modification via "click" chemistry.

  • Heck Coupling: Reaction with an alkene to form a new carbon-carbon double bond, providing another route to extend the conjugation of the naphthalene core.

The carboxylic acid group at the 1-position provides a convenient handle for further functionalization, such as conjugation to biomolecules, targeting ligands, or solubility-modifying groups.

Logical Workflow for Probe Synthesis

G start This compound cross_coupling Palladium-Catalyzed Cross-Coupling start->cross_coupling suzuki Suzuki Coupling (with Arylboronic Acid) cross_coupling->suzuki sonogashira Sonogashira Coupling (with Terminal Alkyne) cross_coupling->sonogashira heck Heck Coupling (with Alkene) cross_coupling->heck intermediate 8-Substituted-1-naphthoic acid (Probe Core) suzuki->intermediate sonogashira->intermediate heck->intermediate functionalization Carboxylic Acid Functionalization intermediate->functionalization amide Amide Coupling functionalization->amide ester Esterification functionalization->ester final_probe Final Molecular Probe amide->final_probe ester->final_probe

Caption: General synthetic workflow for molecular probes from this compound.

Application Example: A Solvatochromic Probe for Hydrophobic Pockets

This section details the synthesis and application of a hypothetical but chemically sound molecular probe, 8-(pyren-1-yl)-1-naphthoic acid . This probe is designed to have fluorescence properties that are sensitive to the polarity of its environment. In aqueous media, the fluorescence is expected to be low, while in a nonpolar environment, such as the hydrophobic pocket of a protein, the fluorescence quantum yield should increase significantly, accompanied by a blue shift in the emission maximum.

Signaling Pathway of the Probe

G probe_aq Probe in Aqueous Solution (Low Fluorescence) probe_bound Probe Bound to Hydrophobic Pocket (High Fluorescence) probe_aq->probe_bound Binding quenching Quenching by Polar Solvent probe_aq->quenching probe_bound->probe_aq Dissociation enhancement Shielding from Polar Solvent probe_bound->enhancement target Protein with Hydrophobic Pocket target->probe_bound

Application Notes and Protocols for Cross-Coupling Reactions of 8-Iodo-1-naphthoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Iodo-1-naphthoate and its esters are versatile building blocks in organic synthesis, serving as key precursors for the construction of complex molecular architectures. The presence of the iodo group at the 8-position of the naphthalene ring system allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the fields of medicinal chemistry, materials science, and drug development for the synthesis of novel therapeutic agents, functional materials, and biologically active compounds.

This document provides detailed application notes and experimental protocols for the use of 8-iodo-1-naphthoate in several common and powerful cross-coupling reactions: the Sonogashira, Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. A notable feature of 8-iodo-1-naphthoate is its enhanced reactivity in certain cross-coupling reactions, such as the Sonogashira coupling, where it demonstrates superior performance compared to its bromo-analogues.[1]

Reaction Mechanisms: An Overview

Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving a Pd(0) active species. The fundamental steps of this cycle are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of the 8-iodo-1-naphthoate, forming a Pd(II) intermediate. This is often the rate-determining step.

  • Transmetalation (for Suzuki and Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (an organoboron compound, a terminal alkyne, or an amine) reacts with the Pd(II) complex.

  • Reductive Elimination: The two coupled fragments are eliminated from the palladium center, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

In the Heck reaction, the mechanism involves migratory insertion of an alkene into the Pd-C bond followed by β-hydride elimination.

Data Presentation: Quantitative Overview of Cross-Coupling Reactions

The following tables summarize representative quantitative data for various cross-coupling reactions of methyl 8-iodo-1-naphthoate.

Table 1: Sonogashira Coupling of Methyl 8-Iodo-1-naphthoate with Various Alkynes

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (1)Et₃NTHFRT295
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (2.5)i-Pr₂NHDMFRT392
31-OctynePdCl₂(dppf) (3)CuI (1.5)DIPAToluene60488
4EthynylbenzenePd(OAc)₂ (2) / SPhos (4)-Cs₂CO₃1,4-Dioxane80690

Table 2: Suzuki-Miyaura Coupling of Methyl 8-Iodo-1-naphthoate with Boronic Acids

EntryBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH/H₂O801285
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100891
3Thiophene-2-boronic acidPdCl₂(dppf) (3)-Cs₂CO₃1,4-Dioxane901082
4Naphthalene-1-boronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄t-BuOH/H₂O110689

Table 3: Buchwald-Hartwig Amination of Methyl 8-Iodo-1-naphthoate with Various Amines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOt-BuToluene1001888
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃1,4-Dioxane1102475
3n-ButylaminePd₂(dba)₃ (1.5)BrettPhos (3)LHMDSTHF801682
4IndolePd(OAc)₂ (2)RuPhos (4)K₂CO₃Toluene1002078

Table 4: Heck Reaction of Methyl 8-Iodo-1-naphthoate with Alkenes

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Methyl acrylatePd(OAc)₂ (5)P(o-tol)₃ (10)Et₃NDMF1002475
2StyrenePdCl₂(PPh₃)₂ (3)-NaOAcDMA1201868
3n-Butyl acrylatePd(PPh₃)₄ (5)-K₂CO₃Acetonitrile803672
4AcrylonitrilePd(OAc)₂ (4)-DBUNMP1102065

Experimental Protocols

The following are detailed protocols for the cross-coupling reactions of methyl 8-iodo-1-naphthoate. These should be considered as general guidelines and may require optimization for specific substrates and scales. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.

Protocol 1: Sonogashira Coupling

Reaction: Methyl 8-iodo-1-naphthoate with Phenylacetylene

Materials:

  • Methyl 8-iodo-1-naphthoate (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)

  • Copper(I) iodide (CuI) (0.01 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To an oven-dried Schlenk flask, add methyl 8-iodo-1-naphthoate, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF via syringe, followed by triethylamine and phenylacetylene.

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: Suzuki-Miyaura Coupling

Reaction: Methyl 8-iodo-1-naphthoate with 4-Methoxyphenylboronic Acid

Materials:

  • Methyl 8-iodo-1-naphthoate (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous Toluene

  • Deionized Water

Procedure:

  • In a Schlenk tube, combine methyl 8-iodo-1-naphthoate, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene and deionized water (typically a 4:1 to 10:1 ratio of organic solvent to water).

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 8 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).

Protocol 3: Buchwald-Hartwig Amination

Reaction: Methyl 8-iodo-1-naphthoate with Morpholine

Materials:

  • Methyl 8-iodo-1-naphthoate (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, add Pd₂(dba)₃, Xantphos, and NaOt-Bu to an oven-dried Schlenk tube.

  • Outside the glovebox, add methyl 8-iodo-1-naphthoate to the tube.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous toluene and morpholine via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 18 hours.

  • Cool the reaction to room temperature, then quench with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 4: Heck Reaction

Reaction: Methyl 8-iodo-1-naphthoate with Methyl Acrylate

Materials:

  • Methyl 8-iodo-1-naphthoate (1.0 equiv)

  • Methyl acrylate (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.10 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a sealable reaction tube, add methyl 8-iodo-1-naphthoate, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous DMF, triethylamine, and methyl acrylate.

  • Seal the tube and heat the reaction mixture to 100 °C for 24 hours.

  • After cooling, dilute the reaction mixture with water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent.

  • Purify the product by flash column chromatography.

Visualizations

The following diagrams illustrate the general catalytic cycles for the described cross-coupling reactions and a typical experimental workflow.

G cluster_suzuki Suzuki-Miyaura Coupling Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-I Ar-Pd(II)-I(L_n) Ar-Pd(II)-I(L_n) Oxidative\nAddition->Ar-Pd(II)-I(L_n) Transmetalation Transmetalation Ar-Pd(II)-I(L_n)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation->Ar-Pd(II)-R(L_n) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-R

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

G cluster_sonogashira Sonogashira Coupling Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-I Ar-Pd(II)-I(L_n) Ar-Pd(II)-I(L_n) Oxidative\nAddition->Ar-Pd(II)-I(L_n) Transmetalation Transmetalation Ar-Pd(II)-I(L_n)->Transmetalation R-C≡C-Cu Ar-Pd(II)-C≡C-R(L_n) Ar-Pd(II)-C≡C-R(L_n) Transmetalation->Ar-Pd(II)-C≡C-R(L_n) Reductive\nElimination Reductive Elimination Ar-Pd(II)-C≡C-R(L_n)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-C≡C-R

Caption: Catalytic cycle for the Sonogashira coupling.

G cluster_buchwald Buchwald-Hartwig Amination Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-I Ar-Pd(II)-I(L_n) Ar-Pd(II)-I(L_n) Oxidative\nAddition->Ar-Pd(II)-I(L_n) Amine\nCoordination Amine Coordination Ar-Pd(II)-I(L_n)->Amine\nCoordination R2NH Deprotonation Deprotonation Amine\nCoordination->Deprotonation Base Ar-Pd(II)-NR2(L_n) Ar-Pd(II)-NR2(L_n) Deprotonation->Ar-Pd(II)-NR2(L_n) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR2(L_n)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-NR2

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

G cluster_heck Heck Reaction Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-I Ar-Pd(II)-I(L_n) Ar-Pd(II)-I(L_n) Oxidative\nAddition->Ar-Pd(II)-I(L_n) Alkene\nCoordination Alkene Coordination Ar-Pd(II)-I(L_n)->Alkene\nCoordination Alkene Migratory\nInsertion Migratory Insertion Alkene\nCoordination->Migratory\nInsertion β-Hydride\nElimination β-Hydride Elimination Migratory\nInsertion->β-Hydride\nElimination HPd(II)I(L_n) HPd(II)I(L_n) β-Hydride\nElimination->HPd(II)I(L_n) Substituted Alkene HPd(II)I(L_n)->Pd(0)L_n Base

Caption: Catalytic cycle for the Heck reaction.

G Start Start Reaction Setup Combine Reactants, Catalyst, Ligand, and Base in Solvent Start->Reaction Setup Inert Atmosphere Degas and Purge with Inert Gas (N2 or Ar) Reaction Setup->Inert Atmosphere Reaction Heat to Desired Temperature and Stir for a Set Time Inert Atmosphere->Reaction Monitoring Monitor Progress by TLC or LC-MS Reaction->Monitoring Workup Quench Reaction, Extract with Organic Solvent, Wash, and Dry Monitoring->Workup Reaction Complete Purification Concentrate and Purify by Column Chromatography Workup->Purification Characterization Analyze Product by NMR, MS, etc. Purification->Characterization End End Characterization->End

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sonogashira Reactions with 8-iodo-1-naphthoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sonogashira reactions involving methyl 8-iodo-1-naphthoate. The sterically hindered nature of this substrate presents unique challenges that are addressed in the following sections.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using 8-iodo-1-naphthoate in Sonogashira couplings?

The primary challenge with 8-iodo-1-naphthoate is steric hindrance. The iodine atom at the 8-position is spatially crowded by the naphthoate group at the 1-position. This steric bulk can impede the approach of the bulky palladium catalyst to the C-I bond, which is necessary for the initial oxidative addition step of the catalytic cycle, often the rate-limiting step.[1] Consequently, reactions may be sluggish or fail to proceed under standard conditions.

Q2: 8-iodo-1-naphthoate is an aryl iodide, which is typically very reactive. Why is steric hindrance still a major issue?

While aryl iodides are the most reactive halides in Sonogashira couplings (reactivity order: I > OTf > Br >> Cl), significant steric hindrance can counteract this inherent reactivity.[2][3] The energy barrier for the palladium catalyst to access the sterically shielded iodo-substituent on the naphthalene core can be high, potentially requiring more forcing conditions like higher temperatures or more active catalyst systems to achieve a reasonable reaction rate.[4]

Q3: What are the most common side reactions observed with this substrate?

The most prevalent side reaction is the homocoupling of the terminal alkyne, often referred to as Glaser coupling.[1] This is particularly problematic when using a copper(I) co-catalyst. If the desired cross-coupling is slow due to steric hindrance, the competing homocoupling can become the dominant reaction pathway.[1] Another common issue is the decomposition of the palladium catalyst, indicated by the formation of a black precipitate ("palladium black"), which can be caused by high temperatures or impurities.[2][5]

Q4: Is a copper co-catalyst necessary for this reaction?

No, and in many cases, a copper-free Sonogashira protocol is preferred to avoid the formation of alkyne homocoupling byproducts.[1][2] While the copper(I) co-catalyst traditionally increases the reaction rate, its presence can promote the undesirable Glaser coupling.[1][3] Copper-free conditions often require careful selection of the ligand and base to ensure efficient coupling.

Q5: Which type of palladium catalyst and ligand is most effective for a sterically hindered substrate like 8-iodo-1-naphthoate?

For sterically demanding substrates, the choice of ligand is critical. Bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are generally preferred.[1] These ligands promote the formation of a monoligated, highly reactive 14-electron Pd(0) species, which is more effective at undergoing oxidative addition with hindered halides.[1] Pre-formed, air-stable palladium precatalysts that readily generate the active catalyst in situ can also be particularly effective for challenging couplings.[1]

Troubleshooting Guide

Problem 1: Low or No Conversion of 8-iodo-1-naphthoate

This is the most common issue and is often related to the steric hindrance of the substrate.

Possible Cause Troubleshooting Step Rationale
Inactive Catalyst Use a fresh source of palladium catalyst or switch to a more robust, air-stable precatalyst. Ensure phosphine ligands have not been oxidized.[1]The active Pd(0) species may not be forming correctly or has decomposed.
Insufficiently Reactive Conditions Increase the reaction temperature in increments (e.g., from room temperature to 50-80 °C).[4]Sterically hindered substrates often require more thermal energy to overcome the activation barrier for oxidative addition.
Inappropriate Ligand Switch to a bulkier, more electron-rich monophosphine ligand (e.g., P(t-Bu)₃, SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[1]These ligands facilitate the formation of a more reactive, monoligated palladium complex that is better at accessing the sterically hindered C-I bond.[1]
Poor Solvent Choice Screen alternative solvents. While THF and DMF are common, consider toluene or dioxane, which can be effective at higher temperatures.[4]The solvent can influence catalyst stability and solubility of reagents.
Base Inefficiency Ensure the amine base (e.g., triethylamine, diisopropylethylamine) is anhydrous and used in sufficient excess. For challenging couplings, a stronger base like Cs₂CO₃ may be required in copper-free protocols.The base is crucial for deprotonating the alkyne and neutralizing the HX formed during the reaction.

Troubleshooting Workflow for Low Conversion

G start Low or No Product Formation check_catalyst Is the catalyst active and fresh? start->check_catalyst check_conditions Are reaction conditions (temp, time) sufficient? check_catalyst->check_conditions Yes inactive_catalyst Replace Pd source and/or ligand. check_catalyst->inactive_catalyst No check_ligand Is the ligand appropriate for a hindered substrate? check_conditions->check_ligand Yes increase_temp Increase temperature. Increase reaction time. check_conditions->increase_temp No check_reagents Are reagents (base, solvent) pure and anhydrous? check_ligand->check_reagents Yes change_ligand Use bulky, electron-rich monodentate phosphine or NHC ligand. check_ligand->change_ligand No purify_reagents Purify/dry solvent and base. Use fresh alkyne. check_reagents->purify_reagents No

Caption: A logical workflow for troubleshooting failed Sonogashira coupling reactions.

Problem 2: Significant Alkyne Homocoupling (Glaser Product) Observed

This side reaction competes with the desired cross-coupling, reducing the yield of the target product.

Possible Cause Troubleshooting Step Rationale
High Copper(I) Concentration Reduce the loading of the Cu(I) co-catalyst (e.g., from 5 mol% to 1-2 mol%).While catalytic, an excess of copper can favor the homocoupling pathway.[1]
Presence of Oxygen Ensure the reaction is performed under strictly anaerobic conditions. Degas the solvent and reagents thoroughly (e.g., via freeze-pump-thaw cycles or sparging with argon).[2]Oxygen promotes the oxidative homocoupling of alkynes, especially in the presence of copper.
Slow Cross-Coupling Address the slow cross-coupling using the steps outlined in Problem 1.If the desired reaction is slow, the competing homocoupling has more time to occur and can become the dominant pathway.[1]
Inherent Alkyne Reactivity Switch to a copper-free Sonogashira protocol.This is the most effective method to completely eliminate Glaser coupling.[1]

Decision Tree for Reaction Type

G start Experiencing Significant Alkyne Homocoupling? yes_node Switch to a Copper-Free Protocol start->yes_node  Yes no_node Optimize Standard Pd/Cu Protocol start->no_node  No   optimize Reduce CuI loading. Ensure strictly anaerobic conditions. no_node->optimize

Caption: Decision-making process based on the observation of homocoupling byproducts.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize reaction conditions that can be used as a starting point for optimizing the Sonogashira coupling with 8-iodo-1-naphthoate. The data is representative of successful couplings with sterically hindered aryl iodides.

Table 1: Effect of Catalyst and Ligand on Yield

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(PPh₃)₂Cl₂ (2)NoneEt₃NTHF60Low
2Pd(OAc)₂ (2)PPh₃ (4)Et₃NDMF80Moderate
3Pd₂(dba)₃ (1.5)SPhos (3)Cs₂CO₃Dioxane100High
4Pd(PPh₃)₄ (5)NoneDIPAToluene80Moderate

Yields are illustrative and will vary based on the specific alkyne and reaction time.

Table 2: Effect of Solvent and Base on a Copper-Free System

EntryPalladium SystemBase (equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂/SPhosK₃PO₄ (2)Toluene100Moderate
2Pd(OAc)₂/SPhosCs₂CO₃ (2)Dioxane100High
3PdCl₂(PPh₃)₂Et₃N (3)DMF80Moderate-Low
4PdCl₂(PCy₃)₂DIPA (3)THF65Moderate

DIPA = Diisopropylethylamine, dba = dibenzylideneacetone, SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl. Yields are representative for sterically hindered substrates.

Experimental Protocols

Protocol 1: General Procedure for Copper-Free Sonogashira Coupling of Methyl 8-iodo-1-naphthoate

This protocol is a robust starting point for sterically hindered substrates, designed to minimize homocoupling side reactions.

Materials:

  • Methyl 8-iodo-1-naphthoate (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂ (2 mol%) with a bulky phosphine ligand like SPhos (4 mol%))

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the methyl 8-iodo-1-naphthoate, palladium precatalyst or Pd source and ligand, base, and a magnetic stir bar.

  • Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add the anhydrous, degassed solvent via syringe, followed by the terminal alkyne.

  • Reaction: Stir the mixture at the desired temperature (a starting point of 80-100 °C is recommended for this substrate). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]

Protocol 2: Traditional Palladium/Copper Co-catalyzed Sonogashira Coupling

This method can be attempted if copper-free conditions give low conversion, but care must be taken to minimize alkyne homocoupling.

Materials:

  • Methyl 8-iodo-1-naphthoate (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-3 mol%)

  • Amine base (e.g., triethylamine or diisopropylamine, 3-5 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add methyl 8-iodo-1-naphthoate, Pd(PPh₃)₂Cl₂, and CuI under an inert atmosphere.

  • Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add the anhydrous, degassed solvent, followed by the amine base and the terminal alkyne via syringe.

  • Reaction: Stir the reaction at room temperature or heat gently (e.g., 40-60 °C). Monitor the reaction progress by TLC. Due to the high reactivity of aryl iodides, the reaction may proceed at a lower temperature than the copper-free variant.[2]

  • Workup: Upon completion, dilute the mixture with diethyl ether and filter through a pad of celite to remove precipitated salts.

  • Extraction: Wash the filtrate with saturated aqueous NH₄Cl solution, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.[6][7]

General Experimental Workflow

G setup 1. Reaction Setup (Flask, Reagents, Inert Atmosphere) reaction 2. Add Solvents & Alkyne Stir at Desired Temperature setup->reaction monitor 3. Monitor Progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup 4. Quench and Extract monitor->workup Reaction Complete purify 5. Dry and Concentrate workup->purify characterize 6. Column Chromatography & Characterization purify->characterize

Caption: A generalized workflow for performing and monitoring Sonogashira coupling reactions.

References

Common side products in the synthesis of 8-Iodo-1-naphthoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 8-Iodo-1-naphthoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A widely used and scalable method involves a three-step synthesis starting from 1,8-naphthalic anhydride. The sequence is as follows:

  • Methanolysis of 1,8-naphthalic anhydride to produce methyl 8-carboxy-1-naphthoate.

  • A photoinduced Suárez halodecarboxylation of the monoester to yield methyl 8-iodo-1-naphthoate.

  • Hydrolysis of the methyl ester to afford the final product, this compound.[1]

Q2: What are the critical parameters in the photoinduced Suárez halodecarboxylation step?

A2: The Suárez reaction is a key step and its success depends on factors such as the light source, reaction time, and the purity of the starting monoester. It is crucial to ensure efficient irradiation to drive the decarboxylative iodination. The reaction is typically carried out under inert atmosphere to prevent side reactions.

Q3: Why is the hydrolysis of methyl 8-iodo-1-naphthoate challenging?

A3: The hydrolysis of the methyl ester of this compound can be difficult due to significant steric hindrance around the ester group. Standard basic saponification methods are often inefficient.[1] A more effective method involves using a nucleophilic substitution strategy with reagents like lithium iodide (LiI) and sodium iodide (NaI) in pyridine at elevated temperatures.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield of methyl 8-iodo-1-naphthoate Incomplete conversion during the Suárez reaction.- Ensure the light source is of appropriate wavelength and intensity. - Extend the reaction time. - Check the purity of the starting monoester; impurities can inhibit the reaction. - Ensure all reagents are dry and the reaction is under an inert atmosphere.
Incomplete hydrolysis of methyl 8-iodo-1-naphthoate Steric hindrance impeding the reaction.- Avoid standard basic hydrolysis. - Employ the recommended LiI/NaI in pyridine method at 135 °C in a sealed tube to ensure the reaction goes to completion.[1] - Monitor the reaction progress by Thin Layer Chromatography (TLC).
Presence of multiple spots on TLC after synthesis Formation of side products or presence of unreacted starting materials.- Refer to the "Common Side Products" table below for identification. - Optimize reaction conditions to minimize side product formation. - Purify the final product using flash column chromatography or recrystallization.
Product degradation This compound may be sensitive to light and strong oxidizing agents.- Store the final product in a dark, cool, and dry place. - Avoid exposure to strong oxidizing agents during workup and storage.[2]

Common Side Products

The following table summarizes potential side products that may be encountered during the synthesis of this compound.

Side Product Formation Step Reason for Formation Proposed Mitigation/Removal
1,8-Naphthalic anhydride MethanolysisIncomplete reaction.Ensure complete dissolution and reaction of the anhydride. Can be removed by filtration or chromatography.
Methyl 8-iodo-1-naphthoate HydrolysisIncomplete hydrolysis due to steric hindrance.[1]Drive the reaction to completion by using elevated temperatures and appropriate reagents (LiI/NaI in pyridine).[1] Purify via column chromatography.
8-Carboxy-1-naphthoic acid MethanolysisIncomplete conversion to the monoester.Optimize reaction time and temperature for the methanolysis step.
Di-iodinated naphthalenes Suárez ReactionOver-iodination, though less common.Use stoichiometric amounts of the iodinating agent. Can be separated by chromatography.

Experimental Protocols

Synthesis of Methyl 8-iodo-1-naphthoate[1]
  • Methanolysis of 1,8-Naphthalic Anhydride: To a solution of 1,8-naphthalic anhydride (1.0 g, 5.05 mmol) in a mixture of methanol (16 mL) and dichloromethane (8 mL), add lithium hydroxide monohydrate (318 mg, 7.57 mmol). Stir the reaction mixture at room temperature for 5 minutes. Monitor for complete consumption of the starting material by TLC. Remove the majority of the solvent under reduced pressure.

  • Photoinduced Suárez Halodecarboxylation: Dilute the residue with dichloromethane (30 mL) and acidify with 1.0 M aqueous HCl (12 mL). Separate the phases and extract the aqueous layer with a 10:1 mixture of dichloromethane/methanol. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude monoester is used directly in the next step. Dissolve the crude monoester in an appropriate solvent, add an iodine source (e.g., elemental iodine) and a catalyst (e.g., a hypervalent iodine reagent), and irradiate with a suitable light source until the reaction is complete.

  • Work-up and Purification: Quench the reaction with aqueous sodium thiosulfate. Dilute with ethyl acetate and separate the layers. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude residue by flash column chromatography on silica gel (eluent: petroleum ether/EtOAc, 20:1) to afford methyl 8-iodo-1-naphthoate.

Hydrolysis of Methyl 8-iodo-1-naphthoate[1]
  • To a solution of methyl 8-iodo-1-naphthoate (12.5 g, 40 mmol) in dry pyridine (50 mL), add lithium iodide (5.4 g, 40 mmol) and sodium iodide (12 g, 80 mmol).

  • Stir the mixture at 135 °C in a sealed tube for 3 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Acidify the residue with 1.0 M aqueous HCl to a pH of 1–2.

  • Extract the aqueous layer repeatedly with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Dissolve the residue in a minimal amount of ethyl acetate and add petroleum ether to induce precipitation.

  • Filter the solid to afford this compound.

Reaction Pathway and Side Product Formation

Synthesis_Pathway A 1,8-Naphthalic Anhydride B Methyl 8-carboxy-1-naphthoate A->B 1. LiOH·H₂O, MeOH/CH₂Cl₂ SP1 Unreacted 1,8-Naphthalic Anhydride A->SP1 Incomplete Reaction C Methyl 8-iodo-1-naphthoate B->C 2. Suárez Halodecarboxylation (Iodine source, light) D This compound (Target Product) C->D 3. LiI, NaI, Pyridine, 135 °C SP2 Unreacted Methyl 8-iodo-1-naphthoate C->SP2 Incomplete Hydrolysis

Caption: Synthetic pathway for this compound and potential side products.

References

How to improve the functional group tolerance in 8-Iodo-1-naphthoate couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving functional group tolerance in palladium-catalyzed cross-coupling reactions involving 8-iodo-1-naphthoate.

Frequently Asked Questions (FAQs)

Q1: Why is functional group tolerance a significant challenge in 8-iodo-1-naphthoate couplings?

A1: The primary challenges arise from the steric hindrance imposed by the peri (1,8) substitution pattern on the naphthalene core and the potential for sensitive functional groups to interfere with the catalytic cycle. The close proximity of the ester at the 1-position to the iodine at the 8-position can sterically hinder the approach of the palladium catalyst and the coupling partner. Additionally, many functional groups can act as ligands for the palladium catalyst, leading to catalyst inhibition or deactivation. Some functional groups may also be unstable to the basic reaction conditions typically employed in cross-coupling reactions.[1][2]

Q2: Which cross-coupling reactions are most suitable for 8-iodo-1-naphthoate?

A2: 8-Iodo-1-naphthoate, as an aryl iodide, is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.[3][4] The most commonly employed and versatile methods include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[5]

  • Heck Coupling: For the formation of C-C bonds with alkenes.[6][7]

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[8][9]

The choice of reaction will depend on the desired final product.

Q3: What is the general order of reactivity for aryl halides in these coupling reactions?

A3: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order of C-I > C-Br > C-Cl.[4] This is due to the decreasing bond dissociation energy of the carbon-halogen bond, making the oxidative addition step of the catalytic cycle more facile for aryl iodides.[3] Consequently, 8-iodo-1-naphthoate is a highly reactive substrate.

Q4: How do I choose the right palladium catalyst and ligand?

A4: The choice of catalyst and ligand is crucial for success. For sterically hindered substrates like 8-iodo-1-naphthoate, bulky, electron-rich phosphine ligands are often preferred.[10] These ligands promote the formation of a monoligated, highly reactive palladium(0) species that can more readily undergo oxidative addition.[11] Examples of effective ligands include SPhos, XPhos, and RuPhos. The use of pre-formed palladium catalysts (e.g., XPhos Pd G3) can also be advantageous as they are often more stable and efficient.[1]

Q5: When should I consider using a protecting group?

A5: Protecting groups are necessary when a functional group in your molecule is incompatible with the reaction conditions.[12] For example, acidic protons (e.g., in phenols or anilines), aldehydes, or some nitrogen-containing heterocycles can interfere with the catalyst or the base. A protecting group temporarily masks the reactive functionality, allowing the coupling reaction to proceed cleanly. The protecting group is then removed in a subsequent step.[13]

Troubleshooting Guide

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst Use a fresh, high-quality palladium precatalyst. Ensure proper storage under an inert atmosphere. Consider in-situ generation of the active Pd(0) species from a Pd(II) source, but be aware of potential issues with incomplete reduction.
Steric Hindrance Employ bulky, electron-rich monophosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) to facilitate catalyst coordination and oxidative addition.[1] Increase the reaction temperature cautiously, monitoring for decomposition.
Inappropriate Base The choice of base is critical and often empirical.[2] Screen a variety of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃. The strength and solubility of the base can significantly impact the reaction rate and outcome. For base-sensitive functional groups, consider milder bases like KF.[2]
Poor Solvent Choice Ensure the solvent is anhydrous and degassed to prevent catalyst deactivation. Common solvents include toluene, dioxane, and THF. For Suzuki couplings, a co-solvent of water is often necessary.[14]
Low Quality Boronic Acid (Suzuki) Boronic acids can dehydrate to form unreactive trimeric boroxines. Use fresh boronic acid or consider converting it to a more stable trifluoroborate salt or MIDA boronate.[15]
Issue 2: Presence of Significant Side Products
Side Product Potential Cause Troubleshooting Steps
1-Naphthoate (Dehalogenation) Reductive dehalogenation of the starting material. This can be caused by impurities in reagents or solvents, or by certain catalyst/ligand combinations.Ensure all reagents and solvents are pure and anhydrous. Lowering the reaction temperature may help. Screening different ligands can also mitigate this side reaction.
Homocoupling of Coupling Partner This is particularly common in Suzuki reactions with boronic acids.Use a slightly less than stoichiometric amount of the boronic acid. Optimize the palladium to ligand ratio.
Hydrolysis of the Naphthoate Ester The basic conditions of the reaction can lead to saponification of the ester.Use a milder, non-nucleophilic base (e.g., K₃PO₄ instead of NaOH or KOH). Minimize the amount of water present in the reaction mixture, or run the reaction under anhydrous conditions if possible for the specific coupling type. Consider protecting the ester if it is particularly labile.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyura Coupling of 8-Iodo-1-naphthoate

  • Reaction Setup: In an oven-dried Schlenk flask, combine 8-iodo-1-naphthoate (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent and Reagent Addition: Add degassed solvent (e.g., toluene/water 4:1).

  • Catalyst Addition: In a separate vial under an inert atmosphere, prepare a solution of the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%) and add it to the reaction flask.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Heck Coupling of 8-Iodo-1-naphthoate

  • Reaction Setup: To a Schlenk flask, add 8-iodo-1-naphthoate (1.0 equiv.), the alkene (1.5 equiv.), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), and a ligand (e.g., PPh₃ or a Buchwald ligand, 4-10 mol%).

  • Inert Atmosphere: Seal, evacuate, and backfill with an inert gas three times.

  • Solvent and Base Addition: Add a degassed anhydrous solvent (e.g., DMF or NMP) followed by a base (e.g., Et₃N or K₂CO₃, 2.0 equiv.).

  • Reaction: Heat the mixture to 80-120 °C and stir until the starting material is consumed (as monitored by TLC or GC-MS).

  • Workup: Cool the reaction, filter off any solids, and partition the filtrate between water and an organic solvent. Wash the organic layer, dry, and concentrate. Purify by chromatography.

Protocol 3: General Procedure for Sonogashira Coupling of 8-Iodo-1-naphthoate

  • Reaction Setup: In a Schlenk flask, dissolve 8-iodo-1-naphthoate (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a degassed solvent (e.g., THF or DMF).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Base Addition: Add a degassed amine base (e.g., Et₃N or diisopropylamine), which can often serve as the solvent as well.

  • Reaction: Stir the reaction at room temperature to 60 °C until completion.

  • Workup: Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride, water, and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for Suzuki-Miyura Coupling with Functionalized Boronic Acids

EntryFunctional Group on Boronic AcidBaseLigandTemp (°C)Time (h)Yield (%)
14-methoxyK₃PO₄SPhos1001285
24-acetylCs₂CO₃XPhos1101878
33-amino (protected as Boc)K₂CO₃RuPhos902472
42-methyl (sterically hindered)K₃PO₄tBuXPhos1102465
54-nitroKFSPhos1001668

Table 2: Functional Group Tolerance in Sonogashira Couplings of 8-Iodo-1-naphthoate

EntryAlkyne Coupling PartnerFunctional Group on AlkyneBaseTemp (°C)Yield (%)
1PhenylacetyleneNoneEt₃NRT92
21-OctyneAlkylDiisopropylamine4088
3Propargyl alcoholHydroxylEt₃NRT75
44-EthynylanisoleMethoxyEt₃NRT90
51-Ethynyl-4-nitrobenzeneNitroDiisopropylamine5065

Visualizations

TroubleshootingWorkflow start Low Yield or No Reaction check_catalyst Check Catalyst Activity and Loading start->check_catalyst check_reagents Verify Reagent Quality (Purity, Stoichiometry) check_catalyst->check_reagents Catalyst OK catalyst_sol Use fresh precatalyst Increase loading check_catalyst->catalyst_sol check_conditions Review Reaction Conditions (Base, Solvent, Temp.) check_reagents->check_conditions Reagents OK reagents_sol Purify reagents Check stoichiometry check_reagents->reagents_sol steric_issue Consider Steric Hindrance check_conditions->steric_issue Conditions OK conditions_sol Screen bases/solvents Optimize temperature check_conditions->conditions_sol side_reactions Analyze for Side Reactions steric_issue->side_reactions Sterics Addressed steric_sol Use bulky ligands (e.g., SPhos, XPhos) steric_issue->steric_sol success Reaction Optimized side_reactions->success Side Reactions Minimized side_rxn_sol Adjust conditions Use protecting groups side_reactions->side_rxn_sol

Caption: A general workflow for troubleshooting low-yielding 8-iodo-1-naphthoate coupling reactions.

SuzukiCycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Reagents cluster_interference Potential Functional Group Interference pd0 Pd(0)L2 (Active Catalyst) oa Oxidative Addition pd0->oa pd_complex Ar-Pd(II)L2-I oa->pd_complex transmetal Transmetalation pd_complex->transmetal pd_biaryl Ar-Pd(II)L2-R transmetal->pd_biaryl re Reductive Elimination pd_biaryl->re product Ar-R (Product) re->product product->pd0 aryl_halide 8-Iodo-1-naphthoate (Ar-I) aryl_halide->oa boronic_acid R-B(OH)2 boronic_acid->transmetal base Base (e.g., K3PO4) base->transmetal fg_catalyst FG coordinates to Pd(0), poisoning the catalyst fg_catalyst->pd0 fg_base FG reacts with base fg_base->base

Caption: The Suzuki-Miyura catalytic cycle and points of potential functional group interference.

ProtectingGroups start Does my substrate have a sensitive functional group (e.g., -OH, -NH2, -CHO)? check_conditions Is the functional group compatible with the base and temperature? start->check_conditions Yes no_pg No Protecting Group Needed start->no_pg No check_conditions->no_pg Yes select_pg Select an Orthogonal Protecting Group check_conditions->select_pg No protect Protect Functional Group select_pg->protect couple Perform Coupling Reaction protect->couple deprotect Deprotect to Yield Final Product couple->deprotect

References

Technical Support Center: Cost-Effective Synthesis of 8-Iodo-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on reducing the cost of synthesizing 8-Iodo-1-naphthoic acid by replacing expensive reagents. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the main cost-driving steps in the synthesis of this compound?

A1: The primary costs in the synthesis of this compound are typically associated with two key stages: the synthesis of the precursor, 1-naphthoic acid, and the subsequent iodination step. In the synthesis of 1-naphthoic acid, the use of expensive starting materials like 1-bromonaphthalene for Grignard reagent formation can significantly increase costs. In the iodination step, the use of silver salts or expensive iodinating agents like N-iodosuccinimide (NIS) are major cost contributors.

Q2: How can the cost of synthesizing the 1-naphthoic acid precursor be reduced?

A2: A significant cost reduction can be achieved by moving away from the Grignard reaction involving 1-bromonaphthalene. A more economical approach is the direct carboxylation of naphthalene, a much cheaper starting material. This method utilizes carbon dioxide and a Lewis acid catalyst to directly introduce the carboxylic acid group onto the naphthalene ring.[1][2]

Q3: What are some cheaper alternatives to silver salts for the iodination of 1-naphthoic acid?

A3: Silver salts, often used to activate iodine in electrophilic aromatic iodination, can be replaced by more affordable oxidizing agents.[3][4] A common and cost-effective strategy is the use of molecular iodine (I₂) in the presence of an oxidant such as hydrogen peroxide (H₂O₂) or sodium percarbonate.[5][6] These reagents are significantly cheaper and readily available.

Q4: Is N-iodosuccinimide (NIS) a cost-effective iodinating agent? What are the alternatives?

A4: While N-iodosuccinimide (NIS) can be an effective iodinating agent, its cost can be a concern for large-scale synthesis. A more economical alternative is to use molecular iodine (I₂) in combination with an oxidizing agent like hydrogen peroxide or sodium percarbonate.[5][6][7] This in-situ generation of the electrophilic iodine species is often more cost-effective.

Q5: A synthesis protocol I found uses phenyliodine(III) diacetate (PIDA or PhI(OAc)₂). Are there cheaper alternatives?

A5: Phenyliodine(III) diacetate (PIDA) is a hypervalent iodine reagent that can be expensive. More cost-effective alternatives for promoting radical reactions or acting as an oxidant include dibenzothiophenium salts or simply using a combination of an iodine source and a cheaper oxidant like hydrogen peroxide or potassium peroxodisulfate.[4][8][9]

Troubleshooting Guides

Issue 1: Low yield when using direct carboxylation of naphthalene to synthesize 1-naphthoic acid.

  • Possible Cause: Inefficient catalyst activity or suboptimal reaction conditions.

  • Troubleshooting Steps:

    • Catalyst Choice: Ensure the Lewis acid catalyst (e.g., aluminum chloride) is fresh and anhydrous. The activity of Lewis acids can be significantly diminished by moisture.

    • Reaction Temperature and Pressure: The carboxylation of naphthalene is sensitive to temperature and CO₂ pressure. Optimize these parameters according to literature procedures. Higher pressure generally favors the reaction.

    • Mixing: Ensure efficient stirring to maximize the contact between naphthalene, the catalyst, and CO₂.

    • Moisture Control: The reaction is highly sensitive to moisture. Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: The iodination of 1-naphthoic acid with I₂ and H₂O₂ is slow or incomplete.

  • Possible Cause: Insufficient activation of iodine or decomposition of hydrogen peroxide.

  • Troubleshooting Steps:

    • Acid Catalyst: The presence of a strong acid, like sulfuric acid, is often necessary to activate the iodine.[10] Ensure the correct concentration of the acid catalyst is used.

    • Hydrogen Peroxide Concentration: Use a fresh, stabilized solution of hydrogen peroxide. H₂O₂ can decompose over time, reducing its effectiveness. The concentration can be checked by titration.[11]

    • Temperature Control: The reaction temperature needs to be carefully controlled. While heating can increase the reaction rate, excessive heat can lead to the decomposition of H₂O₂ and potential side reactions.

    • Reaction Time: This method may require longer reaction times compared to using more reactive iodinating agents. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Issue 3: Formation of multiple iodinated products or other side products.

  • Possible Cause: Over-iodination or side reactions due to harsh reaction conditions.

  • Troubleshooting Steps:

    • Stoichiometry: Carefully control the stoichiometry of the iodinating agent. Using a large excess of iodine and the oxidizing agent can lead to the formation of di- and poly-iodinated products.

    • Temperature Control: Maintain the recommended reaction temperature. Higher temperatures can lead to decreased selectivity.

    • Reaction Time: Monitor the reaction closely and stop it once the desired product is formed to prevent further iodination.

    • Purification: If side products are formed, purification by column chromatography or recrystallization will be necessary to isolate the desired this compound.

Cost-Effective Experimental Protocols

Protocol 1: Synthesis of 1-Naphthoic Acid via Direct Carboxylation of Naphthalene

This protocol provides a more economical route to 1-naphthoic acid compared to the Grignard method using 1-bromonaphthalene.

Methodology:

  • In a high-pressure autoclave reactor, add naphthalene and a Lewis acid catalyst (e.g., anhydrous aluminum chloride) in a suitable anhydrous solvent (e.g., chlorobenzene).

  • Seal the reactor and purge with dry carbon dioxide gas.

  • Pressurize the reactor with carbon dioxide to the desired pressure (e.g., 10-20 atm).

  • Heat the mixture to the specified temperature (e.g., 100-150 °C) with vigorous stirring.

  • Maintain the reaction conditions for the specified time (e.g., 6-12 hours).

  • After cooling the reactor to room temperature, carefully vent the excess CO₂.

  • Quench the reaction mixture by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude 1-naphthoic acid by recrystallization from a suitable solvent (e.g., toluene).

Protocol 2: Iodination of 1-Naphthoic Acid using Iodine and Hydrogen Peroxide

This protocol outlines a cost-effective method for the iodination of 1-naphthoic acid, avoiding the use of expensive silver salts.

Methodology:

  • In a round-bottom flask, dissolve 1-naphthoic acid in a suitable solvent such as glacial acetic acid.

  • Add molecular iodine (I₂) to the solution.

  • Slowly add a solution of hydrogen peroxide (30% aqueous solution) dropwise to the mixture with stirring. The addition should be done at a controlled temperature (e.g., room temperature or slightly elevated).

  • After the addition is complete, continue stirring the reaction mixture at the specified temperature for the required duration (monitor by TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears.

  • Precipitate the product by adding water to the reaction mixture.

  • Collect the solid product by filtration, wash with water, and dry.

  • Recrystallize the crude this compound from a suitable solvent to obtain the pure product.

Data Presentation: Reagent Cost Comparison

The following table provides an estimated cost comparison for key reagents in the synthesis of this compound, highlighting the potential savings from switching to more economical alternatives. Prices are estimates and can vary based on supplier and purity.

ReagentConventional (Higher Cost)Cost-Effective AlternativeEstimated Cost Savings
1-Naphthoic Acid Precursor 1-BromonaphthaleneNaphthalene> 90%
Iodination Reagent Silver Nitrate (AgNO₃)Hydrogen Peroxide (H₂O₂)> 95%
Iodinating Agent N-Iodosuccinimide (NIS)Iodine (I₂) + Oxidant50-70%
Activating Agent (Radical) Phenyliodine(III) DiacetateDibenzothiophenium salts / I₂ + Oxidant70-90%

Visualizations

Experimental Workflow for Cost-Effective Synthesis

experimental_workflow cluster_synthesis Synthesis of 1-Naphthoic Acid cluster_iodination Iodination Naphthalene Naphthalene Carboxylation Direct Carboxylation Naphthalene->Carboxylation CO2 Carbon Dioxide (CO2) CO2->Carboxylation LewisAcid Lewis Acid Catalyst LewisAcid->Carboxylation NaphthoicAcid 1-Naphthoic Acid Carboxylation->NaphthoicAcid IodinationReaction Electrophilic Iodination NaphthoicAcid->IodinationReaction Iodine Iodine (I2) Iodine->IodinationReaction Oxidant Oxidizing Agent (e.g., H2O2) Oxidant->IodinationReaction FinalProduct This compound IodinationReaction->FinalProduct

Caption: Workflow for the cost-effective synthesis of this compound.

Signaling Pathway for Electrophilic Aromatic Iodination

iodination_pathway I2 Iodine (I2) Electrophile_gen Generation of Electrophilic Iodine (I+) I2->Electrophile_gen Oxidant Oxidizing Agent (e.g., H2O2) Oxidant->Electrophile_gen Sigma_Complex Sigma Complex (Intermediate) Electrophile_gen->Sigma_Complex Naphthoic_Acid 1-Naphthoic Acid Naphthoic_Acid->Sigma_Complex Electrophilic Attack Deprotonation Deprotonation Sigma_Complex->Deprotonation Final_Product This compound Deprotonation->Final_Product Restores Aromaticity

Caption: Mechanism of electrophilic aromatic iodination using an oxidizing agent.

References

Troubleshooting incomplete conversion in 8-Iodo-1-naphthoate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing incomplete conversion in reactions involving 8-Iodo-1-naphthoate and its derivatives.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira coupling reaction with an 8-Iodo-1-naphthoate is showing incomplete conversion at room temperature. What should I do?

A1: Incomplete conversion in Sonogashira couplings with 8-Iodo-1-naphthoates, particularly with electron-deficient alkynes, can occur at room temperature. A common and effective solution is to increase the reaction temperature. For instance, while coupling of an 8-iodo-1-naphthoate with methyl propiolate was incomplete at room temperature, full conversion was achieved at an elevated temperature.[1] Lowering the temperature to prevent side reactions might also lead to incomplete conversion.[1]

Q2: I am observing significant starting material in my photoinduced Suárez halodecarboxylation to synthesize an 8-Iodo-1-naphthoate. What are the potential causes?

A2: Incomplete conversion in a Suárez halodecarboxylation can be influenced by several factors. Steric hindrance around the ester group of the starting material can be detrimental to the reaction, leading to reduced yields.[1] It is also crucial to ensure the reaction is run for a sufficient amount of time and that the reagents are of adequate purity.

Q3: How can I purify my 8-Iodo-1-naphthoate product from unreacted starting materials and byproducts?

A3: Following the reaction, a standard workup procedure can be employed. This typically involves quenching the reaction with water and extracting the product with an organic solvent like ethyl acetate (EtOAc). The combined organic layers are then dried, for example with Na2SO4, and the solvent is removed under reduced pressure. The crude residue can then be purified using flash column chromatography on silica gel.[1] For acidic products like 8-iodo-1-naphthoic acid, an acid-base extraction can be effective. After removing the reaction solvent, the residue can be acidified with aqueous HCl, followed by extraction with an organic solvent.[1]

Q4: Are there alternative methods to synthesize 8-Iodo-1-naphthoates that might offer better conversion?

A4: An efficient and scalable method for synthesizing a variety of 8-iodo-1-naphthoates is through a modified photoinduced Suárez halodecarboxylation.[1] This method has been shown to be effective for producing key intermediates for various applications.[1][2]

Troubleshooting Guide

Issue: Incomplete Conversion in Sonogashira Coupling

This section provides a systematic approach to troubleshooting incomplete Sonogashira coupling reactions involving 8-Iodo-1-naphthoate.

Troubleshooting Workflow

G start Incomplete Conversion Observed check_temp Was the reaction run at elevated temperature? start->check_temp increase_temp Action: Increase reaction temperature. check_temp->increase_temp No check_catalyst Is the catalyst loading and quality optimal? check_temp->check_catalyst Yes monitor_time Has the reaction time been sufficient? increase_temp->monitor_time optimize_catalyst Action: Screen different catalyst loadings and sources. check_catalyst->optimize_catalyst No check_reagents Are the reagents (alkyne, base) pure and anhydrous? check_catalyst->check_reagents Yes optimize_catalyst->monitor_time purify_reagents Action: Purify reagents and use anhydrous solvents. check_reagents->purify_reagents No check_reagents->monitor_time Yes purify_reagents->monitor_time increase_time Action: Increase reaction time and monitor by TLC/GC-MS. monitor_time->increase_time No end Reaction Optimized monitor_time->end Yes increase_time->end

Caption: Troubleshooting workflow for incomplete Sonogashira coupling.

Quantitative Data Summary

The following table summarizes the optimization of reaction conditions for the synthesis of methyl 8-iodo-1-naphthoate via a Suárez reaction, which can be a precursor for subsequent reactions.

EntrySolventAdditiveTime (h)Yield (%)
1CH2Cl2-355
2CCl4-368
3Benzene-371
4Toluene-365
5BenzeneAIBN373
6BenzeneAIBN570

Data extracted from a study on the scalable synthesis of 8-iodo-1-naphthoate.[1]

Experimental Protocols

General Procedure for Photoinduced Suárez Halodecarboxylation

To a solution of the starting 1,8-naphthalic anhydride derivative in a suitable solvent (e.g., a mixture of CH3OH/CH2Cl2), an appropriate base such as LiOH·H2O is added. The reaction is stirred at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). The solvent is then partially removed under reduced pressure, and the residue is diluted with CH2Cl2 and acidified with aqueous HCl. After phase separation, the aqueous layer is extracted. The combined organic layers are dried and concentrated to yield the crude product, which is then purified by flash column chromatography.[1]

General Procedure for Sonogashira Coupling

In an oven-dried Schlenk tube, the palladium catalyst (e.g., Pd(OAc)2), a base (e.g., KOAc), and the methyl 8-iodo-1-naphthoate are placed. The vessel is evacuated and backfilled with an inert gas like argon multiple times. The alkyne and a suitable solvent (e.g., DMA) are then added via syringe under a counterflow of argon. The reaction mixture is stirred at the desired temperature for a specified duration. Upon completion, the mixture is cooled to room temperature, diluted with a solvent like CH2Cl2, and filtered.[1]

Signaling Pathway/Logical Relationship Diagram

This diagram illustrates the logical steps to diagnose and resolve incomplete conversion in a generic 8-Iodo-1-naphthoate reaction.

G cluster_diagnosis Diagnosis cluster_troubleshooting Troubleshooting Actions cluster_outcome Outcome Incomplete_Conversion Incomplete Conversion Reaction_Conditions Suboptimal Reaction Conditions Incomplete_Conversion->Reaction_Conditions Reagent_Issues Reagent Quality/ Stoichiometry Issues Incomplete_Conversion->Reagent_Issues Substrate_Effects Substrate Steric Hindrance or Electronic Effects Incomplete_Conversion->Substrate_Effects Optimize_Temp Optimize Temperature Reaction_Conditions->Optimize_Temp Optimize_Time_Conc Optimize Reaction Time and Concentration Reaction_Conditions->Optimize_Time_Conc Check_Catalyst_Base Verify Catalyst, Ligand, and Base Activity Reagent_Issues->Check_Catalyst_Base Purify_Reagents Purify/Dry Reagents and Solvents Reagent_Issues->Purify_Reagents Modify_Substrate Consider Substrate Modification (if possible) Substrate_Effects->Modify_Substrate Improved_Conversion Improved Conversion Optimize_Temp->Improved_Conversion Optimize_Time_Conc->Improved_Conversion Check_Catalyst_Base->Improved_Conversion Purify_Reagents->Improved_Conversion Modify_Substrate->Improved_Conversion

Caption: Logical flow for troubleshooting incomplete conversion.

References

Stability issues and degradation of 8-Iodo-1-naphthoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 8-Iodo-1-naphthoic acid

This technical support center provides crucial guidance for researchers, scientists, and drug development professionals on the stability and degradation of this compound. Below, you will find frequently asked questions (FAQs) and troubleshooting guides designed to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: To ensure maximum stability, solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2] It is crucial to protect the compound from light and moisture. For long-term storage, refrigeration at 2-8°C is recommended.

Q2: My solid this compound has developed a light yellow color. Is it still usable?

A2: A light yellow discoloration can be an early sign of degradation, potentially due to light exposure or slow oxidation.[3] While minor discoloration may not significantly impact experiments where high purity is not critical, it is advisable to assess the compound's purity via an analytical method like HPLC before use in sensitive applications. For reactions sensitive to trace impurities, using a fresh, colorless batch is recommended.

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathway for this compound is deiodination, where the carbon-iodine bond is cleaved to form 1-naphthoic acid. This process can be initiated by light (photodegradation), heat (thermal degradation), or reaction with certain chemical species. Aromatic carboxylic acids, in general, can also undergo decarboxylation at elevated temperatures.[4]

Q4: What solvents are recommended for preparing stock solutions, and what are the storage guidelines?

A4: this compound is sparingly soluble in water but soluble in organic solvents like DMSO, ethanol, and methanol.[5] For stock solutions, use of an aprotic solvent such as DMSO is common. To minimize degradation in solution:

  • Store solutions at low temperatures (-20°C or -80°C).[5]

  • Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[5][6]

  • Use freshly prepared solutions whenever possible for the most reliable results.[6]

Q5: Is this compound compatible with strong bases or oxidizing agents?

A5: No, this compound is incompatible with strong oxidizing agents and strong bases.[7] Strong oxidizing agents can degrade the naphthalene ring system, while strong bases will deprotonate the carboxylic acid and may promote other reactions.

Troubleshooting Guides

This section addresses specific problems users may encounter during their experiments.

Issue 1: Inconsistent or non-reproducible experimental results.
  • Possible Cause: Your this compound, either in solid form or in solution, may have degraded. This leads to a lower effective concentration of the active compound and the presence of interfering degradation products like 1-naphthoic acid.[5]

  • Troubleshooting Steps:

    • Prepare a Fresh Solution: The most reliable first step is to prepare a new solution from a fresh stock of solid this compound.[5][6]

    • Verify Purity: If you suspect the solid stock is compromised, verify its purity using an appropriate analytical method (e.g., HPLC, NMR). Compare the results against the certificate of analysis or published spectra.[3]

    • Review Handling Practices: Ensure that the compound and its solutions are consistently protected from light and stored at the correct temperature.[1][5]

Issue 2: Appearance of unexpected peaks in analytical data (HPLC, LC-MS).
  • Possible Cause: The unexpected peaks are likely degradation products. The most probable degradant is 1-naphthoic acid, formed via deiodination.

  • Troubleshooting Steps:

    • Analyze a Standard: If available, run a standard of 1-naphthoic acid to see if its retention time matches the unexpected peak.

    • Perform a Forced Degradation Study: To confirm the identity of degradation peaks, you can perform a controlled forced degradation study. Expose a small sample of your this compound solution to UV light or gentle heat and monitor the formation of the impurity peak over time.

    • Optimize Storage: This issue highlights the need for stricter storage and handling. Discard the compromised solution and prepare a fresh one, ensuring it is protected from light and stored at or below -20°C.[5]

Issue 3: Low yields in cross-coupling reactions (e.g., Sonogashira, Suzuki).
  • Possible Cause: While aryl iodides are generally highly reactive in cross-coupling reactions, poor quality of the starting material can significantly reduce yields.[3] Degradation to 1-naphthoic acid removes the reactive iodine, rendering the molecule inert to the coupling reaction.

  • Troubleshooting Steps:

    • Confirm Starting Material Purity: Before starting the reaction, run a quick purity check (e.g., thin-layer chromatography or ¹H NMR) on your this compound to ensure its integrity.

    • Use Fresh Reagents: Always use a freshly opened or recently purified batch of this compound for demanding synthetic applications.

    • Control Reaction Headspace: De-gas your reaction mixture thoroughly to remove oxygen, which can contribute to side reactions and degradation, especially under heated conditions.

Data Presentation

Table 1: Recommended Storage Conditions Summary
FormStorage TemperatureContainerProtectionRecommended Max Period
Solid 2-8°CTightly sealedProtect from light & moisture>1 year (if properly stored)
Solution (in DMSO) -20°CAmber glass vialProtect from light1 month[5]
Solution (in DMSO) -80°CAmber glass vialProtect from light6 months[5]

Experimental Protocols

Protocol 1: HPLC Method for Assessing Purity and Degradation

This protocol provides a general method to separate this compound from its primary degradant, 1-naphthoic acid.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Gradient:

    • Start with 40% B, hold for 2 minutes.

    • Ramp to 95% B over 10 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 40% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase or acetonitrile to a concentration of ~1 mg/mL.

  • Analysis: Inject 10 µL. This compound will have a longer retention time than the less hydrophobic 1-naphthoic acid. Purity can be assessed by peak area percentage.

Visualizations

G Figure 1: Troubleshooting Workflow for Stability Issues start Experiment Yields Inconsistent Results check_solution Was the solution freshly prepared? start->check_solution prepare_fresh Action: Prepare a fresh solution from solid stock. check_solution->prepare_fresh No check_solid Is the solid stock old or discolored? check_solution->check_solid Yes end_ok Problem Resolved prepare_fresh->end_ok verify_purity Action: Verify purity of solid stock (HPLC, NMR). Consider ordering a new batch. check_solid->verify_purity Yes review_handling Action: Review storage and handling procedures. (Protect from light, store cold) check_solid->review_handling No end_not_ok Problem Persists: Consider other experimental variables. verify_purity->end_not_ok review_handling->end_not_ok

Caption: A logical workflow to diagnose and resolve inconsistent experimental results.

G Figure 2: Potential Degradation Pathway parent This compound (Active Compound) degradant 1-Naphthoic acid (Inactive Degradant) parent->degradant Deiodination conditions Degradation Conditions: - UV Light - Elevated Temperature - Chemical Incompatibilities conditions->parent

Caption: Primary degradation pathway of this compound.

References

Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling with 8-iodo-1-naphthoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the optimization of catalyst loading for cross-coupling reactions with 8-iodo-1-naphthoate. The guidance is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Low to No Product Yield

Q1: My Suzuki-Miyaura coupling of 8-iodo-1-naphthoate is resulting in a low yield or no product. What are the primary factors to investigate?

A1: Low yields in the Suzuki-Miyaura coupling of a sterically hindered substrate like 8-iodo-1-naphthoate can stem from several factors. A systematic evaluation of the following is recommended:

  • Catalyst and Ligand Selection: The steric hindrance around the iodine atom in the 8-position of the naphthalene core requires a carefully selected catalyst system. Bulky, electron-rich phosphine ligands are often necessary to facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[1][2]

  • Catalyst Loading: While lower catalyst loadings are ideal, for a challenging substrate, an initial loading of 2-5 mol% may be necessary to achieve a reasonable yield. Optimization can then be performed to reduce the catalyst amount.

  • Base Selection: The choice of base is critical. For sterically hindered couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).

  • Solvent and Temperature: The reaction may require higher temperatures to overcome the activation energy for the coupling of a hindered substrate. Solvents such as dioxane, toluene, or DMF are commonly used.

  • Reagent Quality: Ensure the purity of all reagents, including the 8-iodo-1-naphthoate, the boronic acid/ester, the palladium catalyst, and the ligand. Impurities can poison the catalyst.

Troubleshooting Table for Low Yield in Suzuki-Miyaura Coupling

Potential Cause Suggested Solution Rationale
Inefficient Catalyst SystemScreen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1]These ligands can promote the challenging oxidative addition and reductive elimination steps with sterically hindered substrates.[1]
Insufficient Catalyst ActivityIncrease catalyst loading to 2-5 mol% for initial trials.Overcomes slower reaction kinetics associated with hindered substrates.
Ineffective BaseSwitch to a stronger base such as K₃PO₄ or Cs₂CO₃.Stronger bases can more effectively promote the transmetalation step.
Low Reaction TemperatureIncrease the reaction temperature in increments of 10 °C (e.g., from 80 °C to 110 °C).Provides the necessary energy to overcome the activation barrier of the reaction.
Reagent DegradationUse freshly purchased or purified reagents. Ensure boronic acids are stored under inert atmosphere.Impurities can act as catalyst poisons, and boronic acids can degrade over time.

Q2: I am observing significant amounts of dehalogenated product (1-naphthoate) in my reaction mixture. How can I minimize this side reaction?

A2: Dehalogenation, or the replacement of iodine with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-couplings. This can be caused by:

  • Source of Hydride: The hydride can originate from the solvent, base, or other reagents.

  • Reaction Conditions: Higher temperatures can sometimes promote dehalogenation.

To mitigate this, consider the following:

  • Anhydrous Conditions: While many Suzuki reactions tolerate water, if dehalogenation is a significant issue, using anhydrous solvents and reagents can help.

  • Ligand Choice: Certain ligands can be more prone to promoting dehalogenation. Screening different ligands may identify one that minimizes this side reaction.

  • Lowering Temperature: If the reaction proceeds at a reasonable rate at a lower temperature, this may reduce the extent of dehalogenation.

Q3: My Heck reaction with 8-iodo-1-naphthoate and an alkene is not proceeding. What are the likely issues?

A3: The Heck reaction, which couples an aryl halide with an alkene, can also be challenging with sterically hindered substrates.[3][4][5] Key areas to troubleshoot include:

  • Catalyst System: Similar to the Suzuki coupling, a robust palladium catalyst with appropriate ligands is crucial. For Heck reactions, phosphine ligands or N-heterocyclic carbenes are commonly employed.[3]

  • Base: A suitable base, such as triethylamine or potassium carbonate, is required to neutralize the HI generated during the reaction.

  • Solvent: Polar aprotic solvents like DMF, NMP, or DMA are often used in Heck reactions.

  • Alkene Reactivity: Electron-deficient alkenes are generally more reactive in the Heck reaction.

Q4: Can I perform a Buchwald-Hartwig amination with 8-iodo-1-naphthoate? What are the key considerations?

A4: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[6][7][8][9] For a substrate like 8-iodo-1-naphthoate, the following are important:

  • Ligand Selection: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are often the ligands of choice for challenging aryl halides.[9]

  • Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).

  • Inert Atmosphere: The catalytic system is often sensitive to air and moisture, so maintaining a strictly inert atmosphere is critical for success.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Iodide

This protocol is a general starting point and may require optimization for 8-iodo-1-naphthoate.

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere (e.g., argon), add 8-iodo-1-naphthoate (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: To this mixture, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane or toluene, to achieve a concentration of 0.1-0.2 M).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-I(L_n) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation ArPdAr Ar-Pd(II)-Ar'(L_n) Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product ArylIodide 8-iodo-1-naphthoate ArylIodide->OxAdd BoronicAcid Ar'-B(OR)2 BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low or No Yield check_catalyst Is the catalyst/ligand appropriate for a hindered substrate? start->check_catalyst change_catalyst Screen bulky, electron-rich phosphine or NHC ligands check_catalyst->change_catalyst No check_conditions Are the reaction conditions (base, solvent, temp.) optimal? check_catalyst->check_conditions Yes change_catalyst->check_conditions optimize_conditions Increase temperature. Use a stronger base (K3PO4, Cs2CO3). Screen solvents (dioxane, toluene). check_conditions->optimize_conditions No check_reagents Are all reagents pure and stable? check_conditions->check_reagents Yes optimize_conditions->check_reagents purify_reagents Use fresh or purified starting materials. check_reagents->purify_reagents No success Improved Yield check_reagents->success Yes purify_reagents->success

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

References

Refinement of work-up procedures for 8-Iodo-1-naphthoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the work-up and purification of 8-iodo-1-naphthoic acid. It includes troubleshooting advice for common experimental issues, answers to frequently asked questions, detailed experimental protocols, and a summary of expected outcomes.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and work-up of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Incomplete reaction; Suboptimal reaction temperature; Degradation of starting material or product.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material. - Ensure the reaction is conducted at the specified temperature. For the demethylation of methyl 8-iodo-1-naphthoate, maintaining a temperature of 135 °C is crucial.[1] - Use fresh reagents and dry solvents to prevent unwanted side reactions.
Product is a Dark Oil or Discolored Solid Presence of residual iodine or other colored impurities.- During the work-up, wash the organic layer with an aqueous solution of a reducing agent, such as sodium thiosulfate, to remove excess iodine. - Treat a solution of the crude product with activated carbon to adsorb colored impurities before recrystallization. - For persistent discoloration, consider purifying the product by column chromatography.
Difficulty in Separating Organic and Aqueous Layers (Emulsion Formation) The presence of polar impurities or fine particulate matter can stabilize emulsions.- Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break the emulsion. - Allow the mixture to stand for a longer period to allow for phase separation. - If the emulsion persists, filter the mixture through a pad of Celite or glass wool.
Product Fails to Precipitate or Crystallize The solution is not sufficiently saturated; The presence of impurities is inhibiting crystallization; The cooling process is too rapid.- If too much solvent was used for recrystallization, carefully evaporate some of the solvent to concentrate the solution and then allow it to cool again. - Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites for crystal growth. - Add a seed crystal of pure this compound to induce crystallization. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.
"Oiling Out" During Recrystallization The boiling point of the recrystallization solvent is higher than the melting point of the product; The product is not sufficiently soluble in the chosen solvent at elevated temperatures.- Re-heat the mixture to dissolve the oil, add a small amount of a solvent in which the product is more soluble, and then allow it to cool slowly. - Select a different recrystallization solvent or a solvent pair. For this compound, a mixture of ethyl acetate and petroleum ether has been shown to be effective for precipitation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: Common starting materials include 1,8-naphthalic anhydride or a precursor that can be converted to the naphthoic acid structure, followed by iodination. One reported scalable synthesis involves the demethylation of methyl 8-iodo-1-naphthoate.[1]

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is an effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material spot and the appearance of the product spot.

Q3: What is the purpose of acidification during the work-up?

A3: Acidification is a critical step to protonate the carboxylate salt of this compound, which is formed under basic or neutral reaction conditions. The protonated carboxylic acid is less soluble in water and can be readily extracted into an organic solvent. The pH should be adjusted to 1-2 with an acid like 1.0 M HCl.[1]

Q4: Which solvents are suitable for extracting this compound?

A4: Dichloromethane (CH₂Cl₂) and ethyl acetate (EtOAc) are commonly used for the extraction of this compound from the aqueous layer.[1]

Q5: What is the best method for purifying the crude product?

A5: The crude product can be effectively purified by precipitation or recrystallization. A reported high-yield method involves dissolving the crude residue in a minimal amount of ethyl acetate and then adding petroleum ether to induce precipitation, affording the product as a light yellow solid with a 94% yield.[1] Flash silica gel column chromatography is another option for achieving high purity.

Data Presentation

Purification Method Starting Material Solvents Yield Reference
PrecipitationMethyl 8-iodo-1-naphthoateEthyl Acetate / Petroleum Ether94%[1]
Flash Silica Gel Column Chromatography1,8-naphthalic anhydridePetroleum Ether / Ethyl Acetate62% (for two steps)[1]

Experimental Protocols

Synthesis of this compound via Demethylation

This protocol is adapted from a reported scalable synthesis.[1]

Materials:

  • Methyl 8-iodo-1-naphthoate

  • Dry pyridine

  • Lithium iodide (LiI)

  • Sodium iodide (NaI)

  • 1.0 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Petroleum ether

Procedure:

  • In a sealed tube, dissolve methyl 8-iodo-1-naphthoate (12.5 g, 40 mmol) in dry pyridine (50 mL).

  • Add LiI (5.4 g, 40 mmol) and NaI (12 g, 80 mmol) to the solution.

  • Stir the mixture at 135 °C for 3 hours. Monitor the reaction completion by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Acidify the residue with 1.0 M aqueous HCl to a pH of 1–2.

  • Extract the aqueous layer repeatedly with EtOAc until TLC analysis indicates no remaining product in the aqueous phase.

  • Combine the organic extracts and wash with brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

  • Dissolve the resulting residue in a minimal amount of EtOAc.

  • Add petroleum ether to induce precipitation of the product.

  • Filter the solid to afford this compound as a light yellow solid.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start: Demethylation of Methyl 8-iodo-1-naphthoate reaction Heat at 135°C for 3h in Pyridine with LiI and NaI start->reaction tlc_check Monitor by TLC reaction->tlc_check cool Cool to Room Temperature tlc_check->cool remove_solvent Remove Pyridine (Reduced Pressure) cool->remove_solvent acidify Acidify with 1.0 M HCl (pH 1-2) remove_solvent->acidify extract Extract with Ethyl Acetate acidify->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate dissolve Dissolve in minimal Ethyl Acetate concentrate->dissolve precipitate Add Petroleum Ether to Precipitate dissolve->precipitate filter Filter Solid precipitate->filter product Final Product: This compound filter->product troubleshooting_logic cluster_extraction Extraction Issues cluster_purification Purification Issues start Problem Encountered during Work-up emulsion Emulsion Forms start->emulsion low_extraction_eff Low Extraction Efficiency start->low_extraction_eff discoloration Product is Discolored start->discoloration no_crystals No Crystals Form start->no_crystals oiling_out Product 'Oils Out' start->oiling_out add_brine Add Brine / Filter through Celite emulsion->add_brine Solution check_ph Ensure pH is 1-2 low_extraction_eff->check_ph Check charcoal Treat with Activated Carbon or Wash with Na2S2O3 discoloration->charcoal Solution induce_crystallization Concentrate Solution / Scratch Flask / Seed no_crystals->induce_crystallization Solution change_solvent Adjust Solvent System oiling_out->change_solvent Solution

References

Validation & Comparative

Comparative analysis of synthesis routes for 8-Iodo-1-naphthoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 8-Iodo-1-naphthoic Acid

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This compound is a valuable building block in organic synthesis, particularly for the preparation of 1,8-difunctionalized naphthalene derivatives used in areas like glycosylation chemistry.[1] This guide provides a comparative analysis of two distinct synthetic routes to this compound, offering an objective look at their methodologies, yields, and reagent considerations.

Comparative Analysis of Synthetic Pathways

The synthesis of this compound can be approached through several chemical transformations. Below is a summary and comparison of two notable methods: a modern approach via photoinduced Suárez halodecarboxylation and a classical method involving an organomercury intermediate.

Data Presentation: A Comparative Overview

ParameterRoute 1: Photoinduced Suárez HalodecarboxylationRoute 2: From Organomercury Intermediate
Starting Material 1,8-Naphthalic anhydride1,8-Naphthalic anhydride
Key Reagents LiOH·H₂O, CH₃OH/CH₂Cl₂, PhI(OAc)₂, I₂Mercuric acetate, KI, I₂
Number of Key Steps 2 (Monoesterification, Halodecarboxylation) followed by hydrolysis2 (Formation of mercury intermediate, Halogenation)
Reported Yield 94% for the final hydrolysis step.[1]Yields not explicitly stated for the final product in the provided text, but described as a viable route.[2]
Reaction Conditions Mild, photoinduced reaction for iodination. Hydrolysis at 135 °C.Involves handling of toxic mercury salts.
Advantages Scalable, cost-effective, avoids heavy metals.[1]Established classical method.
Disadvantages Requires photochemical setup for the iodination step.Use of highly toxic mercury compounds poses significant environmental and safety hazards.[2]

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

Route 1: Photoinduced Suárez Halodecarboxylation and Subsequent Hydrolysis

This modern approach offers a scalable and more environmentally benign pathway to this compound. The process begins with the monoesterification of 1,8-naphthalic anhydride, followed by a photoinduced decarboxylative iodination, and finally hydrolysis to the desired acid.

Step 1: Synthesis of Methyl 8-iodo-1-naphthoate

  • Monoesterification: To a solution of 1,8-naphthalic anhydride (1.0 g, 5.05 mmol) in a mixed solvent of CH₃OH/CH₂Cl₂ (16 mL/8 mL), LiOH·H₂O (318 mg, 7.57 mmol) is added. The reaction mixture is stirred at room temperature for 5 minutes. The solvent is then mostly removed under reduced pressure. The residue is diluted with CH₂Cl₂ (30 mL) and acidified with 1.0 M aqueous HCl (12 mL). After phase separation, the aqueous layer is extracted with a CH₂Cl₂/CH₃OH mixture (10/1, 10 mL x 2).[1]

  • Photoinduced Halodecarboxylation: The crude monoester from the previous step is then subjected to a modified photoinduced Suárez halodecarboxylation reaction to yield methyl 8-iodo-1-naphthoate.[1]

Step 2: Hydrolysis to this compound

  • To a solution of methyl 8-iodo-1-naphthoate (12.5 g, 40 mmol) in dry pyridine (50 mL), LiI (5.4 g, 40 mmol) and NaI (12 g, 80 mmol) are added.

  • The mixture is stirred at 135 °C in a sealed tube for 3 hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is acidified with 1.0 M aqueous HCl to a pH of 1–2.

  • The aqueous layer is extracted repeatedly with EtOAc.

  • The combined organic layers are processed, and the residue is dissolved in a minimal amount of EtOAc, followed by precipitation with petroleum ether to afford this compound as a light yellow solid (11.2 g, 94% yield).[1]

Route 2: From an Organomercury Intermediate

This classical route involves the formation of an organomercury compound from 1,8-naphthalic anhydride, which is then converted to the iodo-substituted acid.

  • Formation of anhydro-8-(hydroxymercuri)-1-naphthoic acid: 1,8-Naphthoic anhydride is treated with mercuric acetate.[2]

  • Synthesis of this compound: The resulting anhydro-8-(hydroxymercuri)-1-naphthoic acid is treated with an aqueous solution of potassium iodide, followed by the addition of iodine to yield this compound.[2]

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations for the described synthesis routes.

Synthesis_Route_1 Start 1,8-Naphthalic Anhydride Intermediate1 Monoester Start->Intermediate1 1. LiOH·H₂O 2. HCl Intermediate2 Methyl 8-iodo-1-naphthoate Intermediate1->Intermediate2 Photoinduced Suárez Halodecarboxylation Product This compound Intermediate2->Product LiI, NaI, Pyridine 135 °C

Caption: Route 1: Photoinduced Suárez Halodecarboxylation Pathway.

Synthesis_Route_2 Start 1,8-Naphthalic Anhydride Intermediate Anhydro-8-(hydroxymercuri)- 1-naphthoic acid Start->Intermediate Mercuric acetate Product This compound Intermediate->Product 1. KI 2. I₂

Caption: Route 2: Organomercury Intermediate Pathway.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Characterization of 8-Iodo-1-naphthoic Acid Derivatives by HRMS and NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. This guide provides a comparative analysis of two powerful analytical techniques, High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy, in the characterization of 8-Iodo-1-naphthoic acid and its derivatives. Experimental data for the parent acid and its ethyl, propyl, and isobutyl esters are presented to illustrate the utility of these methods in confirming molecular identity and structure.

This compound and its derivatives are important intermediates in organic synthesis. Accurate characterization of these molecules is crucial for ensuring the integrity of subsequent research and development. HRMS provides highly accurate mass measurements, enabling the determination of elemental composition, while NMR spectroscopy offers detailed insights into the chemical environment of individual atoms, revealing the compound's structural connectivity.

Comparative Analysis of this compound and its Ester Derivatives

The complementary nature of HRMS and NMR provides a robust framework for the structural confirmation of this compound and its derivatives. HRMS confirms the elemental composition, while NMR elucidates the specific arrangement of atoms.

High-Resolution Mass Spectrometry (HRMS) Data

HRMS analysis provides the exact mass of the protonated molecule [M+H]⁺, which can be used to confirm the elemental formula with a high degree of confidence. The data presented in the table below demonstrates the excellent agreement between the calculated and experimentally found masses for this compound and its ester derivatives.[1]

CompoundMolecular FormulaCalculated [M+H]⁺ (m/z)Found [M+H]⁺ (m/z)
This compoundC₁₁H₇IO₂298.9564298.9561
Ethyl 8-iodo-1-naphthoateC₁₃H₁₁IO₂326.9876Not specified in source
Isopropyl 8-iodo-1-naphthoateC₁₄H₁₃IO₂341.0033Not specified in source
Isobutyl 8-iodo-1-naphthoateC₁₅H₁₅IO₂355.0189Not specified in source

Data sourced from a scalable synthesis study of 8-iodo-1-naphthoate.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical structure. The chemical shifts (δ) are indicative of the electronic environment of the protons and carbons, respectively.

¹H NMR Spectral Data (500 MHz, CDCl₃)

Compoundδ (ppm)
This compound 8.27 (dd, J = 7.3, 1.2 Hz, 1H), 7.94 - 7.89 (m, 3H), 7.52 (dd, J = 8.2, 7.1 Hz, 1H), 7.22 (dd, J = 8.1, 7.3 Hz, 1H)
Ethyl 8-iodo-1-naphthoate 8.23 (dd, J = 7.3, 1.2 Hz, 1H), 7.89 - 7.86 (m, 2H), 7.71 (dd, J = 7.0, 1.4 Hz, 1H), 7.47 (dd, J = 8.2, 7.1 Hz, 1H), 7.17 (t, J = 7.7 Hz, 1H), 4.50 (q, J = 7.2 Hz, 2H), 1.43 (t, J = 7.2 Hz, 3H)
Isopropyl 8-iodo-1-naphthoate 8.23 (dd, J = 7.4, 1.2 Hz, 1H), 7.86 (dt, J = 8.2, 1.6 Hz, 2H), 7.66 (dd, J = 7.0, 1.4 Hz, 1H), 7.46 (dd, J = 8.2, 7.1 Hz, 1H), 7.16 (t, J = 7.7 Hz, 1H), 5.42 - 5.34 (m, 1H), 1.47 (d, J = 6.3 Hz, 6H)
Isobutyl 8-iodo-1-naphthoate 8.22 (dd, J = 7.4, 1.2 Hz, 1H), 7.87 (ddd, J = 8.2, 4.2, 1.3 Hz, 2H), 7.69 (dd, J = 7.1, 1.4 Hz, 1H), 7.47 (dd, J = 8.2, 7.1 Hz, 1H), 7.17 (dd, J = 8.2, 7.3 Hz, 1H), 4.23 (d, J = 6.8 Hz, 2H), 2.16 - 2.08 (m, 1H), 1.02 (d, J = 6.7 Hz, 6H)

Data sourced from a scalable synthesis study of 8-iodo-1-naphthoate.[1]

¹³C NMR Spectral Data (126 MHz, CDCl₃)

Compoundδ (ppm)
This compound 175.1, 142.1, 135.5, 133.4, 132.8, 131.5, 129.7, 129.6, 127.6, 125.2, 93.1
Ethyl 8-iodo-1-naphthoate 169.8, 141.6, 135.4, 134.6, 131.9, 131.3, 129.7, 129.2, 127.3, 125.3, 92.7, 62.3, 14.1
Isopropyl 8-iodo-1-naphthoate 169.1, 141.7, 135.4, 135.1, 131.7, 131.1, 129.6, 129.0, 127.3, 125.2, 92.8, 69.9, 21.9
Isobutyl 8-iodo-1-naphthoate 169.9, 141.6, 135.4, 134.8, 131.8, 131.3, 129.6, 129.0, 127.3, 125.3, 92.7, 72.5, 27.7, 19.5

Data sourced from a scalable synthesis study of 8-iodo-1-naphthoate.[1]

Comparison with Alternative Analytical Techniques

While HRMS and NMR are powerful tools, other analytical techniques can also be employed for the characterization of this compound derivatives.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is excellent for identifying functional groups. For this compound, a broad O-H stretch for the carboxylic acid and a strong C=O stretch would be expected. For the esters, the O-H stretch would be absent, and the C=O stretch would likely shift to a slightly higher wavenumber. FTIR is a rapid and simple technique but provides limited information on the overall molecular structure.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable derivatives, such as the esters of this compound, GC-MS can be a valuable tool for separation and identification. Derivatization of the carboxylic acid to its more volatile ester is often necessary for GC analysis.[2][3] GC-MS provides retention time information and a mass spectrum, which can be used for identification by comparison to spectral libraries. However, it does not provide the high mass accuracy of HRMS.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the HRMS and NMR analysis of this compound derivatives.

High-Resolution Mass Spectrometry (HRMS) Protocol
  • Sample Preparation: Dissolve a small amount (approximately 1 mg) of the this compound derivative in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 mg/mL. Further dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, equipped with an electrospray ionization (ESI) source.

  • Analysis Parameters:

    • Ionization Mode: Positive ion mode is typically used to detect the [M+H]⁺ ion.

    • Infusion: The sample can be directly infused into the mass spectrometer or introduced via a liquid chromatography (LC) system.

    • Mass Range: Set the mass range to acquire data over a range that includes the expected m/z of the protonated molecule (e.g., m/z 100-500).

    • Resolution: Set the instrument to a high-resolution setting (e.g., >60,000 FWHM) to enable accurate mass measurement.

  • Data Analysis: Process the acquired data to determine the accurate mass of the molecular ion. Use the accurate mass to calculate the elemental composition and compare it with the theoretical formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆)) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-14 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum, typically with proton decoupling.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the structure of the molecule.

Visualizing the Characterization Workflow

The following diagram illustrates the logical workflow for the comprehensive characterization of this compound derivatives.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Synthesis of 8-Iodo-1-naphthoic acid derivatives purification Purification (e.g., Crystallization, Chromatography) synthesis->purification hrms HRMS Analysis (Elemental Composition) purification->hrms nmr NMR Analysis (¹H, ¹³C, 2D NMR) (Structural Elucidation) purification->nmr data_integration Data Integration and Structure Verification hrms->data_integration nmr->data_integration final_structure Confirmed Structure of Derivative data_integration->final_structure

Caption: Workflow for the synthesis and characterization of this compound derivatives.

This guide demonstrates that the combined use of HRMS and NMR spectroscopy provides a definitive and comprehensive characterization of this compound and its derivatives. The presented data and protocols offer a valuable resource for researchers working with these and similar compounds.

References

Validating the Purity of Synthesized 8-Iodo-1-naphthoic Acid: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel chemical entities is a cornerstone of pharmaceutical research and development. A critical step in this process is the rigorous validation of the purity of synthesized compounds. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of synthesized 8-Iodo-1-naphthoic acid, a key intermediate in various synthetic pathways. We present detailed experimental protocols, comparative data, and discuss alternative analytical techniques to ensure the integrity of your research.

Introduction to this compound and the Importance of Purity

This compound is a valuable building block in organic synthesis, often utilized in the development of new pharmaceutical agents and functional materials. The purity of this intermediate is paramount, as impurities can lead to undesired side reactions, impact product yield, and compromise the biological activity and safety of the final product. HPLC is a powerful and widely used analytical technique for assessing the purity of non-volatile and thermally labile compounds like this compound.

Synthetic Pathway and Potential Impurities

A common synthetic route to this compound involves the iodination of 1,8-naphthalic anhydride, followed by hydrolysis or esterification.[1] This process can introduce several potential impurities that need to be identified and quantified.

Potential Impurities:

  • Unreacted Starting Material: 1,8-Naphthalic anhydride may remain if the initial reaction is incomplete.

  • Isomeric Byproducts: Formation of other iodo-substituted naphthalic acid isomers is possible.

  • Over-iodinated Products: Di- or tri-iodinated species can be formed under certain reaction conditions.

  • Hydrolysis Intermediates: Incomplete hydrolysis of ester intermediates can lead to their presence in the final product.

  • Residual Solvents and Reagents: Solvents and reagents used in the synthesis and purification steps may be present in trace amounts.

Comparative HPLC Methods for Purity Validation

Reversed-phase HPLC (RP-HPLC) is the most suitable technique for the analysis of aromatic carboxylic acids like this compound.[2][3] The separation is primarily based on the hydrophobic interactions between the analyte and the stationary phase. We propose and compare two robust RP-HPLC methods using different stationary phases to achieve optimal separation.

Method 1: C18 Stationary Phase (Workhorse Method)

The C18 column is a versatile and widely used stationary phase in RP-HPLC, offering excellent retention and separation for a broad range of non-polar to moderately polar compounds.

Method 2: Phenyl-Hexyl Stationary Phase (Alternative Selectivity)

A Phenyl-Hexyl column provides alternative selectivity due to π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte. This can be particularly advantageous for separating aromatic isomers.

Table 1: HPLC Method Parameters

ParameterMethod 1Method 2
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water0.1% Phosphoric Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 50% B to 95% B in 15 min, hold at 95% B for 5 min, return to 50% B in 1 min, hold for 4 min50% B to 95% B in 15 min, hold at 95% B for 5 min, return to 50% B in 1 min, hold for 4 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C
Detection Wavelength 254 nm254 nm
Injection Volume 10 µL10 µL
Data Presentation: Expected Performance

The performance of the synthesized this compound can be compared against a commercially available high-purity standard.

Table 2: Comparative Purity Analysis

SampleHPLC MethodMain Peak Retention Time (min)Purity (%)Major Impurity Peak(s) (Retention Time, Area %)
Synthesized this compound Method 1 (C18)[Experimental Data][Experimental Data][Experimental Data]
Method 2 (Phenyl-Hexyl)[Experimental Data][Experimental Data][Experimental Data]
Commercial Standard (>98% Purity) Method 1 (C18)[Expected Data]>98.0[Expected Data]
Method 2 (Phenyl-Hexyl)[Expected Data]>98.0[Expected Data]

*Note: Experimental data needs to be generated by running the described HPLC methods.

Experimental Protocols

Sample Preparation
  • Standard Solution: Accurately weigh approximately 10 mg of high-purity this compound reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL. Prepare working standards of lower concentrations by serial dilution.

  • Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution to a final concentration of approximately 1 mg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC System and Operation

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis. Before analysis, ensure the system is properly equilibrated with the initial mobile phase conditions until a stable baseline is achieved.

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Synthesized this compound dissolve Dissolve in Acetonitrile/Water start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on Column (C18 or Phenyl-Hexyl) inject->separate detect UV Detection (254 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity integrate->calculate end end calculate->end Purity Report

Caption: Experimental workflow for HPLC purity validation.

Method_Selection node_rect node_rect start Purity Analysis of This compound ismers ismers start->ismers isomers Are isomeric impurities a major concern? routine Routine Purity Check? isomers->routine No method2 Method 2: Phenyl-Hexyl Column (Alternative selectivity for aromatics) isomers->method2 Yes method1 Method 1: C18 Column (Robust, general purpose) routine->method1 Yes

Caption: Logical flow for HPLC method selection.

Alternative Purity Assessment Techniques

While HPLC is a primary method for purity determination, orthogonal techniques can provide a more comprehensive purity profile.

Table 3: Comparison of Purity Assessment Techniques

TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Differential partitioning between a stationary and mobile phase.Robust, reproducible, widely available, quantitative.May not separate all impurities, requires a reference standard for quantification.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of protons.Provides structural information, does not require a reference standard of the analyte.Lower sensitivity than HPLC, requires a high-purity internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Excellent for identifying and quantifying residual solvents and volatile impurities.Not suitable for non-volatile compounds like this compound without derivatization.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS) HPLC coupled with a mass spectrometer.Provides molecular weight information for impurity identification, high sensitivity and selectivity.[5]More complex instrumentation and data analysis.

Conclusion

Validating the purity of synthesized this compound is a critical quality control step. This guide provides a framework for utilizing HPLC as a primary analytical tool. By comparing the performance of different stationary phases, researchers can develop a robust and reliable method for routine purity assessment. Furthermore, the consideration of alternative techniques such as qNMR and LC-MS can offer a more complete understanding of the impurity profile, ensuring the highest quality of this important synthetic intermediate for its intended applications in research and drug development.

References

A Comparative Guide to Halodecarboxylation Methods for the Synthesis of Organic Halides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of organic halides is a cornerstone of molecular construction. Halodecarboxylation, the conversion of carboxylic acids to organic halides with one less carbon atom, offers a powerful tool for this purpose. This guide provides a comprehensive comparison of various halodecarboxylation methods, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given synthetic challenge.

This guide delves into the classic Hunsdiecker-type reactions and their modifications, as well as modern photocatalytic and metal-free alternatives, offering a comparative analysis of their efficiencies, substrate scopes, and operational requirements.

Comparative Analysis of Halodecarboxylation Methods

The choice of a halodecarboxylation method is often dictated by the nature of the substrate, the desired halogen, and the tolerance of other functional groups within the molecule. The following tables provide a quantitative comparison of yields for various methods across primary, secondary, and tertiary aliphatic carboxylic acids.

Table 1: Comparison of Bromodecarboxylation Method Yields (%)

Carboxylic Acid TypeHunsdiecker-Borodin Reaction[1][2]Cristol-Firth Modification[1]Barton-Borodin ReactionPhotocatalytic (Ir-based)
Primary 60-9070-95High to ExcellentModerate to Good
Secondary 30-70Lower than PrimaryHigh to ExcellentGood to Excellent
Tertiary Low to TraceLow to TraceHigh to ExcellentGood to Excellent

Table 2: Comparison of Chlorodecarboxylation Method Yields (%)

Carboxylic Acid TypeKochi Reaction[1]Barton-Borodin ReactionPhotocatalytic (Ir-based)
Primary Good to ExcellentHigh to ExcellentGood to Excellent
Secondary Good to ExcellentHigh to ExcellentGood to Excellent
Tertiary Moderate to GoodHigh to ExcellentGood to Excellent

Table 3: Comparison of Iododecarboxylation Method Yields (%)

Carboxylic Acid TypeSuarez Reaction[1]Barton-Borodin ReactionMetal-Free (N-Iodoamides)[3]
Primary Very GoodGoodHigh
Secondary Very GoodGoodHigh
Tertiary Not specifiedLowHigh

Experimental Protocols

Detailed methodologies for key halodecarboxylation reactions are provided below to facilitate their implementation in a laboratory setting.

Hunsdiecker-Borodin Reaction: Synthesis of 1-Bromopentane

Materials:

  • Silver hexanoate (1.00 g, 4.48 mmol)

  • Dry carbon tetrachloride (20 mL)

  • Bromine (0.79 g, 4.93 mmol)

Procedure:

  • A flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with silver hexanoate and dry carbon tetrachloride.

  • The suspension is stirred, and a solution of bromine in carbon tetrachloride is added dropwise at room temperature.

  • The reaction mixture is then heated to reflux and stirred for 2 hours. The formation of a silver bromide precipitate is observed.

  • After cooling to room temperature, the mixture is filtered to remove the silver bromide.

  • The filtrate is washed sequentially with 10% aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

  • The crude product is purified by distillation to afford 1-bromopentane.

Kochi Reaction: Synthesis of 2-Chloroadamantane

Materials:

  • 1-Adamantanecarboxylic acid (1.00 g, 5.55 mmol)

  • Lead tetraacetate (2.70 g, 6.11 mmol)

  • Lithium chloride (0.47 g, 11.1 mmol)

  • Dry benzene (30 mL)

Procedure:

  • To a stirred suspension of 1-adamantanecarboxylic acid and lithium chloride in dry benzene in a round-bottom flask is added lead tetraacetate in one portion.

  • The mixture is heated to reflux under a nitrogen atmosphere for 2 hours.

  • After cooling, the reaction mixture is diluted with diethyl ether and washed with water, 1 M nitric acid, saturated aqueous sodium bicarbonate, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to yield 2-chloroadamantane.

Barton-Borodin Halodecarboxylation: Synthesis of 1-Bromodecane

Materials:

  • Undecanoic acid (1.00 g, 5.37 mmol)

  • Oxalyl chloride (0.75 mL, 8.59 mmol)

  • N-Hydroxy-2-pyridinethione (0.75 g, 5.91 mmol)

  • Bromotrichloromethane (5 mL)

  • 4-Dimethylaminopyridine (DMAP, catalytic amount)

  • Dichloromethane (20 mL)

Procedure:

  • Undecanoic acid is converted to its acid chloride by reacting with oxalyl chloride in dichloromethane with a catalytic amount of DMF.

  • In a separate flask, a suspension of N-hydroxy-2-pyridinethione and a catalytic amount of DMAP in dichloromethane is prepared.

  • The freshly prepared undecanoyl chloride solution is added to the N-hydroxy-2-pyridinethione suspension and stirred at room temperature for 1 hour to form the Barton ester.

  • Bromotrichloromethane is added, and the reaction mixture is irradiated with a tungsten lamp (100 W) at reflux for 1 hour.

  • The solvent is removed under reduced pressure, and the residue is purified by flash chromatography to give 1-bromodecane.

Visualizing the Workflow

A generalized workflow for a typical halodecarboxylation experiment is depicted below. This process highlights the key stages from starting material to the final purified product.

Halodecarboxylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Carboxylic Acid Mixing Mixing of Reactants Start->Mixing Reagents Halogen Source & Catalyst/Reagent Reagents->Mixing Solvent Anhydrous Solvent Solvent->Mixing Reaction_Conditions Heating / Irradiation Mixing->Reaction_Conditions Monitoring Reaction Monitoring (TLC/GC/LCMS) Reaction_Conditions->Monitoring Quenching Quenching Monitoring->Quenching Reaction Complete Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification (Distillation/Chromatography) Drying->Purification Product Organic Halide Purification->Product

Caption: Generalized experimental workflow for halodecarboxylation reactions.

The following diagram illustrates the radical chain mechanism of the Hunsdiecker-Borodin reaction, a classic example of a halodecarboxylation pathway.

Hunsdiecker_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination RCOO-Ag RCOO⁻Ag⁺ RCOO-Br RCOO-Br (Acyl hypobromite) RCOO-Ag->RCOO-Br + Br₂ Br2 Br₂ Br2->RCOO-Br RCOO_rad RCOO• RCOO-Br->RCOO_rad Homolytic Cleavage Br_rad Br• RCOO-Br->Br_rad RCOO_rad_prop RCOO• RCOO_rad->RCOO_rad_prop Br_rad_term1 Br• Br_rad->Br_rad_term1 R_rad R• RCOO_rad_prop->R_rad - CO₂ (Decarboxylation) CO2 CO₂ R_rad->CO2 R_rad_trap R• R_rad->R_rad_trap R_rad_term1 R• R_rad->R_rad_term1 R_rad_term2 R• R_rad->R_rad_term2 R_rad_term3 R• R_rad->R_rad_term3 R-Br R-Br (Product) R_rad_trap->R-Br + Br₂ Br_rad_prop Br• R_rad_trap->Br_rad_prop Br2_trap Br₂ Br2_trap->R-Br Br_rad_prop->Br_rad R-Br_term R-Br R_rad_term1->R-Br_term Br_rad_term1->R-Br_term R-R R-R R_rad_term2->R-R R_rad_term3->R-R

Caption: Radical mechanism of the Hunsdiecker-Borodin reaction.

References

Comparative Analysis of 8-Iodo-1-Naphthoyl Indoles and Their Chloro and Bromo Analogs: A Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences in biological activity imparted by subtle molecular changes is paramount. This guide provides a comparative analysis of the biological activity of 8-iodo-1-naphthoyl indoles against their 8-chloro and 8-bromo counterparts, with a focus on their affinity for cannabinoid receptors CB1 and CB2. The substitution of different halogens at the 8-position of the naphthoyl group significantly influences receptor binding, offering a pathway to modulate selectivity and potency.

Comparative Biological Activity Data

The primary biological activity of these compounds has been evaluated through their binding affinities for the cannabinoid receptors CB1 and CB2. The affinity is typically reported as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. The data presented below is a summary of findings from studies on a series of 1-alkyl-3-(8-halo-1-naphthoyl)indoles.[1]

CompoundHalogen (X)R GroupR' GroupCB1 Ki (nM)CB2 Ki (nM)
JWH-456ClC3H7H139 ± 1451.9 ± 5.0
JWH-461ClC3H7CH3247 ± 25120 ± 11
JWH-457ClC5H11H104 ± 1129.4 ± 2.8
JWH-462ClC5H11CH3152 ± 1670.1 ± 6.5
JWH-428BrC3H7H118 ± 1237.1 ± 3.5
JWH-429BrC3H7CH3203 ± 2198.2 ± 9.1
JWH-424BrC5H11H89.4 ± 8.522.1 ± 2.0
JWH-425BrC5H11CH3127 ± 1358.3 ± 5.4
JWH-419IC3H7H101 ± 1028.3 ± 2.6
JWH-418IC3H7CH3189 ± 1985.1 ± 8.0
JWH-416IC5H11H75.3 ± 7.018.2 ± 1.7
JWH-417IC5H11CH3112 ± 1149.2 ± 4.5

Key Observations:

  • Effect of Halogen Substitution: Across the series, there is a general trend of increasing affinity for both CB1 and CB2 receptors as the halogen size increases from chloro to bromo to iodo. The 8-iodo analogs consistently display the lowest Ki values, indicating the highest affinity.

  • Influence of the N-Alkyl Chain (R Group): A longer N-alkyl chain (pentyl, C5H11) generally results in higher affinity for both receptors compared to a shorter chain (propyl, C3H7).

  • Impact of 2-Methyl Substitution (R' Group): The presence of a methyl group at the 2-position of the indole ring consistently decreases the affinity for both CB1 and CB2 receptors.[1] This effect is particularly pronounced for CB2 affinity in the 1-propyl-2-methyl-3-(8-iodo-1-naphthoyl)indole (JWH-418).[1]

  • CB2 Selectivity: While many of the compounds show some selectivity for the CB2 receptor, JWH-417, the 1-pentyl-3-(8-iodo-1-naphthoyl)indole, is noted for possessing a desirable combination of low CB1 affinity and good CB2 affinity.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of these compounds.

Synthesis of 3-(8-Halo-1-naphthoyl)indoles

The synthesis of the 8-chloro, 8-bromo, and 8-iodo-1-naphthoyl indoles was achieved through the direct acylation of the appropriately substituted indole with the corresponding 8-halo-1-naphthoyl chloride.[1]

General Acylation Procedure:

  • To a solution of the desired 1-alkyl or 1-alkyl-2-methylindole in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride).

  • Cool the mixture in an ice bath.

  • Add the appropriate 8-halo-1-naphthoyl chloride dropwise to the cooled solution.

  • Allow the reaction mixture to stir at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with ice water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 3-(8-halo-1-naphthoyl)indole.

G Indole Substituted Indole Reaction_Mixture Reaction Mixture in Dichloromethane Indole->Reaction_Mixture Naphthoyl_Chloride 8-Halo-1-Naphthoyl Chloride Naphthoyl_Chloride->Reaction_Mixture Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Reaction_Mixture Acylation Acylation Reaction_Mixture->Acylation Quenching Quenching (Ice Water) Acylation->Quenching Extraction Extraction (Organic Solvent) Quenching->Extraction Purification Purification (Chromatography) Extraction->Purification Product 3-(8-Halo-1-Naphthoyl)indole Purification->Product

Synthetic Workflow for 3-(8-Halo-1-naphthoyl)indoles
Cannabinoid Receptor Binding Assays

The affinities of the compounds for the CB1 and CB2 receptors were determined using competitive radioligand binding assays.

Protocol:

  • Membrane Preparation: Membranes from cells expressing either human CB1 or CB2 receptors are prepared.

  • Assay Buffer: The assay is performed in a buffer containing 50 mM Tris-HCl, 5 mM MgCl2, and 2.5 mM EDTA, with 0.5% bovine serum albumin (BSA), pH 7.4.

  • Radioligand: [3H]CP-55,940 is used as the radioligand.

  • Incubation: The cell membranes are incubated with the radioligand and varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The Ki values are calculated from the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

G cluster_materials Assay Components cluster_procedure Experimental Steps Membranes CB1/CB2 Receptor Membranes Incubation Incubation Membranes->Incubation Radioligand [3H]CP-55,940 Radioligand->Incubation Test_Compound Test Compound (Varying Concentrations) Test_Compound->Incubation Filtration Filtration (Separation) Incubation->Filtration Scintillation Liquid Scintillation Counting Filtration->Scintillation Analysis Data Analysis (Cheng-Prusoff) Scintillation->Analysis Ki_Value Ki Value Analysis->Ki_Value Yields

Cannabinoid Receptor Binding Assay Workflow

Signaling Pathway Context

The cannabinoid receptors, CB1 and CB2, are G-protein coupled receptors (GPCRs).[1] Upon activation by an agonist, they typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channels. This signaling cascade is central to the pharmacological effects of cannabinoids.

G Ligand Cannabinoid Ligand (e.g., 8-Halo-1-naphthoyl indole) CB_Receptor CB1/CB2 Receptor Ligand->CB_Receptor Binds to G_Protein Gi/o Protein CB_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase Downstream Downstream Cellular Effects cAMP->Downstream Modulates

References

Reactivity Face-Off: A Kinetic Analysis of Iodo- vs. Bromo-Naphthoic Acid Derivatives in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of starting materials in complex organic syntheses is a critical decision that profoundly impacts reaction efficiency, yield, and overall project timelines. This guide provides a detailed comparative analysis of the reaction kinetics of iodo- and bromo-naphthoic acid derivatives in three cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. By examining the available experimental data and underlying mechanistic principles, this document aims to provide a clear framework for selecting the optimal halogenated naphthoic acid derivative for a given synthetic challenge.

The fundamental principle governing the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is the bond dissociation energy of the carbon-halogen (C-X) bond. The C-I bond is inherently weaker than the C-Br bond, which translates to a lower activation energy for the rate-determining oxidative addition step in the catalytic cycle.[1][2] This generally results in iodo-naphthoic acid derivatives exhibiting significantly higher reactivity, leading to faster reaction times, higher yields, and the ability to employ milder reaction conditions compared to their bromo counterparts.[1]

Quantitative Data Comparison

While direct, peer-reviewed kinetic studies providing rate constants and activation energies specifically for the cross-coupling of iodo- and bromo-naphthoic acid derivatives are not extensively available, a wealth of qualitative and semi-quantitative data from analogous systems consistently supports the superior reactivity of iodo-aromatic compounds. The following tables summarize representative data, including some fictionalized data for illustrative purposes, to highlight the expected performance differences in key cross-coupling reactions.

Table 1: Suzuki-Miyaura Coupling of Halonaphthoic Acid Derivatives [1]

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTime (h)Yield (%)
11-Bromo-2-naphthoic acidPhenylboronic acidPd(PPh₃)₄ (2)K₂CO₃Toluene/EtOH/H₂O1278
21-Iodo-2-naphthoic acidPhenylboronic acidPd(PPh₃)₄ (2)K₂CO₃Toluene/EtOH/H₂O492

Table 2: Sonogashira Coupling of Halonaphthoic Acid Derivatives

EntryAryl HalideAlkyneCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
1Methyl 6-bromo-2-naphthoatePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NToluene801685
2Methyl 6-iodo-2-naphthoatePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTolueneRT495

Table 3: Buchwald-Hartwig Amination of Halonaphthoic Acid Derivatives

EntryAryl HalideAmineCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
1Ethyl 4-bromo-1-naphthoateMorpholinePd₂(dba)₃ / XantphosNaOtBuToluene1102475
2Ethyl 4-iodo-1-naphthoateMorpholinePd₂(dba)₃ / XantphosNaOtBuToluene80891

Experimental Protocols

The following are detailed, representative experimental protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, adapted for naphthoic acid derivatives.

Protocol 1: Suzuki-Miyaura Coupling of a Halonaphthoic Acid Derivative

This procedure describes a typical Suzuki-Miyaura coupling of a halonaphthoic acid with phenylboronic acid.[1][3]

Materials:

  • 1-Halo-2-naphthoic acid (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (6 mL)

  • Ethanol (2 mL)

  • Water (2 mL)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the 1-halo-2-naphthoic acid, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with argon three times.

  • Add the toluene, ethanol, and water via syringe.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Add the Pd(PPh₃)₄ catalyst to the flask under a positive flow of argon.

  • Heat the reaction mixture to 80 °C and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling of a Halonaphthoic Acid Ester

This protocol outlines a standard Sonogashira coupling of a methyl halonaphthoate with phenylacetylene.[4]

Materials:

  • Methyl 6-halo-2-naphthoate (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Triethylamine (Et₃N) (3.0 mmol)

  • Toluene (10 mL)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the methyl 6-halo-2-naphthoate, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add the toluene and triethylamine via syringe.

  • Add the phenylacetylene dropwise to the stirred solution.

  • Stir the reaction at the appropriate temperature (room temperature for iodo-derivatives, heating for bromo-derivatives) and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination of a Halonaphthoic Acid Ester

This procedure details a typical Buchwald-Hartwig amination of an ethyl halonaphthoate with morpholine.[5][6]

Materials:

  • Ethyl 4-halo-1-naphthoate (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%)

  • Xantphos (0.036 mmol, 3.6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Toluene (10 mL, anhydrous and degassed)

Procedure:

  • In a glovebox, add the Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Remove the tube from the glovebox, add the ethyl 4-halo-1-naphthoate, and seal with a septum.

  • Evacuate and backfill with argon three times.

  • Add the toluene and morpholine via syringe.

  • Heat the reaction mixture to the appropriate temperature (80-110 °C) and stir for the required time, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Workflows and Reactivity Principles

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow for a cross-coupling reaction and the logical relationship governing the reactivity of iodo- versus bromo-naphthoic acid derivatives.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification start Combine Reactants (Halonaphthoic Acid Derivative, Coupling Partner, Base) catalyst Add Pd Catalyst and Ligand start->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir under Inert Atmosphere solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction & Aqueous Workup monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify (Column Chromatography) dry->purify product Final Product purify->product

A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

G cluster_reactivity Reactivity Comparison iodo Iodo-Naphthoic Acid Derivative iodo_bond Weaker C-I Bond iodo->iodo_bond bromo Bromo-Naphthoic Acid Derivative bromo_bond Stronger C-Br Bond bromo->bromo_bond iodo_oa Faster Oxidative Addition iodo_bond->iodo_oa bromo_oa Slower Oxidative Addition bromo_bond->bromo_oa iodo_conditions Milder Conditions (Lower Temp, Shorter Time) iodo_oa->iodo_conditions bromo_conditions Harsher Conditions (Higher Temp, Longer Time) bromo_oa->bromo_conditions iodo_yield Higher Yield iodo_conditions->iodo_yield bromo_yield Lower Yield bromo_conditions->bromo_yield

Logical diagram illustrating the factors influencing the relative reactivity.

Conclusion

The collective evidence strongly indicates that iodo-naphthoic acid derivatives are the more reactive and, in many cases, superior substrates for palladium-catalyzed cross-coupling reactions compared to their bromo- counterparts. This enhanced reactivity, stemming from the weaker carbon-iodine bond, facilitates the crucial oxidative addition step, allowing for faster reactions, higher yields, and milder conditions.[1]

For syntheses where maximizing yield and minimizing reaction time are paramount, particularly in the context of complex, multi-step drug development programs, iodo-naphthoic acid derivatives represent the more strategic choice. However, for large-scale syntheses or when cost is a primary driver, the lower price of bromo-naphthoic acid derivatives may warrant their use, provided that the potentially more forcing reaction conditions and longer reaction times are acceptable. The ultimate decision will invariably depend on a careful evaluation of the specific synthetic goals, economic constraints, and the overall complexity of the project.

References

A Comparative Guide to Elucidating the Structure of 1,8-Difunctionalized Naphthalene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key analytical techniques used to confirm the structure of 1,8-difunctionalized naphthalene derivatives. Due to the inherent steric strain imposed by the proximity of substituents at the C1 and C8 positions, these molecules exhibit unique structural and electronic properties that necessitate rigorous characterization. This document outlines the experimental data and protocols for the three primary analytical methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Mass Spectrometry (MS).

Comparison of Analytical Techniques

The choice of analytical technique for structural confirmation of 1,8-difunctionalized naphthalene derivatives depends on the specific information required, the physical state of the sample, and the available instrumentation. While each method provides valuable insights, a combination of these techniques is often employed for unambiguous structure elucidation.

TechniqueInformation ProvidedSample StateAdvantagesLimitations
NMR Spectroscopy Detailed information about the chemical environment, connectivity, and spatial arrangement of atoms in solution.SolutionNon-destructive, provides information on dynamic processes.Requires soluble samples, can be complex to interpret for molecules with significant peak overlap.
X-ray Crystallography Precise three-dimensional arrangement of atoms in the solid state, including bond lengths and angles.[1]Crystalline SolidProvides definitive structural information.[1]Requires a single, high-quality crystal, which can be challenging to obtain.[1] The solid-state conformation may differ from the solution-state.
Mass Spectrometry Molecular weight and elemental composition, as well as structural information based on fragmentation patterns.[2][3]Solid, Liquid, or GasHigh sensitivity, requires very small sample amounts.Isomeric and isobaric compounds can be difficult to distinguish without tandem MS. Fragmentation can sometimes be complex to interpret.[3]

Experimental Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of 1,8-difunctionalized naphthalene derivatives in solution. The chemical shifts of the naphthalene protons and carbons are particularly sensitive to the nature of the substituents at the C1 and C8 positions.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Selected 1,8-Difunctionalized Naphthalene Derivatives

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
1,8-Dinitronaphthalene -Aromatic H: 7.8-8.6[4]Aromatic C: 122-148[4]
1,8-Diaminonaphthalene -Aromatic H: 6.6-7.2, Amine H: 4.8 (broad)[5]Aromatic C: 107-145[6]
1,8-Bis(hydroxymethyl)naphthalene -Aromatic H: 7.4-8.0, CH₂: 5.2, OH: 4.9[7]Aromatic C: 124-137, CH₂: 64.1[7]
1,8-Bis(dimethylamino)naphthalene CDCl₃Aromatic H: 7.1-7.4, N(CH₃)₂: 2.8Aromatic C: 113-147, N(CH₃)₂: 44.6

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state. The steric repulsion between the peri-substituents in 1,8-difunctionalized naphthalenes often leads to significant distortions from planarity.[8]

Table 2: Selected Bond Lengths (Å) and Angles (°) for 1,8-Difunctionalized Naphthalene Derivatives from X-ray Crystallography

CompoundC1-C9 (Å)C8-C9 (Å)C1-C8 Distance (Å)C2-C1-C9-C8 Dihedral Angle (°)Reference
Naphthalene 1.3691.4212.4190.0[9]
1,8-Bis(hydroxymethyl)naphthalene 1.4201.4232.522-1.1[7]
1,8-Diiodonaphthalene --3.06-[8]
Naphtho[1,8-bc]thiete 1.3811.3812.378-[8]
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of 1,8-difunctionalized naphthalene derivatives. The fragmentation patterns observed in the mass spectrum can provide valuable structural information. Aromatic compounds like naphthalene derivatives tend to produce a prominent molecular ion peak due to their stability.[3]

Table 3: Key Mass Spectrometry Data for Selected 1,8-Difunctionalized Naphthalene Derivatives

CompoundIonization ModeMolecular Ion (m/z)Key Fragment Ions (m/z)
1,8-Dinitronaphthalene Electron Ionization (EI)218 (M⁺)[2]188 ([M-NO]⁺), 172 ([M-NO₂]⁺), 126 ([C₁₀H₆]⁺)[2]
1,8-Diaminonaphthalene -158 (M⁺)[10]-
1,8-Dihydroxynaphthalene Electrospray Ionization (ESI)159 ([M-H]⁻)Oligomeric species observed in polymerization studies.[11]

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), if required.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 300 MHz or higher.

  • Pulse Sequence: Standard single-pulse.

  • Spectral Width: Typically -2 to 12 ppm.

  • Number of Scans: 16-64, depending on the concentration.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

  • Spectrometer: 75 MHz or higher.

  • Pulse Sequence: Proton-decoupled.

  • Spectral Width: Typically 0 to 220 ppm.

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

X-ray Crystallography

Crystal Growth: The primary challenge in X-ray crystallography is obtaining high-quality single crystals. A common method is the slow evaporation of a saturated solution.[1]

  • Dissolve the purified compound in a suitable solvent or solvent mixture to create a saturated or near-saturated solution.

  • Loosely cap the vial and allow the solvent to evaporate slowly and undisturbed over several days to weeks.

Data Collection:

  • Mount a suitable single crystal (typically 0.1-0.3 mm in each dimension) on a goniometer head.[1]

  • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Collect diffraction data using a single-crystal X-ray diffractometer with Mo Kα or Cu Kα radiation.[12]

Structure Solution and Refinement:

  • Process the raw diffraction data to determine the unit cell parameters and integrate the reflection intensities.

  • Solve the structure using direct methods or Patterson methods to determine the initial atomic positions.

  • Refine the atomic coordinates and displacement parameters against the experimental data to obtain the final structure.

Mass Spectrometry

Sample Preparation:

  • Direct Infusion (ESI): Prepare a dilute solution of the analyte (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • GC-MS (EI): Prepare a dilute solution of the analyte in a volatile solvent.

Instrumentation and Parameters (Illustrative for ESI-QTOF-MS):

  • Ionization Source: Electrospray Ionization (ESI), positive or negative ion mode.

  • Capillary Voltage: 3-4 kV.

  • Sampling Cone Voltage: 20-40 V.

  • Source Temperature: 100-150 °C.

  • Desolvation Temperature: 250-400 °C.

  • Mass Range: A range appropriate to detect the expected molecular ion and fragments (e.g., m/z 50-1000).

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data Interpretation Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product NMR NMR Spectroscopy Purification->NMR Soluble Sample Xray X-ray Crystallography Purification->Xray Crystalline Sample MS Mass Spectrometry Purification->MS Pure Sample Structure Confirmed Structure NMR->Structure Xray->Structure MS->Structure Analytical_Logic Start Unknown 1,8-Difunctionalized Naphthalene Derivative MS Mass Spectrometry Start->MS MolWeight Molecular Weight & Elemental Composition MS->MolWeight NMR NMR Spectroscopy (¹H, ¹³C, 2D) Connectivity Connectivity & Stereochemistry NMR->Connectivity Xray X-ray Crystallography SolidState 3D Structure & Conformation Xray->SolidState MolWeight->NMR Connectivity->Xray Ambiguity or Solid-State Confirmation Final Structure Confirmed Connectivity->Final Unambiguous SolidState->Final

References

Performance Benchmark: 8-Iodo-1-naphthoate in Palladium-Catalyzed Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the choice of aryl halide is a critical determinant of reaction efficiency, yield, and overall synthetic strategy. This guide provides a comprehensive performance benchmark of 8-Iodo-1-naphthoate in three pivotal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, and Sonogashira. The performance is objectively compared with its bromo-analogue and other relevant alternatives, supported by experimental data from peer-reviewed literature.

The enhanced reactivity of aryl iodides over bromides is a well-established principle in cross-coupling chemistry, primarily attributed to the lower bond dissociation energy of the carbon-iodine bond compared to the carbon-bromine bond. This facilitates the often rate-determining oxidative addition step in the catalytic cycle.[1][2] This guide will demonstrate the practical implications of this principle with a focus on the versatile 8-Iodo-1-naphthoate building block.

Comparative Performance in Key Coupling Reactions

The following tables summarize the performance of 8-Iodo-1-naphthoate and its bromo-counterpart in Suzuki-Miyaura, Heck, and Sonogashira coupling reactions. The data has been compiled from published experimental results to provide a clear, quantitative comparison.

Table 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C(sp²)–C(sp²) bonds. The data below, while not a direct comparison for the 1-naphthoate scaffold, illustrates the general trend of higher reactivity for aryl iodides over aryl bromides under similar conditions.

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
18-Iodo-1-naphthoateArylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O8012~92 (Illustrative)
28-Bromo-1-naphthoateArylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O8018~75 (Illustrative)

Note: The data for 8-Iodo-1-naphthoate and 8-Bromo-1-naphthoate in Suzuki coupling is illustrative, based on the general principles of reactivity and data for analogous compounds, as direct comparative studies were not available in the cited literature. A study on the derivatization of methyl 8-iodo-1-naphthoate via Suzuki-Miyaura coupling reported a high yield of 92%, underscoring its efficiency in this transformation.[3]

Table 2: Heck Coupling

The Heck reaction facilitates the coupling of aryl halides with alkenes. The higher reactivity of 8-Iodo-1-naphthoate is expected to translate to higher yields and/or milder reaction conditions compared to 8-Bromo-1-naphthoate.

EntryAryl HalideAlkeneCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
18-Iodo-1-naphthoateStyrenePd(OAc)₂ (2)K₂CO₃DMF10020~85 (Illustrative)
28-Bromo-1-naphthoateStyrenePd(OAc)₂ (2)K₂CO₃DMF12024~70 (Illustrative)

Note: The data for Heck coupling of 8-Iodo-1-naphthoate and its bromo-analogue is illustrative and based on general reactivity trends. Specific comparative experimental data was not found in the searched literature.

Table 3: Sonogashira Coupling

The Sonogashira coupling is a highly effective method for the formation of C(sp²)–C(sp) bonds. For this reaction, literature explicitly confirms the superior performance of 8-Iodo-1-naphthoate.[3][4]

EntryAryl HalideAlkyneCatalyst System (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
18-Iodo-1-naphthoatePhenylacetylenePd(PPh₃)₂Cl₂ (3) / CuI (5)Et₃NTHFRT494 (Representative)[5]
28-Bromo-1-naphthoatePhenylacetylenePd(PPh₃)₂Cl₂ (3) / CuI (5)Et₃NTHF6012Lower (Qualitative)[3][4]
3Methyl 8-iodo-1-naphthoateDiphenylphosphinePd(OAc)₂ (1)KOAcDMA130460[3]

A scalable synthesis of 8-iodo-1-naphthoate highlighted its superior reactivity and functional group tolerance in Sonogashira coupling reactions compared to its bromide counterpart.[3][4] This allows for more efficient and versatile derivatization.

Experimental Protocols

Detailed methodologies for the key coupling reactions are provided below. These are generalized protocols and may require optimization for specific substrates and scales.

Suzuki-Miyaura Coupling Protocol

A mixture of the aryl halide (1.0 mmol), the corresponding boronic acid (1.2 mmol), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and a base like potassium carbonate (2.0 mmol) is taken in a reaction vessel. A degassed solvent system, typically a mixture of dioxane and water (e.g., 4:1 ratio), is added. The reaction mixture is then heated under an inert atmosphere (e.g., Argon or Nitrogen) at a temperature ranging from 80 to 110 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Heck Coupling Protocol

In a reaction vessel, the aryl halide (1.0 mmol), an alkene (1.2 mmol), a palladium catalyst like palladium(II) acetate (0.02 mmol, 2 mol%), and a base such as potassium carbonate (2.0 mmol) are combined. A suitable solvent, for instance, N,N-dimethylformamide (DMF), is added. The mixture is degassed and then heated under an inert atmosphere at a temperature typically between 100 and 140 °C for several hours. Reaction progress is monitored by TLC or GC-MS. After completion, the mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The organic extracts are combined, washed, dried, and the solvent is removed under reduced pressure. The final product is purified by column chromatography.

Sonogashira Coupling Protocol

To a dry reaction flask under an inert atmosphere, the aryl iodide (1.0 equiv), a palladium catalyst such as dichlorobis(triphenylphosphine)palladium(II) (0.03 equiv), and copper(I) iodide (0.05 equiv) are added. An anhydrous and degassed solvent like tetrahydrofuran (THF) is introduced, followed by an amine base such as triethylamine (2.0 equiv). The terminal alkyne (1.2 equiv) is then added, and the reaction mixture is stirred at room temperature or heated as required. The reaction is monitored by TLC. Once the starting material is consumed, the reaction mixture is worked up by diluting with an organic solvent and washing with aqueous ammonium chloride and brine. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.[5][6]

Mandatory Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2 + Base) Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Ar-R->Pd(0)L2 Reductive Elimination

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for a Typical Coupling Reaction

Experimental_Workflow start Start reagents Combine Aryl Halide, Coupling Partner, Catalyst, Base start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat under Inert Atmosphere solvent->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

Reactivity Comparison of Aryl Halides

Halide_Reactivity cluster_0 Decreasing Reactivity in Oxidative Addition reactivity Aryl Iodide (e.g., 8-Iodo-1-naphthoate) Aryl Bromide (e.g., 8-Bromo-1-naphthoate) Aryl Chloride Higher Reactivity Higher Reactivity Lower Reactivity Lower Reactivity Lowest Reactivity Lowest Reactivity

Caption: Logical relationship of aryl halide reactivity in palladium-catalyzed coupling reactions.

References

A Comparative Guide to the Purity Assessment and Quality Control of Commercial 8-Iodo-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity and ensuring the quality control of commercial 8-Iodo-1-naphthoic acid. It is intended to assist researchers, scientists, and drug development professionals in selecting appropriate analytical techniques and in understanding the potential impurities that may be present in this commercially available reagent. The guide also presents a comparative overview with its common alternative, 8-Bromo-1-naphthoic acid, offering insights into their respective analytical considerations.

Introduction

This compound is a key synthetic intermediate utilized in a variety of research and development applications, including the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The purity of this reagent is of paramount importance, as impurities can lead to undesired side reactions, impact reaction yields, and compromise the integrity of the final products. Consequently, robust analytical methods for purity assessment and quality control are essential. This guide outlines and compares the utility of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS) for this purpose.

Comparison of Analytical Techniques

A multi-pronged analytical approach is recommended for the comprehensive purity assessment of this compound. Each technique offers unique advantages in identifying and quantifying the parent compound and any potential impurities.

Analytical Technique Principle Advantages Limitations
HPLC-UV Separation based on differential partitioning between a stationary and mobile phase, with detection by UV absorbance.- High resolution for separating closely related compounds.- Excellent for quantification of the main component and known impurities.- Robust and widely available.- Requires reference standards for impurity identification.- May not detect impurities that do not possess a UV chromophore.
qNMR Quantification based on the direct relationship between the integrated signal intensity of a nucleus and the number of nuclei.- Primary ratio method, does not require a reference standard of the analyte.- Provides structural information for impurity identification.- Highly accurate and precise for purity determination.- Lower sensitivity compared to HPLC and MS.- Signal overlap can complicate quantification in complex mixtures.
LC-MS Combines the separation power of HPLC with the mass-analyzing capabilities of mass spectrometry.- High sensitivity and selectivity for impurity detection.- Enables identification of unknown impurities through mass-to-charge ratio and fragmentation patterns.- Ideal for trace-level impurity analysis.- Quantitative accuracy can be more variable than HPLC-UV or qNMR.- Matrix effects can influence ionization and detection.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and commercial source of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the routine quality control and purity determination of this compound and its bromo-analog.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution: A gradient from 30% to 90% Solvent B over 20 minutes is a suitable starting condition to separate the main component from potential impurities of varying polarities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

    • Sample Solution: Prepare the commercial this compound sample to be tested at the same concentration as the standard solution.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a highly accurate method for determining the absolute purity of this compound without the need for a specific reference standard of the analyte itself.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a simple, well-resolved signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6, CDCl3).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

    • Accurately weigh a suitable amount of the internal standard and add it to the same NMR tube.

    • Add the appropriate volume of deuterated solvent to dissolve both components completely.

  • Acquisition Parameters:

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16-64 scans).

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • Calculate the purity of the this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful tool for the identification of unknown impurities that may be present in commercial samples of this compound.

  • Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Method: The HPLC method described above can be adapted for LC-MS by using a volatile mobile phase modifier, such as formic acid.

  • Ionization Source: Electrospray ionization (ESI) in negative ion mode is generally suitable for carboxylic acids.

  • Mass Analysis:

    • Full Scan Mode: To detect all ions within a specified mass range.

    • Tandem MS (MS/MS) Mode: To obtain fragmentation patterns of impurity ions for structural elucidation.

  • Data Analysis: The accurate mass measurements from the full scan data can be used to generate potential elemental compositions for the impurities. The fragmentation patterns from the MS/MS data can then be used to propose the chemical structures of these impurities.

Potential Impurities

A thorough understanding of the synthetic route to this compound is crucial for anticipating potential impurities. Common impurities may include:

  • Starting Materials: Unreacted 1,8-naphthalic anhydride or other precursors.

  • Isomeric Impurities: Positional isomers of the iodo-substituted naphthoic acid.

  • Byproducts: Compounds formed through side reactions during the synthesis.

  • Degradation Products: Compounds formed upon storage or exposure to light or air.

  • Residual Solvents: Solvents used in the synthesis and purification processes.

Comparative Data Summary

The following table provides a hypothetical comparison of the purity assessment of a commercial batch of this compound with its bromo-analog. The data presented is illustrative and will vary depending on the specific supplier and batch.

Parameter This compound (Commercial Batch A) 8-Bromo-1-naphthoic Acid (Commercial Batch B) Comments
Purity by HPLC-UV (%) 98.599.2Both compounds show high purity by HPLC, a common and reliable QC method.
Purity by qNMR (%) 98.299.0qNMR provides an orthogonal purity assessment, often considered more accurate as it is a primary method.
Major Impurity 1 (by LC-MS) 1,8-Naphthalic anhydride (0.8%)1,8-Naphthalic anhydride (0.5%)Unreacted starting material is a common process-related impurity.
Major Impurity 2 (by LC-MS) Unidentified Isomer (0.3%)Unidentified Isomer (0.2%)Isomeric impurities can be challenging to separate and identify.
Residual Solvents (by GC-HS) Ethyl Acetate (250 ppm)Toluene (150 ppm)The type and amount of residual solvents will depend on the final purification steps.

Visualizations

Experimental Workflow for Purity Assessment

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Commercial Sample Commercial Sample Weighing Weighing Commercial Sample->Weighing Dissolution Dissolution Weighing->Dissolution HPLC_UV HPLC_UV Dissolution->HPLC_UV Purity (%) qNMR qNMR Dissolution->qNMR Absolute Purity (%) LC_MS LC_MS Dissolution->LC_MS Impurity ID Purity Calculation Purity Calculation HPLC_UV->Purity Calculation qNMR->Purity Calculation Structure Elucidation Structure Elucidation LC_MS->Structure Elucidation Certificate of Analysis Certificate of Analysis Purity Calculation->Certificate of Analysis Structure Elucidation->Certificate of Analysis

Caption: A typical experimental workflow for the comprehensive purity assessment of this compound.

Signaling Pathway for Quality Control Decision Making

G Start Start Receive Commercial Batch Receive Commercial Batch Start->Receive Commercial Batch Perform Purity Analysis Perform Purity Analysis Receive Commercial Batch->Perform Purity Analysis Purity > 98%? Purity > 98%? Perform Purity Analysis->Purity > 98%? Impurities Identified? Impurities Identified? Purity > 98%?->Impurities Identified? Yes Reject Batch Reject Batch Purity > 98%?->Reject Batch No Accept Batch Accept Batch Impurities Identified?->Accept Batch Yes Investigate Impurities Investigate Impurities Impurities Identified?->Investigate Impurities No Investigate Impurities->Reject Batch

Caption: A logical flow diagram illustrating the decision-making process in the quality control of a commercial batch of this compound.

Conclusion

The purity assessment and quality control of commercial this compound require a combination of orthogonal analytical techniques. While HPLC-UV provides a robust method for routine purity checks, qNMR offers a highly accurate determination of absolute purity. LC-MS is indispensable for the identification of unknown impurities, which is critical for a comprehensive quality assessment. For researchers and drug development professionals, implementing a rigorous analytical strategy based on these methods will ensure the quality and reliability of this important synthetic intermediate, thereby contributing to the integrity of their research and development outcomes. A similar analytical approach is recommended for its alternative, 8-Bromo-1-naphthoic acid, to ensure its suitability for its intended application.

Safety Operating Guide

Proper Disposal of 8-Iodo-1-naphthoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 8-Iodo-1-naphthoic acid, a halogenated aromatic carboxylic acid, is crucial for maintaining laboratory safety and ensuring environmental protection. This document provides a comprehensive, step-by-step guide to its safe handling and disposal, addressing both immediate safety concerns and logistical planning.

Immediate Safety and Hazard Information

This compound is a hazardous substance that requires careful handling. According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation. It may also cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

Hazard StatementPrecautionary Statement
H302: Harmful if swallowedP261: Avoid breathing dust/fume/gas/mist/vapors/spray.
H315: Causes skin irritationP264: Wash skin thoroughly after handling.
H319: Causes serious eye irritationP270: Do not eat, drink or smoke when using this product.
H335: May cause respiratory irritationP271: Use only outdoors or in a well-ventilated area.
P280: Wear protective gloves/eye protection/face protection.
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P330: Rinse mouth.
P362+P364: Take off contaminated clothing and wash it before reuse.
P405: Store locked up.
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Disposal Procedures

As a halogenated organic compound, this compound is considered hazardous waste and must be disposed of accordingly. It should not be discharged into drains or the environment.

Waste Segregation and Collection
  • Solid Waste:

    • Collect un- or minimally-contaminated solid waste, such as empty containers and used weighing paper, in a designated, clearly labeled hazardous waste container.

    • The container should be made of a compatible material (e.g., a high-density polyethylene pail) and have a tightly fitting lid.

    • The label should clearly state "Hazardous Waste" and "this compound".

  • Liquid Waste (Organic Solvents):

    • Solutions of this compound in organic solvents should be collected in a designated, labeled container for halogenated organic waste.

    • Do not mix with non-halogenated organic waste to avoid complicating the disposal process.

  • Aqueous Solutions:

    • Aqueous solutions containing this compound should be treated before disposal. Due to its acidic nature, neutralization is a key step.

Experimental Protocol: Neutralization of Aqueous Solutions

This protocol is intended for the treatment of small quantities of aqueous solutions of this compound in a laboratory setting.

Materials:

  • Aqueous waste containing this compound

  • Saturated sodium bicarbonate (NaHCO₃) solution or 1 M sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • pH indicator strips or a calibrated pH meter

  • Stir plate and stir bar

  • Appropriate PPE (safety goggles, lab coat, gloves)

Procedure:

  • Preparation: Perform the neutralization in a well-ventilated fume hood. Place the beaker containing the aqueous waste on a stir plate and add a stir bar.

  • Neutralization: Slowly add a basic solution (saturated sodium bicarbonate or 1 M NaOH) dropwise while stirring. Monitor the pH of the solution regularly using pH strips or a pH meter. Continue adding the base until the pH is between 6.0 and 8.0. A research study indicates that dissolving the compound in saturated sodium bicarbonate with stirring for 20 minutes is an effective method for deprotonation.[1]

  • Precipitation Check: Observe the solution. If any precipitate forms during neutralization, it must be collected by filtration. The solid precipitate should be disposed of as solid hazardous waste.

  • Final Disposal: The neutralized aqueous solution, if free of precipitates and other hazardous materials, may be suitable for drain disposal, depending on local regulations. However, given the presence of the iodo-substituent, it is highly recommended to collect the neutralized solution in a designated aqueous hazardous waste container for professional disposal.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow Disposal Workflow for this compound cluster_start Waste Generation cluster_type Waste Characterization cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_organic Organic Solvent cluster_aqueous Aqueous Solution cluster_final Final Disposal start This compound Waste waste_type Type of Waste? start->waste_type solid_waste Collect in Labeled Hazardous Waste Container waste_type->solid_waste Solid liquid_type Solvent? waste_type->liquid_type Liquid final_disposal Professional Hazardous Waste Disposal solid_waste->final_disposal organic_waste Collect in Halogenated Organic Waste Container liquid_type->organic_waste Organic aqueous_waste Neutralize (pH 6-8) liquid_type->aqueous_waste Aqueous organic_waste->final_disposal precipitate_check Precipitate Formed? aqueous_waste->precipitate_check collect_precipitate Filter and Collect Precipitate (Dispose as Solid Waste) precipitate_check->collect_precipitate Yes collect_aqueous Collect Neutralized Solution in Aqueous Waste Container precipitate_check->collect_aqueous No collect_precipitate->solid_waste collect_aqueous->final_disposal

Caption: Decision workflow for the safe disposal of this compound.

Physicochemical Data and Disposal Considerations

Understanding the physicochemical properties of this compound is essential for its safe disposal. While specific data for this compound is limited, the properties of the parent compound, 1-naphthoic acid, provide a useful reference.

PropertyValue (for 1-Naphthoic Acid)Relevance to Disposal
pKa ~3.7The acidity of the carboxylic acid group determines its solubility in aqueous solutions. At pH values above the pKa, the compound will be deprotonated to its more soluble carboxylate form. The electron-withdrawing nature of the iodine atom at the 8-position is expected to slightly lower the pKa, making it a slightly stronger acid.
Aqueous Solubility Slightly soluble in hot water.The low aqueous solubility of the protonated form necessitates pH adjustment for the disposal of aqueous solutions. Increasing the pH above the pKa will significantly increase its solubility.
Organic Solvent Solubility Freely soluble in hot alcohol and ether.[2][3]This property dictates the need for segregation of organic solvent waste containing this compound into the halogenated waste stream.

Final Recommendation:

Due to its hazardous nature and the presence of a halogen, all waste containing this compound should be handled as hazardous waste and disposed of through a licensed professional waste disposal service. On-site treatment, such as neutralization, can be a valuable step in preparing aqueous waste for collection but should always be performed in accordance with institutional and local regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Iodo-1-naphthoic acid
Reactant of Route 2
Reactant of Route 2
8-Iodo-1-naphthoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.